Necrosulfonamide-d4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(E)-3-(5-nitrothiophen-2-yl)-N-[2,3,5,6-tetradeuterio-4-[(3-methoxypyrazin-2-yl)sulfamoyl]phenyl]prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O6S2/c1-29-18-17(19-10-11-20-18)22-31(27,28)14-6-2-12(3-7-14)21-15(24)8-4-13-5-9-16(30-13)23(25)26/h2-11H,1H3,(H,19,22)(H,21,24)/b8-4+/i2D,3D,6D,7D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNPPHVLYVGMZMZ-GTQWLDGCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CN=C1NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C=CC3=CC=C(S3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1NC(=O)/C=C/C2=CC=C(S2)[N+](=O)[O-])[2H])[2H])S(=O)(=O)NC3=NC=CN=C3OC)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Necrosulfonamide-d4: A Technical Guide to its Mechanism of Action in Regulated Cell Death
For Researchers, Scientists, and Drug Development Professionals
Introduction
Necrosulfonamide-d4 is the deuterated form of Necrosulfonamide (NSA), a potent and specific small molecule inhibitor of regulated necrotic cell death pathways.[1] Primarily utilized as an internal standard for the quantification of NSA in mass spectrometry-based analyses such as GC-MS or LC-MS, this compound is an invaluable tool for pharmacokinetic and pharmacodynamic studies.[2][3][4] This technical guide provides an in-depth overview of the mechanism of action of Necrosulfonamide, with a focus on its roles in inhibiting necroptosis and pyroptosis.
Chemical and Physical Data of this compound
| Property | Value | Reference |
| Chemical Formula | C18H11D4N5O6S2 | [3][5] |
| Molecular Weight | 465.5 g/mol | [3] |
| CAS Number | 1795144-22-7 | [5] |
| Purity | ≥98% (Chemical) | [3] |
| Deuterium Incorporation | ≥99% | [3] |
Mechanism of Action: A Dual Inhibitor of Necroptosis and Pyroptosis
Necrosulfonamide has emerged as a critical chemical probe for studying regulated necrosis, demonstrating a dual inhibitory effect on two distinct programmed cell death pathways: necroptosis and pyroptosis.
Inhibition of Necroptosis via MLKL Targeting
Necroptosis is a form of regulated necrosis that is executed by the Mixed Lineage Kinase Domain-like (MLKL) protein.[6][7] Necrosulfonamide is a potent inhibitor of this pathway, acting downstream of the RIPK1 and RIPK3 kinases.[6][8]
The primary mechanism of NSA in blocking necroptosis involves the direct and covalent modification of human MLKL.[6] Specifically, NSA targets the cysteine residue at position 86 (Cys86) within the N-terminal four-helix bundle domain of MLKL.[6][9] This covalent binding prevents the oligomerization of MLKL, a critical step for its translocation to the plasma membrane and subsequent disruption of membrane integrity.[7][10]
// Nodes TNFR [label="TNFR Activation", fillcolor="#EA4335"]; ComplexI [label="Complex I\n(RIPK1, TRADD, TRAF2)", fillcolor="#FBBC05"]; Necrosome [label="Necrosome Formation\n(RIPK1-RIPK3)", fillcolor="#FBBC05"]; pRIPK3 [label="Phosphorylated RIPK3", fillcolor="#FBBC05"]; MLKL [label="MLKL", fillcolor="#34A853"]; pMLKL [label="Phosphorylated MLKL", fillcolor="#34A853"]; Oligomerization [label="MLKL Oligomerization", fillcolor="#34A853"]; Translocation [label="Membrane Translocation", fillcolor="#34A853"]; Necroptosis [label="Necroptosis\n(Cell Lysis)", fillcolor="#EA4335"]; NSA [label="Necrosulfonamide (NSA)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges TNFR -> ComplexI; ComplexI -> Necrosome; Necrosome -> pRIPK3; pRIPK3 -> pMLKL [label="Phosphorylation"]; MLKL -> pMLKL; pMLKL -> Oligomerization; Oligomerization -> Translocation; Translocation -> Necroptosis; NSA -> Oligomerization [label="Inhibits by binding to\nCys86 of MLKL", style=dashed, arrowhead=tee, color="#EA4335"];
// Invisible edges for alignment {rank=same; TNFR; NSA} } . Caption: Necrosulfonamide inhibits necroptosis by targeting MLKL.
Inhibition of Pyroptosis via GSDMD Targeting
Pyroptosis is another form of pro-inflammatory programmed cell death that is executed by the Gasdermin (GSDM) family of proteins, particularly Gasdermin D (GSDMD).[11][12] Necrosulfonamide has been identified as a direct inhibitor of GSDMD-mediated pyroptosis.[13][14]
NSA directly binds to GSDMD, preventing the oligomerization of its N-terminal pore-forming domain (GSDMD-NT).[13][15] This inhibition occurs downstream of inflammasome activation and caspase-1-mediated cleavage of GSDMD. By blocking the formation of GSDMD pores in the plasma membrane, NSA prevents cell lysis and the release of pro-inflammatory cytokines like IL-1β.[13][16]
// Nodes PAMPs_DAMPs [label="PAMPs/DAMPs", fillcolor="#EA4335"]; Inflammasome [label="Inflammasome Assembly\n(e.g., NLRP3)", fillcolor="#FBBC05"]; Caspase1 [label="Pro-Caspase-1 -> Caspase-1", fillcolor="#FBBC05"]; GSDMD [label="GSDMD", fillcolor="#34A853"]; GSDMD_NT [label="GSDMD-NT (p30)", fillcolor="#34A853"]; Oligomerization [label="GSDMD-NT Oligomerization", fillcolor="#34A853"]; Pore [label="Pore Formation", fillcolor="#34A853"]; Pyroptosis [label="Pyroptosis\n(Cell Lysis & IL-1β Release)", fillcolor="#EA4335"]; NSA [label="Necrosulfonamide (NSA)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges PAMPs_DAMPs -> Inflammasome; Inflammasome -> Caspase1; Caspase1 -> GSDMD_NT [label="Cleavage"]; GSDMD -> GSDMD_NT; GSDMD_NT -> Oligomerization; Oligomerization -> Pore; Pore -> Pyroptosis; NSA -> Oligomerization [label="Inhibits", style=dashed, arrowhead=tee, color="#EA4335"];
// Invisible edges for alignment {rank=same; PAMPs_DAMPs; NSA} } . Caption: Necrosulfonamide inhibits pyroptosis by targeting GSDMD.
Quantitative Data on Necrosulfonamide Activity
| Parameter | Value | Cell Line/System | Condition | Reference |
| IC50 (Necroptosis) | 124 nM | HT-29 | TNF-α, Smac mimetic, z-VAD-fmk induced | [6] |
| Binding Affinity (Kd) for GSDMD | 32.0 ± 3.8 μM | Surface Plasmon Resonance | In vitro | [13] |
| Effective Concentration (Necroptosis) | 1 µM | HT-29 cells | T/S/Z treatment | [1] |
| Effective Concentration (Pyroptosis) | 5 µM | Mouse Bone Marrow-Derived Macrophages | NLRP3 and pyrin-mediated | [13] |
| In Vivo Dosage | 1.65 - 20 mg/kg | Rats and Mice | Various models | [1][13] |
Experimental Protocols
Necroptosis Inhibition Assay in HT-29 Cells
This protocol is a synthesis of methodologies described in the cited literature.[1][4][6][17]
Objective: To assess the inhibitory effect of Necrosulfonamide on necroptosis induced by a combination of TNF-α, Smac mimetic, and a pan-caspase inhibitor.
Materials:
-
HT-29 human colon adenocarcinoma cells
-
DMEM supplemented with 10% FBS, penicillin/streptomycin
-
Recombinant human TNF-α
-
Smac mimetic (e.g., birinapant)
-
Pan-caspase inhibitor (e.g., z-VAD-fmk)
-
Necrosulfonamide
-
Cell viability assay kit (e.g., LDH release assay or CellTiter-Glo®)
-
96-well cell culture plates
Procedure:
-
Seed HT-29 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of Necrosulfonamide in cell culture medium.
-
Pre-treat the cells with various concentrations of Necrosulfonamide or vehicle control (DMSO) for 1-2 hours.
-
Induce necroptosis by adding a cocktail of TNF-α (e.g., 20 ng/mL), Smac mimetic (e.g., 100 nM), and z-VAD-fmk (e.g., 20 µM) to the wells.
-
Incubate the plate for 8-12 hours at 37°C in a CO2 incubator.
-
Assess cell viability using an LDH release assay according to the manufacturer's instructions.
-
Calculate the percentage of cell death inhibition relative to the vehicle-treated, necroptosis-induced control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of Necrosulfonamide concentration.
// Nodes Seed [label="Seed HT-29 Cells"]; Adhere [label="Overnight Adhesion"]; Pretreat [label="Pre-treat with NSA/Vehicle"]; Induce [label="Induce Necroptosis\n(TNF-α/Smac/z-VAD)"]; Incubate [label="Incubate 8-12h"]; Assay [label="Assess Cell Viability\n(LDH Assay)"]; Analyze [label="Data Analysis (IC50)"];
// Edges Seed -> Adhere; Adhere -> Pretreat; Pretreat -> Induce; Induce -> Incubate; Incubate -> Assay; Assay -> Analyze; } . Caption: Experimental workflow for necroptosis inhibition assay.
Western Blot Analysis of MLKL Phosphorylation
This protocol is based on descriptions of western blotting for necroptosis markers.[18][19][20]
Objective: To determine if Necrosulfonamide inhibits the phosphorylation of MLKL, a key step in the necroptosis pathway.
Materials:
-
Cell lysates from the necroptosis inhibition assay
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-MLKL (p-MLKL), anti-total-MLKL, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Lyse the cells from the necroptosis assay with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-p-MLKL antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with anti-total-MLKL and anti-β-actin antibodies to ensure equal protein loading.
Conclusion
This compound is an essential tool for the precise quantification of Necrosulfonamide, a well-characterized dual inhibitor of necroptosis and pyroptosis. By targeting the key executioner proteins MLKL and GSDMD, Necrosulfonamide provides a powerful means to dissect the molecular mechanisms of these inflammatory cell death pathways. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working to understand and therapeutically target regulated necrosis in a variety of disease contexts.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Methodological advances in necroptosis research: From challenges to solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RIPK1–RIPK3–MLKL-Associated Necroptosis Drives Leishmania infantum Killing in Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Necrosulfonamide inhibits necroptosis by selectively targeting the mixed lineage kinase domain-like protein - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 5. Necrosulfonamide Alleviates Acute Brain Injury of Intracerebral Hemorrhage via Inhibiting Inflammation and Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Methodology of drug screening and target identification for new necroptosis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nuclear RIPK3 and MLKL contribute to cytosolic necrosome formation and necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Depletion of RIPK3 or MLKL blocks TNF-driven necroptosis and switches towards a delayed RIPK1 kinase-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Receptor-Interacting Protein Kinases 1 and 3, and Mixed Lineage Kinase Domain-Like Protein Are Activated by Sublytic Complement and Participate in Complement-Dependent Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. blossombio.com [blossombio.com]
- 12. Necrosulfonamide | Necroptosis Inhibitor | MLKL Inhibitor | TargetMol [targetmol.com]
- 13. Chemical disruption of the pyroptotic pore-forming protein gasdermin D inhibits inflammatory cell death and sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Chemical disruption of the pyroptotic pore-forming protein gasdermin D inhibits inflammatory cell death and sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | The Regulation and Modification of GSDMD Signaling in Diseases [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. Necrosulfonamide inhibits necroptosis by selectively targeting the mixed lineage kinase domain-like protein | THE LEI GROUP [chem.pku.edu.cn]
- 18. Necrosulfonamide exerts neuroprotective effect by inhibiting necroptosis, neuroinflammation, and α-synuclein oligomerization in a subacute MPTP mouse model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
The Role of Necrosulfonamide-d4 in Advancing Necroptosis Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Necroptosis, a form of regulated necrosis, has emerged as a critical pathway in various physiological and pathological processes, including inflammation, infectious diseases, and neurodegeneration. The discovery of specific inhibitors has been instrumental in dissecting the molecular mechanisms of this cell death pathway. Necrosulfonamide (NSA) is a potent and selective inhibitor of Mixed Lineage Kinase Domain-Like (MLKL) protein, the executioner of necroptosis. This technical guide focuses on the role of its deuterated analog, Necrosulfonamide-d4 (NSA-d4). Contrary to functioning as a direct modulator of necroptosis, NSA-d4 serves a crucial role as an internal standard in bioanalytical assays for the accurate quantification of Necrosulfonamide. This guide will provide an in-depth overview of the necroptosis signaling pathway, the mechanism of action of Necrosulfonamide, and the pivotal role of this compound in enabling precise pharmacokinetic and metabolism studies. Detailed experimental protocols for inducing and inhibiting necroptosis in vitro and a representative protocol for the quantification of Necrosulfonamide using liquid chromatography-mass spectrometry (LC-MS) with this compound as an internal standard are provided.
Introduction to Necroptosis
Necroptosis is a regulated form of necrotic cell death that is initiated when apoptosis is inhibited.[1][2] It is characterized by cell swelling, plasma membrane rupture, and the release of cellular contents, which can trigger an inflammatory response.[3] The core signaling pathway involves a series of protein-protein interactions culminating in the disruption of the plasma membrane.
The Necroptosis Signaling Cascade
The most well-characterized necroptosis pathway is initiated by the activation of death receptors, such as Tumor Necrosis Factor Receptor 1 (TNFR1).[4][5] Upon ligand binding and in the absence of active Caspase-8, a signaling complex known as the necrosome is formed. This complex consists of Receptor-Interacting Protein Kinase 1 (RIPK1) and Receptor-Interacting Protein Kinase 3 (RIPK3).[6] RIPK1 and RIPK3 undergo auto- and cross-phosphorylation, leading to the activation of RIPK3.[1] Activated RIPK3 then phosphorylates the pseudokinase Mixed Lineage Kinase Domain-Like (MLKL) protein.[1][4][5]
Phosphorylated MLKL undergoes a conformational change, leading to its oligomerization and translocation to the plasma membrane.[4][5] At the plasma membrane, MLKL oligomers are believed to directly or indirectly induce pore formation, leading to a loss of membrane integrity and subsequent cell lysis.[3][4][5]
Necrosulfonamide: A Potent MLKL Inhibitor
Necrosulfonamide (NSA) is a small molecule inhibitor that specifically targets the MLKL protein, the final executioner of necroptosis.[7][8]
Mechanism of Action
NSA acts as a covalent inhibitor of human MLKL.[9] It specifically binds to cysteine 86 (Cys86) in the N-terminal domain of MLKL.[9] This covalent modification prevents the conformational changes and subsequent oligomerization of MLKL that are required for its translocation to the plasma membrane and the induction of cell death.[9] It is important to note that NSA is specific for human MLKL, as the equivalent residue in murine MLKL is a tryptophan, rendering mouse cells insensitive to NSA's inhibitory effects.[10]
| Compound | Target | Mechanism of Action | IC50 |
| Necrosulfonamide (NSA) | Human MLKL | Covalently binds to Cys86, inhibiting oligomerization | <0.2 µM[11] |
Table 1: Properties of Necrosulfonamide.
The Role of this compound
This compound is a deuterated analog of Necrosulfonamide. Deuterium (D or 2H) is a stable, non-radioactive isotope of hydrogen. The replacement of hydrogen atoms with deuterium can alter the physicochemical properties of a molecule, most notably its metabolic stability. However, the primary and most critical application of this compound in the context of necroptosis research is its use as an internal standard for the quantification of Necrosulfonamide in biological matrices.
Internal Standard in Bioanalysis
In quantitative analysis using techniques like liquid chromatography-mass spectrometry (LC-MS), an internal standard is a compound of known concentration that is added to an unknown sample. It is used to correct for the loss of analyte during sample preparation and to account for variations in instrument response. An ideal internal standard should have physicochemical properties very similar to the analyte of interest.
Stable isotope-labeled compounds, such as this compound, are considered the "gold standard" for internal standards in mass spectrometry-based quantification. This is because they co-elute with the unlabeled analyte during chromatography and exhibit similar ionization efficiency in the mass spectrometer, but are distinguishable by their higher mass. This allows for highly accurate and precise quantification of the analyte (Necrosulfonamide) in complex biological samples like plasma, serum, or tissue homogenates.
Experimental Protocols
In Vitro Necroptosis Induction and Inhibition Assay
This protocol describes a common method to induce necroptosis in a human cell line and to assess the inhibitory effect of Necrosulfonamide.
Cell Line: Human colon adenocarcinoma cell line HT-29.
Reagents:
-
HT-29 cells
-
DMEM (Dulbecco's Modified Eagle Medium)
-
FBS (Fetal Bovine Serum)
-
Penicillin-Streptomycin
-
Human TNF-α (Tumor Necrosis Factor-alpha)
-
Smac mimetic (e.g., BV6)
-
z-VAD-FMK (pan-caspase inhibitor)
-
Necrosulfonamide (NSA)
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
DMSO (Dimethyl sulfoxide)
Procedure:
-
Cell Culture: Culture HT-29 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Seed HT-29 cells in a 96-well plate at a density of 1 x 104 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of Necrosulfonamide in DMSO. The final concentration of DMSO in the cell culture medium should be less than 0.1%.
-
Induction of Necroptosis: To induce necroptosis, treat the cells with a combination of TNF-α (e.g., 10 ng/mL), Smac mimetic (e.g., 1 µM), and z-VAD-FMK (e.g., 20 µM). This combination is often abbreviated as TSZ.
-
Inhibition Assay: Pre-treat the cells with the desired concentrations of Necrosulfonamide for 1-2 hours before adding the TSZ cocktail.
-
Incubation: Incubate the plate for 12-24 hours at 37°C.
-
Cell Viability Measurement: Assess cell viability using a commercially available reagent according to the manufacturer's instructions. Luminescence or fluorescence is measured using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Plot the cell viability against the concentration of Necrosulfonamide to determine the IC50 value.
| Parameter | Condition |
| Cell Line | HT-29 |
| Seeding Density | 1 x 104 cells/well |
| Necroptosis Induction | TNF-α (10 ng/mL) + Smac mimetic (1 µM) + z-VAD-FMK (20 µM) |
| NSA Incubation | 1-2 hours pre-treatment |
| Assay Duration | 12-24 hours |
| Readout | Cell Viability (e.g., ATP content) |
Table 2: Key Parameters for an In Vitro Necroptosis Inhibition Assay.
Representative Protocol for Quantification of Necrosulfonamide in Plasma using LC-MS/MS with this compound as Internal Standard
Note: A specific, validated, and published LC-MS/MS method for Necrosulfonamide using this compound as an internal standard was not found in the public domain at the time of this writing. The following is a generalized, representative protocol based on standard practices for small molecule quantification. Method development and validation would be required for a specific application.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Reagents and Materials:
-
Necrosulfonamide (analytical standard)
-
This compound (internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Control plasma
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of Necrosulfonamide and this compound in a suitable organic solvent (e.g., DMSO or methanol) at a concentration of 1 mg/mL.
-
Preparation of Calibration Standards and Quality Control (QC) Samples: Prepare a series of calibration standards by spiking control plasma with known concentrations of Necrosulfonamide. Prepare QC samples at low, medium, and high concentrations in a similar manner.
-
Sample Preparation (Protein Precipitation): a. To 50 µL of plasma sample (calibration standard, QC, or unknown), add 10 µL of the this compound internal standard working solution (e.g., 100 ng/mL). b. Add 150 µL of cold acetonitrile to precipitate the plasma proteins. c. Vortex the samples for 1 minute. d. Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C. e. Transfer the supernatant to a new tube or a 96-well plate. f. Evaporate the supernatant to dryness under a stream of nitrogen. g. Reconstitute the residue in 100 µL of the mobile phase.
-
LC-MS/MS Analysis: a. Chromatographic Separation:
- Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: 0.1% Formic acid in acetonitrile.
- Gradient: A suitable gradient to achieve separation of Necrosulfonamide from matrix components. For example, starting with 5% B, ramping to 95% B over 5 minutes, holding for 2 minutes, and then re-equilibrating.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 µL. b. Mass Spectrometric Detection:
- Ionization Mode: Electrospray Ionization (ESI), likely in positive or negative mode (to be optimized).
- Scan Type: Multiple Reaction Monitoring (MRM).
- MRM Transitions: Determine the precursor to product ion transitions for both Necrosulfonamide and this compound by infusing the individual compounds into the mass spectrometer. For example:
- Necrosulfonamide: [M+H]+ → fragment ion
- This compound: [M+H]+ → fragment ion (the precursor ion will be 4 Da higher than that of Necrosulfonamide).
-
Data Analysis: a. Integrate the peak areas for the MRM transitions of Necrosulfonamide and this compound. b. Calculate the ratio of the peak area of Necrosulfonamide to the peak area of this compound. c. Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards. d. Determine the concentration of Necrosulfonamide in the unknown samples by interpolating their peak area ratios from the calibration curve.
| Parameter | Typical Condition |
| Sample Preparation | |
| Sample Volume | 50 µL |
| Internal Standard | This compound |
| Extraction Method | Protein Precipitation with Acetonitrile |
| LC Conditions | |
| Column | C18 Reversed-Phase |
| Mobile Phase | Water/Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| MS Conditions | |
| Ionization | ESI (Positive or Negative) |
| Detection | Multiple Reaction Monitoring (MRM) |
Table 3: Representative Parameters for LC-MS/MS Quantification of Necrosulfonamide.
Conclusion
Necrosulfonamide is a valuable tool for studying the molecular mechanisms of necroptosis through its specific inhibition of MLKL. The deuterated analog, this compound, plays a critical, albeit indirect, role in this research. Its primary function as a stable isotope-labeled internal standard is indispensable for the accurate and precise quantification of Necrosulfonamide in complex biological matrices. This enables robust pharmacokinetic and drug metabolism studies, which are essential for the preclinical and clinical development of Necrosulfonamide or its derivatives as potential therapeutics for diseases where necroptosis is implicated. The methodologies outlined in this guide provide a framework for researchers to effectively utilize both Necrosulfonamide and this compound in their investigations of necroptosis and its role in health and disease.
References
- 1. Necrosulfonamide exerts neuroprotective effect by inhibiting necroptosis, neuroinflammation, and α-synuclein oligomerization in a subacute MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biological Mass Spectrometry [sites.google.com]
- 3. Necrosulfonamide inhibits necroptosis by selectively targeting the mixed lineage kinase domain-like protein - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Quantification of ceramide species in biological samples by liquid chromatography electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative Mass Spectrometry Imaging of Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Development and validation of an LC-MS/MS method for determination of methanesulfonamide in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2023 White Paper on Recent Issues in Bioanalysis: Deuterated Drugs; LNP; Tumor/FFPE Biopsy; Targeted Proteomics; Small Molecule Covalent Inhibitors; Chiral Bioanalysis; Remote Regulatory Assessments; Sample Reconciliation/Chain of Custody (PART 1A – Recommendations on Mass Spectrometry, Chromatography, Sample Preparation Latest Developments, Challenges, and Solutions and BMV/Regulated Bioanalysis PART 1B - Regulatory Agencies' Inputs on Regulated Bioanalysis/BMV, Biomarkers/IVD/CDx/BAV, Immunogenicity, Gene & Cell Therapy and Vaccine) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A homologous series of internal standards for near universal application in the discovery LC-MS/MS bioanalytical laboratory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide: Necrosulfonamide versus Necrosulfonamide-d4 for In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
Necrosulfonamide (NSA) has emerged as a critical tool for studying necroptosis, a form of regulated cell death, by specifically inhibiting the mixed lineage kinase domain-like (MLKL) protein. This technical guide provides an in-depth comparison of Necrosulfonamide and its deuterated analog, Necrosulfonamide-d4. While direct comparative in vitro efficacy data is not available, this document will explore the established mechanism of action of Necrosulfonamide and the theoretical advantages conferred by deuteration, such as enhanced metabolic stability and altered pharmacokinetic properties. This guide also offers detailed experimental protocols for utilizing these compounds in in vitro settings and visualizes the key signaling pathways and experimental workflows.
Introduction to Necrosulfonamide and the Significance of Deuteration
Necrosulfonamide is a potent and selective small-molecule inhibitor of necroptosis.[1][2] It acts by covalently binding to cysteine 86 (Cys86) of human MLKL, the terminal executioner protein in the necroptosis pathway.[3] This interaction prevents the oligomerization of MLKL and its subsequent translocation to the plasma membrane, thereby blocking the membrane disruption that leads to cell death.[3][4] Necrosulfonamide has also been shown to inhibit pyroptosis by targeting gasdermin D (GSDMD).[4] It is important to note that Necrosulfonamide is specific for human MLKL and does not effectively inhibit the mouse ortholog due to the replacement of cysteine with tryptophan at the corresponding position.[5][6]
Deuteration, the substitution of hydrogen atoms with their stable isotope deuterium, is a strategy employed in drug development to improve the metabolic profile of a compound.[7][8][9] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow down metabolic processes that involve the cleavage of this bond.[8][10] This "kinetic isotope effect" can lead to increased metabolic stability, a longer half-life, and potentially reduced formation of toxic metabolites.[11] this compound is the deuterated form of Necrosulfonamide, where four hydrogen atoms on the phenyl ring have been replaced by deuterium.[12][13] It is primarily intended for use as an internal standard in analytical methods like mass spectrometry for the accurate quantification of Necrosulfonamide.[13] While direct in vitro activity comparisons are not published, the principles of deuteration suggest that this compound could exhibit altered metabolic stability compared to its non-deuterated counterpart.
Mechanism of Action
Necrosulfonamide exerts its inhibitory effects on two key regulated cell death pathways: necroptosis and pyroptosis.
Inhibition of Necroptosis
Necroptosis is initiated by stimuli such as tumor necrosis factor-alpha (TNF-α). This triggers the formation of a protein complex known as the necrosome, which consists of receptor-interacting protein kinase 1 (RIPK1) and RIPK3.[14] RIPK3 then phosphorylates MLKL, leading to its oligomerization and translocation to the plasma membrane, causing cell lysis. Necrosulfonamide intervenes by covalently modifying Cys86 on human MLKL, which prevents these final steps.[3]
Figure 1: Necroptosis signaling pathway and the point of inhibition by Necrosulfonamide.
Inhibition of Pyroptosis
Pyroptosis is another form of programmed cell death that is critical for host defense against pathogens. It is mediated by gasdermin proteins, with Gasdermin D (GSDMD) being a key player. Upon activation by inflammatory caspases, the N-terminal domain of GSDMD forms pores in the cell membrane, leading to cell lysis and the release of pro-inflammatory cytokines. Necrosulfonamide has been shown to inhibit pyroptosis by directly binding to GSDMD and preventing its pore-forming activity.[4]
Figure 2: Pyroptosis signaling pathway and the point of inhibition by Necrosulfonamide.
Quantitative Data
The following table summarizes the available quantitative data for Necrosulfonamide. As this compound is primarily used as an analytical standard, direct comparative inhibitory activity data is not available in the public domain. The theoretical advantages of deuteration are noted.
| Parameter | Necrosulfonamide | This compound | Reference |
| CAS Number | 1360614-48-7 | 1795144-22-7 | [5][12] |
| Molecular Formula | C₁₈H₁₅N₅O₆S₂ | C₁₈H₁₁D₄N₅O₆S₂ | [5][12] |
| Molecular Weight | 461.47 g/mol | 465.5 g/mol | [5][12] |
| In Vitro IC₅₀ (Necroptosis) | ~0.2 µM | Not Available | [5] |
| Metabolic Stability | Susceptible to metabolism | Theoretically enhanced | [8][9][11] |
| Primary Use | In vitro inhibitor of necroptosis and pyroptosis | Internal standard for analytical quantification | [13] |
Experimental Protocols
Detailed methodologies for key in vitro experiments using Necrosulfonamide are provided below. These protocols can be adapted for use with this compound, particularly for analytical purposes.
Cell Viability Assay (MTS Assay)
This protocol is for determining the effect of Necrosulfonamide on cell viability in response to a necroptotic stimulus.
Figure 3: Workflow for a typical cell viability assay.
Materials:
-
Cells susceptible to necroptosis (e.g., HT-29, U937)
-
96-well cell culture plates
-
Complete cell culture medium
-
Necrosulfonamide (and/or this compound)
-
Necroptosis-inducing agents (e.g., TNF-α, Smac mimetic, z-VAD-FMK)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3 x 10⁴ cells per well in 100 µL of complete medium and incubate overnight.[15]
-
Treatment:
-
Prepare serial dilutions of Necrosulfonamide in cell culture medium.
-
Pre-treat cells with various concentrations of Necrosulfonamide for 1-2 hours.
-
Induce necroptosis by adding the appropriate stimuli (e.g., TNF-α, Smac mimetic, and z-VAD-FMK).
-
Include appropriate controls: untreated cells, cells with stimulus only, and cells with Necrosulfonamide only.
-
-
Incubation: Incubate the plate for a predetermined time (e.g., 8-24 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTS Addition: Add 20 µL of MTS reagent to each well.[16]
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.[15][16]
-
Analysis: Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance.
Western Blot for Phospho-MLKL (p-MLKL)
This protocol is for detecting the phosphorylation of MLKL, a key indicator of necroptosome activation, and its inhibition by Necrosulfonamide.
Materials:
-
Cell lysates from treated and untreated cells
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-MLKL (Ser358) and anti-total MLKL
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-MLKL overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total MLKL to normalize the p-MLKL signal.
Immunoprecipitation of the Necrosome Complex
This protocol is for isolating the necrosome complex to study the protein-protein interactions within it.
Materials:
-
Cell lysates
-
Antibody against a necrosome component (e.g., anti-RIPK3 or anti-FLAG if using tagged proteins)
-
Protein A/G agarose or magnetic beads
-
Immunoprecipitation (IP) lysis buffer
-
Wash buffer
-
Elution buffer or SDS-PAGE sample buffer
Procedure:
-
Pre-clearing the Lysate: Incubate the cell lysate with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation:
-
Centrifuge to pellet the beads and transfer the supernatant to a new tube.
-
Add the immunoprecipitating antibody to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.[17]
-
-
Complex Capture: Add fresh protein A/G beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complex.
-
Washing: Pellet the beads by centrifugation and wash them three to five times with IP wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the captured proteins from the beads by adding elution buffer or by boiling in SDS-PAGE sample buffer for subsequent western blot analysis.
Conclusion
Necrosulfonamide is an invaluable tool for studying the molecular mechanisms of necroptosis and pyroptosis in human cell systems. Its deuterated analog, this compound, serves as an essential internal standard for accurate quantification. While direct comparative studies on their in vitro inhibitory activities are lacking, the principles of deuteration suggest that this compound may possess enhanced metabolic stability. The detailed protocols and pathway diagrams provided in this guide are intended to facilitate the effective use of these compounds in research and drug development, ultimately contributing to a deeper understanding of regulated cell death pathways and their roles in human diseases. Further research directly comparing the biological activities of Necrosulfonamide and its deuterated analogs would be beneficial to fully elucidate the potential advantages of deuteration in this context.
References
- 1. Necrosulfonamide inhibits necroptosis by selectively targeting the mixed lineage kinase domain-like protein - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Frontiers | The brain protection of MLKL inhibitor necrosulfonamide against focal ischemia/reperfusion injury associating with blocking the nucleus and nuclear envelope translocation of MLKL and RIP3K [frontiersin.org]
- 7. [PDF] Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs | Semantic Scholar [semanticscholar.org]
- 8. juniperpublishers.com [juniperpublishers.com]
- 9. researchgate.net [researchgate.net]
- 10. Improving Metabolic Stability with Deuterium: The Discovery of BMT-052, a Pan-genotypic HCV NS5B Polymerase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of deuteration on metabolism and clearance of Nerispirdine (HP184) and AVE5638 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. glpbio.com [glpbio.com]
- 13. caymanchem.com [caymanchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Necrosulfonamide Ameliorates Neurological Impairment in Spinal Cord Injury by Improving Antioxidative Capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. broadpharm.com [broadpharm.com]
- 17. Immunoprecipitation strategies to isolate RIPK1/RIPK3 complexes in mouse macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Synthesis and Chemical Properties of Necrosulfonamide-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis and chemical properties of Necrosulfonamide-d4 (NSA-d4), a deuterated analog of the potent necroptosis inhibitor, Necrosulfonamide (NSA). This document is intended to serve as a comprehensive resource for researchers in drug discovery and development, offering detailed experimental protocols, key chemical data, and a summary of its mechanism of action.
Chemical Properties of this compound
This compound is the deuterated form of Necrosulfonamide, an established inhibitor of necroptosis. The incorporation of deuterium isotopes provides a valuable tool for pharmacokinetic and metabolic studies, often leading to a longer half-life due to the kinetic isotope effect. NSA-d4 is primarily utilized as an internal standard for the accurate quantification of Necrosulfonamide in biological matrices using mass spectrometry-based methods.[1][2]
| Property | Value |
| Formal Name | N-(4-(N-(3-methoxypyrazin-2-yl)sulfamoyl)phenyl-2,3,5,6-d4)-3-(5-nitrothiophen-2-yl)acrylamide |
| CAS Number | 1795144-22-7[1][3] |
| Molecular Formula | C₁₈H₁₁D₄N₅O₆S₂[1] |
| Molecular Weight | 465.5 g/mol [1][3] |
| Purity | ≥99% deuterated forms (d₁-d₄)[1] |
| Appearance | Pale Yellow Solid[3] |
| Solubility | DMSO: slightly soluble, Methanol: slightly soluble[1][2] |
| Storage | 2-8°C in an amber vial, under an inert atmosphere[3] |
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process. A plausible synthetic route involves the initial synthesis of key intermediates: 4-amino-N-(3-methoxypyrazin-2-yl)benzenesulfonamide-d4 and (E)-3-(5-nitrothiophen-2-yl)acrylic acid, followed by a final amide coupling reaction.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 4-aminobenzenesulfonyl-d4 chloride
-
Reaction Setup: In a fume hood, add aniline-d5 (1.0 eq) to a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the flask in an ice bath.
-
Chlorosulfonation: Slowly add chlorosulfonic acid (3.0 eq) dropwise to the cooled aniline-d5. Maintain the temperature below 10°C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Carefully pour the reaction mixture onto crushed ice. The solid precipitate, 4-aminobenzenesulfonyl-d4 chloride, is collected by vacuum filtration, washed with cold water, and dried under vacuum.
Step 2: Synthesis of 4-amino-N-(3-methoxypyrazin-2-yl)benzenesulfonamide-d4 (Intermediate A)
-
Reaction Setup: Dissolve 2-amino-3-methoxypyrazine (1.0 eq) in pyridine in a round-bottom flask.
-
Sulfonamide Formation: Add 4-aminobenzenesulfonyl-d4 chloride (1.1 eq) portion-wise to the solution.
-
Reaction Conditions: Stir the reaction mixture at room temperature overnight.
-
Workup and Purification: Quench the reaction with water and extract the product with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield Intermediate A.
Step 3: Synthesis of (E)-3-(5-nitrothiophen-2-yl)acrylic acid (Intermediate B)
-
Reaction Setup: In a round-bottom flask, dissolve 5-nitro-2-thiophenecarboxaldehyde (1.0 eq) and malonic acid (1.5 eq) in pyridine.
-
Condensation: Add a catalytic amount of piperidine to the mixture.
-
Reaction Conditions: Heat the reaction mixture at reflux for 4 hours.
-
Workup and Purification: Cool the reaction mixture and pour it into a mixture of ice and concentrated hydrochloric acid to precipitate the product. Collect the solid by filtration, wash with water, and recrystallize from ethanol to obtain pure Intermediate B.
Step 4: Synthesis of this compound
-
Amide Coupling: Dissolve Intermediate A (1.0 eq) and Intermediate B (1.1 eq) in N,N-dimethylformamide (DMF).
-
Coupling Reagents: Add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Reaction Conditions: Stir the reaction mixture at room temperature for 24 hours.
-
Workup and Purification: Pour the reaction mixture into water and extract with ethyl acetate. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by preparative high-performance liquid chromatography (HPLC) to afford this compound.
Mechanism of Action and Signaling Pathway
Necrosulfonamide is a specific inhibitor of necroptosis, a form of programmed cell death. It covalently binds to Cysteine 86 of the mixed lineage kinase domain-like protein (MLKL), the most downstream effector in the necroptosis pathway.[4] This binding prevents the oligomerization of MLKL and its subsequent translocation to the plasma membrane, thereby inhibiting membrane rupture and cell death.[5][6] Additionally, Necrosulfonamide has been shown to inhibit pyroptosis by targeting Gasdermin D (GSDMD).[7]
Caption: Necroptosis signaling pathway and the inhibitory action of this compound.
Conclusion
This technical guide provides essential information for the synthesis and understanding of this compound. The detailed synthetic protocols and elucidation of its mechanism of action are intended to facilitate its use in preclinical research and drug development, particularly in studies requiring a stable, isotopically labeled internal standard for quantitative analysis. The provided information underscores the importance of this compound as a critical tool in the investigation of necroptosis and related inflammatory diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. 3-(5-NITRO-2-THIENYL)ACRYLIC ACID | 50868-70-7 [chemicalbook.com]
- 6. 4-Amino-N-(3-meth-oxy-pyrazin-2-yl)benzene-sulfonamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. N-(4-Sulfamoylphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
Necrosulfonamide-d4: A Technical Guide to Inhibiting MLKL-Mediated Necroptosis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Necrosulfonamide-d4 (NSA-d4) as a potent and specific tool for the inhibition of Mixed Lineage Kinase Domain-Like protein (MLKL), the key executioner of necroptosis. This document outlines the underlying signaling pathways, quantitative efficacy data, and detailed experimental protocols for utilizing NSA-d4 in a research setting.
Introduction to Necroptosis and MLKL
Necroptosis is a form of regulated cell death that is morphologically characterized by cell swelling and plasma membrane rupture, leading to the release of intracellular contents and subsequent inflammation.[1] Unlike apoptosis, necroptosis is a caspase-independent pathway. The core signaling cascade of necroptosis involves the activation of Receptor-Interacting Protein Kinase 1 (RIPK1) and RIPK3, which then recruits and phosphorylates MLKL.[2] This phosphorylation event triggers the oligomerization of MLKL and its translocation to the plasma membrane, where it disrupts membrane integrity, ultimately leading to cell death.
This compound: Mechanism of Action
Necrosulfonamide (NSA) is a small molecule inhibitor that specifically targets human MLKL, preventing its downstream effector functions.[3] The deuterated form, this compound, serves as a valuable tool for various research applications, including metabolic stability studies and as an internal standard in mass spectrometry-based assays. NSA acts by covalently modifying cysteine 86 (Cys86) within the N-terminal domain of human MLKL.[3] This modification blocks the conformational changes required for MLKL oligomerization and membrane translocation, thereby inhibiting necroptosis downstream of RIPK3 activation.[3] It is important to note that NSA is specific for human MLKL, as the equivalent residue in murine MLKL is a tryptophan.[3]
Quantitative Data: Efficacy of Necrosulfonamide
The inhibitory potency of Necrosulfonamide has been quantified in various human cell lines under necroptotic stimuli. The half-maximal inhibitory concentration (IC50) values demonstrate its efficacy in preventing MLKL-mediated cell death.
| Cell Line | Necroptotic Stimulus | IC50 of Necrosulfonamide | Reference |
| HT-29 | TNF-α (20 ng/mL) + Smac mimetic (100 nM) + Z-VAD-fmk (20 µM) | 124 nM | [4] |
| U937 | TSQ (TNF-α, Smac mimetic, Q-VD-OPh) | ~100 nM - ~2.5 µM | [5] |
| HT-29 | TSI (TNF-α, Smac mimetic, IDN-6556) | ~100 nM - ~2.5 µM | [5] |
| THP-1 | TSI (TNF-α, Smac mimetic, IDN-6556) | ~100 nM - ~2.5 µM | [5] |
Table 1: IC50 Values of Necrosulfonamide in Human Cell Lines. This table summarizes the reported half-maximal inhibitory concentrations (IC50) of Necrosulfonamide required to inhibit necroptosis in different human cancer cell lines induced by various stimuli.
Signaling Pathways and Experimental Workflows
The Necroptosis Signaling Pathway
The canonical necroptosis pathway is initiated by the binding of Tumor Necrosis Factor-alpha (TNF-α) to its receptor, TNFR1. This leads to the formation of a series of protein complexes that ultimately activate MLKL.
Figure 1: The TNF-α Induced Necroptosis Signaling Pathway. This diagram illustrates the molecular cascade leading to necroptosis upon TNF-α stimulation, highlighting the formation of key protein complexes and the central role of MLKL.
Mechanism of Inhibition by this compound
This compound intervenes at the final execution step of necroptosis by directly targeting MLKL.
Figure 2: Mechanism of MLKL Inhibition by this compound. This diagram shows how this compound specifically blocks the oligomerization and translocation of phosphorylated MLKL, thereby preventing the execution of necroptosis.
Experimental Workflow for Assessing MLKL Inhibition
A typical workflow to evaluate the inhibitory effect of this compound on necroptosis involves inducing cell death, treating with the inhibitor, and subsequently measuring cell viability and specific necroptotic markers.
Figure 3: Experimental Workflow for MLKL Inhibition Studies. This flowchart outlines the key steps for investigating the efficacy of this compound in preventing necroptosis in a cell-based assay.
Detailed Experimental Protocols
The following are detailed protocols for key experiments to assess the inhibitory activity of this compound on MLKL-mediated necroptosis.
Induction of Necroptosis in HT-29 Cells
-
Cell Culture: Culture HT-29 cells in McCoy's 5A medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Seed HT-29 cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells per well and allow them to adhere overnight.
-
Treatment:
-
Pre-treat cells with various concentrations of this compound (dissolved in DMSO) for 1-2 hours.
-
Induce necroptosis by adding a combination of human TNF-α (20 ng/mL), a Smac mimetic (e.g., birinapant, 100 nM), and a pan-caspase inhibitor (e.g., Z-VAD-fmk, 20 µM).
-
-
Incubation: Incubate the cells for the desired time period (e.g., 8-24 hours) before proceeding with analysis.
Lactate Dehydrogenase (LDH) Release Assay for Cell Viability
This assay quantifies the release of LDH from cells with compromised plasma membranes, a hallmark of necrosis.[1][4]
-
Sample Collection: After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes.
-
Supernatant Transfer: Carefully transfer 50 µL of the cell culture supernatant to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH assay reaction mixture (containing a tetrazolium salt) to each well.
-
Incubation: Incubate the plate at room temperature for 10-30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution to each well.
-
Measurement: Measure the absorbance at a wavelength between 490 nm and 520 nm using a microplate reader.
-
Calculation: Calculate the percentage of cytotoxicity relative to control wells (untreated cells for spontaneous LDH release and cells treated with a lysis buffer for maximum LDH release).
Western Blot for Phosphorylated MLKL (p-MLKL)
This method is used to detect the phosphorylation of MLKL, a key indicator of necroptosome activation.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate the proteins on a 10% or 12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated MLKL (e.g., anti-p-MLKL Ser358) overnight at 4°C. Also, probe a separate membrane or strip the current one to probe for total MLKL and a loading control (e.g., GAPDH or β-actin).
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Annexin V/Propidium Iodide (PI) Staining for Flow Cytometry
This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[6][7]
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin and then combine with the supernatant.
-
Washing: Wash the cells once with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.
-
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze immediately by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Conclusion
This compound is an indispensable tool for studying the intricate mechanisms of necroptosis. Its high specificity for human MLKL allows for the precise dissection of this cell death pathway. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to effectively utilize this compound in their investigations, ultimately contributing to a deeper understanding of necroptosis and its role in various pathological conditions.
References
- 1. Detection of Necrosis by Release of Lactate Dehydrogenase (LDH) Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Examining MLKL phosphorylation to detect necroptosis in murine mammary tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol : Annexin V and PI Staining by Flow Cytometry [bio-techne.com]
- 4. Analysis of Cell Viability by the Lactate Dehydrogenase Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
- 6. 2024.sci-hub.box [2024.sci-hub.box]
- 7. bosterbio.com [bosterbio.com]
Understanding the Kinetic Isotope Effect of Necrosulfonamide-d4: A Technical Guide
This in-depth technical guide explores the core principles behind the kinetic isotope effect (KIE) of deuterated Necrosulfonamide (Necrosulfonamide-d4). Designed for researchers, scientists, and drug development professionals, this document outlines the mechanism of action of Necrosulfonamide, the theoretical basis for the kinetic isotope effect of its deuterated analog, and detailed experimental protocols for its investigation.
Introduction to Necrosulfonamide and the Kinetic Isotope Effect
Necrosulfonamide (NSA) is a potent and selective small molecule inhibitor of necroptosis, a form of regulated necrotic cell death.[1] It functions by covalently targeting the mixed lineage kinase domain-like protein (MLKL), the terminal effector in the necroptosis pathway.[2][3][4] By blocking MLKL, NSA prevents the execution of necroptotic cell death, making it a valuable tool for studying this pathway and a potential therapeutic agent for diseases where necroptosis is implicated.
The use of deuterated drugs, where one or more hydrogen atoms are replaced by deuterium, is a strategy employed in drug development to improve the pharmacokinetic properties of a molecule.[5][6] This is due to the kinetic isotope effect (KIE), a phenomenon where the heavier isotope (deuterium) forms a stronger covalent bond with carbon compared to hydrogen.[7][8] This can lead to a slower rate of metabolic degradation, potentially increasing the drug's half-life and exposure.[6][9] This guide will delve into the theoretical and practical aspects of the KIE of this compound.
Mechanism of Action: Necrosulfonamide and the MLKL Signaling Pathway
Necroptosis is a regulated cell death pathway that is activated under conditions where apoptosis is inhibited. A key signaling complex, the necrosome, is formed, consisting of receptor-interacting protein kinase 1 (RIPK1) and RIPK3.[10] RIPK3 then phosphorylates MLKL, leading to its oligomerization and translocation to the plasma membrane, where it disrupts membrane integrity, causing cell death.[10][11][12]
Necrosulfonamide acts as an irreversible inhibitor of this process. It specifically forms a covalent bond with cysteine 86 (Cys86) in the N-terminal domain of human MLKL.[13] This modification prevents the conformational changes and oligomerization of MLKL that are necessary for its function, thereby blocking the downstream events of necroptosis.[3][13]
References
- 1. MLKL: Functions beyond serving as the Executioner of Necroptosis [thno.org]
- 2. Biological events and molecular signaling following MLKL activation during necroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Necrosulfonamide inhibits necroptosis by selectively targeting the mixed lineage kinase domain-like protein - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 5. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 9. Recent Updates on the Development of Deuterium-Containing Drugs for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Necroptosis: MLKL Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biological events and molecular signaling following MLKL activation during necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The molecular mechanisms of MLKL-dependent and MLKL-independent necrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Necrosulfonamide-d4 in Pyroptosis Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyroptosis is a highly inflammatory form of programmed cell death initiated by certain inflammasomes. It plays a critical role in the host defense against pathogens but is also implicated in the pathophysiology of numerous inflammatory diseases. A key event in pyroptosis is the cleavage of Gasdermin D (GSDMD) by inflammatory caspases (caspase-1, -4, -5, and -11). This cleavage unleashes the N-terminal domain of GSDMD, which oligomerizes and forms pores in the plasma membrane, leading to cell lysis and the release of pro-inflammatory cytokines such as IL-1β and IL-18.[1][2][3][4][5]
Necrosulfonamide (NSA) has been identified as a potent inhibitor of pyroptosis.[6][7][8] Initially characterized as an inhibitor of necroptosis through its interaction with MLKL[9][10][11], subsequent research has revealed its direct inhibitory effect on GSDMD, making it a valuable tool for studying pyroptosis.[6][7][8] NSA covalently binds to a critical cysteine residue (Cys191 in humans) on GSDMD, which prevents the oligomerization of its pore-forming N-terminal fragment.[12][13] This technical guide provides an in-depth overview of the application of Necrosulfonamide and its deuterated form, Necrosulfonamide-d4, in pyroptosis research.
While most functional studies on pyroptosis inhibition have been conducted with Necrosulfonamide, the deuterated form, this compound, is available for researchers. Deuteration is a common strategy in drug discovery to alter metabolic fate and pharmacokinetic properties. While specific studies on this compound in pyroptosis assays are not extensively published, its mechanism of action as a direct GSDMD inhibitor is expected to be identical to that of Necrosulfonamide. The primary application of the deuterated form would likely be in studies requiring altered metabolic stability, such as in vivo pharmacokinetic/pharmacodynamic (PK/PD) modeling.
Quantitative Data on Necrosulfonamide in Pyroptosis Inhibition
The following tables summarize key quantitative data from studies investigating the inhibitory effects of Necrosulfonamide on pyroptosis.
Table 1: Binding Affinity and IC50 of Necrosulfonamide
| Parameter | Target | Value | Species | Assay Method |
| Binding Affinity (KD) | Full-length GSDMD | 32 µM | In vitro | Not specified |
| IC50 | Necroptosis | < 0.2 µM | Human | Cell-based assay |
Note: The IC50 for necroptosis is provided for context, as NSA was initially identified as a necroptosis inhibitor. The binding affinity for GSDMD is a direct measure of its interaction with the key pyroptotic protein.
Table 2: Efficacy of Necrosulfonamide in Cell-Based Pyroptosis Assays
| Cell Type | Stimulation | Assay | NSA Concentration | % Inhibition (approx.) |
| iBMDM | LPS + Nigericin (NLRP3) | PI Uptake | 10 µM | ~75% |
| iBMDM | LPS + Nigericin (NLRP3) | LDH Release | 10 µM | ~80% |
| THP-1 (human monocytes) | LPS + Nigericin (NLRP3) | PI Uptake | 10 µM | ~60% |
| THP-1 (human monocytes) | LPS + Nigericin (NLRP3) | LDH Release | 10 µM | ~70% |
| Primary murine BMDM | LPS + Nigericin (NLRP3) | LDH Release | 5 µM | Significant inhibition |
| iBMDM | S. Typhimurium (NLRC4) | PI Uptake | 10 µM | Significant inhibition |
iBMDM: immortalized Bone Marrow-Derived Macrophages; LPS: Lipopolysaccharide; PI: Propidium Iodide; LDH: Lactate Dehydrogenase.[1]
Table 3: Effect of Necrosulfonamide on Cytokine Release
| Cell Type | Stimulation | Cytokine | NSA Concentration | Effect |
| Primary murine BMDM | LPS + Nigericin | IL-1β | 5 µM | Significant reduction |
| HT22 cells | OGD/R | IL-1β | Not specified | Significant decrease |
| HT22 cells | OGD/R | IL-18 | Not specified | Significant decrease |
OGD/R: Oxygen-Glucose Deprivation/Reperfusion.[14]
Signaling Pathways and Experimental Workflows
Canonical and Non-Canonical Pyroptosis Pathways and NSA Inhibition
The following diagram illustrates the canonical and non-canonical pyroptosis pathways and the point of inhibition by Necrosulfonamide.
Caption: Pyroptosis signaling pathways and Necrosulfonamide's mechanism of action.
Experimental Workflow for Assessing NSA Efficacy
This diagram outlines a typical experimental workflow to evaluate the efficacy of Necrosulfonamide in inhibiting pyroptosis in a cell-based model.
Caption: A standard workflow for testing Necrosulfonamide's anti-pyroptotic activity.
Experimental Protocols
Cell Culture and Pyroptosis Induction
Objective: To prepare cells and induce pyroptosis for subsequent analysis of Necrosulfonamide's inhibitory effects.
Materials:
-
Macrophage cell line (e.g., THP-1, J774A.1) or primary bone marrow-derived macrophages (BMDMs).
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and antibiotics).
-
Lipopolysaccharide (LPS).
-
Pyroptosis inducer (e.g., Nigericin, ATP).
-
This compound (or Necrosulfonamide) dissolved in DMSO.
-
96-well or 24-well tissue culture plates.
Protocol:
-
Seed cells at an appropriate density (e.g., 1 x 105 cells/well in a 96-well plate) and allow them to adhere overnight.
-
For inflammasome priming, treat the cells with LPS (e.g., 1 µg/mL) for 4 hours.
-
Pre-incubate the primed cells with various concentrations of this compound (e.g., 1, 5, 10 µM) or vehicle control (DMSO) for 30-60 minutes.
-
Induce pyroptosis by adding the appropriate stimulus (e.g., 10 µM Nigericin or 5 mM ATP).
-
Incubate for the desired time (e.g., 1-2 hours).
-
Proceed to downstream assays.
Lactate Dehydrogenase (LDH) Release Assay
Objective: To quantify cell lysis by measuring the activity of LDH released into the supernatant.
Materials:
-
Commercially available LDH cytotoxicity assay kit.
-
Supernatant from pyroptosis induction experiment.
-
Lysis buffer (provided in the kit) for maximum LDH release control.
-
96-well assay plate.
-
Microplate reader.
Protocol:
-
Prepare controls:
-
Spontaneous LDH release: Supernatant from untreated cells.
-
Maximum LDH release: Lyse untreated cells with the provided lysis buffer for 45 minutes before collecting the supernatant.
-
Vehicle control: Supernatant from cells treated with vehicle and pyroptosis inducer.
-
-
Carefully collect 50 µL of supernatant from each well of the experiment and transfer to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate at room temperature for 30 minutes, protected from light.
-
Add 50 µL of stop solution.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Experimental - Spontaneous) / (Maximum - Spontaneous)] * 100
Western Blot for GSDMD Cleavage
Objective: To visualize the cleavage of GSDMD, a hallmark of pyroptosis.
Materials:
-
Cell lysates from the pyroptosis induction experiment.
-
RIPA buffer with protease inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk in TBST).
-
Primary antibodies: anti-GSDMD (recognizing both full-length and cleaved N-terminal fragment), anti-Caspase-1 (for cleavage), and a loading control (e.g., anti-β-actin or anti-GAPDH).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Protocol:
-
Lyse the cells with RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system. Look for a decrease in the full-length GSDMD band (~53 kDa) and the appearance of the cleaved N-terminal fragment (~31 kDa).
ELISA for IL-1β Release
Objective: To quantify the release of the pro-inflammatory cytokine IL-1β.
Materials:
-
Commercially available IL-1β ELISA kit (human or mouse, as appropriate).
-
Supernatant from the pyroptosis induction experiment.
-
Recombinant IL-1β standard.
-
Wash buffer and substrate solution (provided in the kit).
-
Stop solution.
-
Microplate reader.
Protocol:
-
Prepare the IL-1β standards and samples according to the kit's instructions.
-
Add standards and supernatants to the wells of the antibody-coated plate.
-
Incubate as per the manufacturer's protocol (e.g., 2-3 hours at room temperature).
-
Wash the wells multiple times with wash buffer.
-
Add the detection antibody (e.g., biotinylated anti-IL-1β).
-
Incubate and wash.
-
Add the enzyme conjugate (e.g., Streptavidin-HRP).
-
Incubate and wash.
-
Add the substrate solution and incubate in the dark until color develops.
-
Add the stop solution.
-
Measure the absorbance at 450 nm.
-
Generate a standard curve and calculate the concentration of IL-1β in the samples.
Conclusion
Necrosulfonamide is a powerful and specific tool for the investigation of pyroptosis, acting directly on the key executioner protein, GSDMD. This guide provides the foundational knowledge, quantitative data, and detailed protocols necessary for researchers to effectively utilize Necrosulfonamide and its deuterated form, this compound, in their studies. By employing the described methodologies, scientists can further elucidate the role of pyroptosis in various diseases and explore the therapeutic potential of GSDMD inhibition.
References
- 1. Chemical disruption of the pyroptotic pore-forming protein gasdermin D inhibits inflammatory cell death and sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 3. Necrosulfonamide ameliorates intestinal inflammation via inhibiting GSDMD-medicated pyroptosis and MLKL-mediated necroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. blog.abclonal.com [blog.abclonal.com]
- 5. researchgate.net [researchgate.net]
- 6. Experimental validation of deuterium oxide-mediated antitumoral activity as it relates to apoptosis in murine malignant astrocytoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gasdermin D Cleavage Assay Following Inflammasome Activation | Springer Nature Experiments [experiments.springernature.com]
- 8. Chemical disruption of the pyroptotic pore-forming protein gasdermin D inhibits inflammatory cell death and sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Detection of pyroptosis by measuring released lactate dehydrogenase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Necrosulfonamide exerts neuroprotective effect by inhibiting necroptosis, neuroinflammation, and α-synuclein oligomerization in a subacute MPTP mouse model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chemical Modulation of Gasdermin D Activity: Therapeutic Implications and Consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Unlocking the Therapeutic Promise of Necrosulfonamide Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Necroptosis, a form of regulated necrosis, has emerged as a critical pathway in the pathogenesis of a wide range of human diseases, including inflammatory conditions, neurodegenerative disorders, and ischemia-reperfusion injury. Unlike apoptosis, necroptosis is a lytic and pro-inflammatory mode of cell death, making it an attractive therapeutic target. At the heart of the necroptotic pathway lies the Mixed Lineage Kinase Domain-like (MLKL) protein, the ultimate executioner of this cell death cascade. Necrosulfonamide (NSA) was identified as a potent and specific inhibitor of human MLKL, opening a new avenue for therapeutic intervention. This technical guide provides an in-depth exploration of the therapeutic potential of Necrosulfonamide and its analogs, focusing on their mechanism of action, quantitative data, experimental evaluation, and the underlying signaling pathways.
The Necroptosis Signaling Pathway: A Closer Look at the Role of MLKL
Necroptosis is initiated by various stimuli, such as tumor necrosis factor-alpha (TNF-α), in the absence of caspase-8 activity. This triggers the formation of a signaling complex known as the necrosome, which is primarily composed of Receptor-Interacting Protein Kinase 1 (RIPK1) and RIPK3. Within the necrosome, RIPK1 and RIPK3 undergo autophosphorylation and cross-phosphorylation, leading to the activation of RIPK3. Activated RIPK3 then recruits and phosphorylates MLKL.
The phosphorylation of MLKL is a critical activation step, causing a conformational change that exposes its N-terminal four-helix bundle domain. This leads to the oligomerization of MLKL and its translocation from the cytoplasm to the plasma membrane. At the plasma membrane, MLKL oligomers directly disrupt membrane integrity, leading to cell lysis and the release of damage-associated molecular patterns (DAMPs), which in turn triggers an inflammatory response. Necrosulfonamide and its analogs act by covalently binding to a specific cysteine residue (Cys86 in human MLKL) in the N-terminal domain of MLKL, thereby preventing its oligomerization and subsequent membrane disruption.[1]
References
Necrosulfonamide: A Technical Guide to its Discovery and Development as a Potent Necroptosis Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Necroptosis, a form of regulated necrosis, has emerged as a critical pathway in various physiological and pathological processes, including inflammation, ischemia-reperfusion injury, and neurodegenerative diseases. Unlike apoptosis, necroptosis is a caspase-independent cell death program executed by a core signaling cascade involving Receptor-Interacting Protein Kinase 1 (RIPK1), RIPK3, and the mixed lineage kinase domain-like (MLKL) protein. The discovery of small molecule inhibitors targeting this pathway has provided invaluable tools for its study and holds significant therapeutic promise. This technical guide provides an in-depth overview of the discovery, development, and mechanism of action of Necrosulfonamide (NSA), a potent and specific inhibitor of necroptosis.
Discovery of Necrosulfonamide: A High-Throughput Screening Approach
Necrosulfonamide was identified through a meticulous high-throughput screening (HTS) campaign that assayed a library of approximately 200,000 small molecules for their ability to inhibit necroptosis.[1][2] The screening assay was designed to identify compounds that could protect human colon adenocarcinoma HT-29 cells from necroptosis induced by a combination of Tumor Necrosis Factor-alpha (TNF-α), a Smac mimetic, and the pan-caspase inhibitor z-VAD-fmk (T/S/Z). This combination effectively blocks the apoptotic pathway, shunting the cellular response towards necroptosis. Cell viability was assessed using a luminescence-based assay that measures ATP levels.[3] From this extensive screen, a hit compound, later optimized to Necrosulfonamide, emerged as a potent protector against necroptotic cell death.
Mechanism of Action: Targeting the Executioner Protein MLKL
Subsequent mechanistic studies revealed that Necrosulfonamide exerts its inhibitory effect by directly targeting the Mixed Lineage Kinase Domain-Like (MLKL) protein, the ultimate executioner of the necroptotic pathway.[4][5] NSA is a covalent inhibitor that specifically modifies Cysteine 86 (Cys86) within the N-terminal domain of human MLKL.[1][2][6][7] This covalent modification prevents the conformational changes and subsequent oligomerization of MLKL that are essential for its translocation to the plasma membrane and the execution of cell death.[2][7]
It is crucial to note that NSA exhibits species specificity. The target cysteine residue (Cys86) in human MLKL is replaced by a tryptophan in murine MLKL, rendering NSA ineffective at inhibiting necroptosis in mouse cells.[5][7] This has important implications for the design and interpretation of in vivo studies.
Quantitative Data Summary
The potency of Necrosulfonamide has been evaluated in various cell-based assays. The following table summarizes the key quantitative data for NSA's inhibitory activity against necroptosis.
| Parameter | Value | Cell Line | Inducing Stimulus | Assay Type | Reference |
| IC50 | < 0.2 µM | - | - | - | [8] |
| EC50 | 148.4 nM | HT-29 | TNF-α/Smac mimetic/z-VAD-fmk | Cell Viability | [9] |
| EC50 | 595.9 nM | HT-29 | TNF-α/Smac mimetic/z-VAD-fmk | Cell Viability | [9] |
| Effective Conc. | 1 µM | HT-29 | TNF-α/Smac mimetic/z-VAD-fmk | Western Blot | [5] |
| Effective Conc. | 1 µM | PANC-1 | Electroporation | Cell Viability | [1] |
Structure-Activity Relationship (SAR) Studies
Following the identification of the initial hit compound from the high-throughput screen, structure-activity relationship (SAR) studies were conducted to optimize its potency and drug-like properties, leading to the development of Necrosulfonamide. The synthesis of NSA analogs involved modifications to different parts of the molecule to probe the key structural features required for its anti-necroptotic activity. These studies were instrumental in identifying the optimal substituents that enhance the inhibitory capacity of the compound.
Experimental Protocols
This section provides an overview of the key experimental methodologies used in the discovery and characterization of Necrosulfonamide.
High-Throughput Screening for Necroptosis Inhibitors
-
Cell Line: Human colon adenocarcinoma HT-29 cells.
-
Plate Format: 384-well plates.
-
Cell Seeding: 2,000 cells per well.
-
Induction of Necroptosis: Cells are treated with a combination of:
-
TNF-α (20 ng/mL)
-
Smac mimetic (100 nM)
-
z-VAD-fmk (20 µM)
-
-
Compound Addition: Compounds from the chemical library are added to a final concentration of 10 µM.
-
Incubation: 24 hours.
-
Cell Viability Assessment: CellTiter-Glo Luminescent Cell Viability Assay (Promega), which measures ATP levels as an indicator of cell viability.
-
Hit Criteria: Compounds that significantly increase cell viability compared to the vehicle control (DMSO) are identified as hits.
Target Identification using Affinity Pulldown
-
Probe Synthesis: A biotinylated derivative of Necrosulfonamide is synthesized.[3]
-
Cell Lysate Preparation: HT-29 cells are treated to induce necroptosis and then lysed.
-
Probe Incubation: The biotinylated NSA probe is incubated with the cell lysate.
-
Affinity Capture: Streptavidin-coated agarose beads are added to the lysate to capture the biotinylated probe and any interacting proteins.
-
Washing: The beads are washed to remove non-specifically bound proteins.
-
Elution: The bound proteins are eluted from the beads.
-
Protein Identification: The eluted proteins are identified using mass spectrometry.
-
Validation: Competition experiments are performed where an excess of non-biotinylated NSA is added to the lysate along with the biotinylated probe. A reduction in the pulldown of the target protein (MLKL) in the presence of the competitor confirms specific binding.[7]
Cell Viability and Necroptosis Assays
-
Cell Lines: HT-29, Jurkat, or other relevant human cell lines.
-
Induction of Necroptosis: As described in the HTS protocol.
-
Inhibitor Treatment: Cells are pre-treated with various concentrations of Necrosulfonamide for a specified time (e.g., 1 hour) before the addition of necroptosis-inducing agents.
-
Methods for Assessing Cell Viability:
-
ATP Measurement: CellTiter-Glo assay.[3]
-
Dye Exclusion: Propidium iodide (PI) or 7-AAD staining followed by flow cytometry or fluorescence microscopy to identify cells with compromised membrane integrity.[10]
-
LDH Release Assay: Measurement of lactate dehydrogenase (LDH) released into the culture medium from damaged cells.
-
-
Distinguishing from Apoptosis:
Western Blot Analysis of MLKL Phosphorylation
-
Sample Preparation: Cells are treated with necroptosis inducers in the presence or absence of Necrosulfonamide. Whole-cell lysates are prepared at various time points.
-
SDS-PAGE and Western Blotting: Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for total MLKL and phosphorylated MLKL (pMLKL).
-
Analysis: A decrease in the level of pMLKL in NSA-treated cells indicates inhibition of the necroptotic pathway upstream of or at the level of MLKL phosphorylation and activation.[5]
Conclusion
The discovery of Necrosulfonamide represents a significant milestone in the study of necroptosis. Through a systematic high-throughput screening and subsequent chemical biology approach, NSA was identified as a potent and specific covalent inhibitor of the key executioner protein, MLKL. This technical guide has provided a comprehensive overview of the discovery, mechanism of action, quantitative data, and key experimental protocols associated with Necrosulfonamide. As our understanding of the role of necroptosis in human diseases continues to expand, Necrosulfonamide and its derivatives will remain invaluable tools for researchers and drug developers in the pursuit of novel therapeutic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. bioradiations.com [bioradiations.com]
- 3. rsc.org [rsc.org]
- 4. bioscience.co.uk [bioscience.co.uk]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Depletion of RIPK3 or MLKL blocks TNF-driven necroptosis and switches towards a delayed RIPK1 kinase-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Necrosulfonamide | Cell Signaling Technology [cellsignal.com]
- 9. Design, synthesis and anti-necroptosis activity of fused heterocyclic MLKL inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Methodological advances in necroptosis research: From challenges to solutions - PMC [pmc.ncbi.nlm.nih.gov]
Exploring the Off-Target Effects of Necrosulfonamide and its Deuterated Form: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Necrosulfonamide (NSA) is a widely utilized small molecule inhibitor of necroptosis, a form of regulated cell death. Its primary mechanism of action involves the covalent modification of Mixed Lineage Kinase Domain-like protein (MLKL), the terminal effector of the necroptotic pathway. While NSA is often cited for its specificity, emerging evidence reveals off-target effects that are independent of MLKL, warranting a deeper investigation for its application in research and therapeutic development. This technical guide provides a comprehensive overview of the known on-target and off-target effects of Necrosulfonamide. Furthermore, it explores the potential implications of deuteration on the compound's activity and specificity, offering a theoretical framework in the absence of direct experimental data on deuterated NSA. Detailed experimental protocols for assessing these effects and quantitative data are provided to facilitate further research in this area.
Introduction
Necroptosis is a form of programmed necrosis that plays a significant role in various physiological and pathological processes, including inflammation, infectious diseases, and neurodegeneration.[1] Unlike apoptosis, necroptosis is caspase-independent and is executed by a signaling cascade involving Receptor-Interacting Protein Kinase 1 (RIPK1), RIPK3, and Mixed Lineage Kinase Domain-like protein (MLKL).[2][3] Necrosulfonamide (NSA) was identified through high-throughput screening as a potent inhibitor of this pathway.[2][4] It acts by covalently binding to cysteine 86 (Cys86) in the N-terminal domain of human MLKL, which prevents the oligomerization and membrane translocation required for cell death.[2]
Beyond its role in necroptosis, NSA has also been reported to inhibit pyroptosis, another form of programmed cell death, by targeting Gasdermin D (GSDMD).[5][6] However, the assumption of NSA's high specificity has been challenged by recent findings. Notably, NSA has been shown to induce oxidation of the Pericentriolar Material 1 (PCM1) protein, leading to impaired ciliogenesis and autophagy in an MLKL-independent manner.[7][8][9]
The strategic replacement of hydrogen with deuterium in drug molecules is a known strategy to alter pharmacokinetic properties, often leading to improved metabolic stability and potentially a more favorable safety profile.[10][11] While no studies on a deuterated form of NSA have been published, this guide will discuss the theoretical advantages such a modification could confer, particularly in mitigating off-target effects.
This guide aims to provide researchers with a detailed understanding of the multifaceted pharmacology of NSA, present methodologies to investigate its on- and off-target effects, and stimulate research into the potential of its deuterated analogue.
Signaling Pathways
On-Target Signaling Pathways
Necrosulfonamide is known to directly inhibit two key regulated cell death pathways: necroptosis and pyroptosis.
-
Necroptosis Inhibition: NSA's primary target is MLKL. In the canonical necroptosis pathway, activation of death receptors like TNFR1 leads to the formation of a complex containing RIPK1 and RIPK3. RIPK3 then phosphorylates MLKL, causing it to oligomerize and translocate to the plasma membrane, where it forms pores, leading to cell lysis. NSA covalently binds to Cys86 of human MLKL, preventing these final steps.[2]
-
Pyroptosis Inhibition: NSA has also been shown to inhibit pyroptosis by targeting Gasdermin D (GSDMD), the executioner protein in this pathway.[5][6] Similar to its action on MLKL, NSA is thought to prevent the pore-forming activity of the N-terminal fragment of GSDMD.
Caption: On-target signaling pathways of Necrosulfonamide.
Off-Target Signaling Pathway
Recent evidence has identified an MLKL-independent off-target effect of NSA involving the oxidation of Pericentriolar Material 1 (PCM1).
-
PCM1 Oxidation and its Consequences: NSA has been shown to function as a redox cycler, leading to the production of reactive oxygen species (ROS).[7][8][9] This results in the oxidation and aggregation of PCM1, a key component of centriolar satellites. The disruption of PCM1 function impairs the formation of primary cilia (ciliogenesis) and disrupts the autophagy process.[7][8][12] This off-target activity is significant as it can confound experimental results attributed solely to the inhibition of necroptosis.
Caption: Off-target signaling pathway of Necrosulfonamide.
The Potential of Deuterated Necrosulfonamide
Deuteration, the substitution of hydrogen with its heavier isotope deuterium, can significantly alter a drug's metabolic fate due to the kinetic isotope effect. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage.[10] This can slow down metabolism at specific sites in the molecule, leading to several potential advantages:
-
Improved Pharmacokinetic Profile: Slower metabolism can increase the drug's half-life and overall exposure (AUC), potentially allowing for lower or less frequent dosing.[10]
-
Reduced Formation of Toxic or Off-Target Metabolites: If off-target effects are caused by a metabolite of the parent compound, deuterating the metabolic "soft spot" could reduce the formation of that metabolite, thereby improving the drug's safety and specificity.
-
Enhanced Target Selectivity: By altering the metabolic profile, deuteration might reduce the formation of metabolites that could interact with unintended targets.
As of this writing, there are no published studies on the synthesis or biological evaluation of a deuterated form of Necrosulfonamide. However, based on the principles of deuteration, a deuterated analog of NSA could potentially be designed to have a more favorable off-target profile. For instance, if the redox cycling activity of NSA is dependent on a specific metabolic transformation, deuteration at the site of that transformation could reduce this off-target effect while preserving its MLKL-inhibitory activity. Further research into the synthesis and characterization of deuterated NSA is warranted to explore this possibility.
Quantitative Data
The following tables summarize the available quantitative data for Necrosulfonamide.
Table 1: On-Target Activity of Necrosulfonamide
| Target | Assay Type | Cell Line/System | IC50 | Reference(s) |
| MLKL | Necroptosis Inhibition | HT-29 (human colon cancer) | < 0.2 µM | [13][14] |
| MLKL | Necroptosis Inhibition | Jurkat (human T-cell leukemia) | < 1 µM | [5] |
Table 2: Off-Target Activity of Necrosulfonamide
| Off-Target Effect | Assay Type | Cell Line | Concentration | Observation | Reference(s) |
| PCM1 Oxidation | Immunoblotting | Jurkat | 2.5 µM | Appearance of slower migrating PCM1 species | [7] |
| Ciliogenesis Impairment | Immunofluorescence | Human and mouse cell lines | Not specified | Blocks primary cilia formation | [7][8] |
| Autophagy Disruption | Immunoblotting, qPCR | Jurkat | 2.5 µM | Accumulation of autophagy markers (p62, GABARAPL1) | [7] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the on- and off-target effects of Necrosulfonamide.
Cell Viability and Cytotoxicity Assays
These assays are fundamental to determining the efficacy of NSA in preventing necroptosis and assessing its general cellular toxicity.
This assay quantifies ATP, an indicator of metabolically active cells.
-
Principle: The reagent lyses cells and generates a luminescent signal proportional to the amount of ATP present.
-
Protocol:
-
Plate cells in an opaque-walled multiwell plate at a predetermined optimal density.
-
Treat cells with the desired concentrations of Necrosulfonamide and/or necroptosis-inducing stimuli. Include appropriate vehicle controls.
-
Incubate for the desired duration (e.g., 8-12 hours).
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add CellTiter-Glo® Reagent in a volume equal to the cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
This assay measures the release of LDH from cells with damaged plasma membranes.
-
Principle: Released LDH in the culture supernatant is measured with a coupled enzymatic assay that results in the conversion of a tetrazolium salt into a colored formazan product.
-
Protocol:
-
Plate cells in a clear, flat-bottom 96-well plate.
-
Treat cells as required. Include wells for:
-
Spontaneous LDH release (vehicle control).
-
Maximum LDH release (add a lysis solution, e.g., Triton X-100, to untreated cells).
-
Background control (medium only).
-
-
Incubate for the desired period.
-
Centrifuge the plate at ~400 x g for 5 minutes to pellet the cells.
-
Carefully transfer a portion of the supernatant from each well to a new 96-well plate.
-
Add the LDH reaction mixture to each well.
-
Incubate at room temperature for up to 30 minutes, protected from light.
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate the percentage of cytotoxicity based on the absorbance readings of the experimental, spontaneous, and maximum release wells.[1][7][16]
-
References
- 1. LDH cytotoxicity assay [protocols.io]
- 2. CellTiter-Glo® Luminescent Cell Viability Assay [promega.com]
- 3. The IN/OUT assay: a new tool to study ciliogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Guidelines for the use and interpretation of assays for monitoring autophagy in higher eukaryotes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How to Test and Measure Autophagic Flux Quantitatively | Bio-Techne [bio-techne.com]
- 6. Examining MLKL phosphorylation to detect necroptosis in murine mammary tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CellTiter-Glo® 3D Cell Viability Assay Protocol [promega.com]
- 9. ch.promega.com [ch.promega.com]
- 10. Acylation of MLKL impacts its function in necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 13. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 14. researchgate.net [researchgate.net]
- 15. 4.3. CellTiter-Glo Viability Assay (CTG) [bio-protocol.org]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
Methodological & Application
Application Note: Quantification of Necrosulfonamide in Biological Matrices using a Stable Isotope-Labeled Internal Standard by LC-MS/MS
Abstract
This application note describes a robust and sensitive method for the quantification of Necrosulfonamide (NSA) in biological matrices, such as plasma and tissue homogenates, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method utilizes a stable isotope-labeled internal standard, Necrosulfonamide-d4 (NSA-d4), to ensure high accuracy and precision. A straightforward protein precipitation protocol is employed for sample preparation, making it suitable for high-throughput analysis in research and drug development settings.
Introduction
Necrosulfonamide is a potent small molecule inhibitor of necroptosis, a form of programmed cell death. It specifically targets the Mixed Lineage Kinase Domain-like protein (MLKL), a key component of the necrosome complex.[1][2][3][4] By inhibiting MLKL, NSA prevents its translocation to the plasma membrane and subsequent cell death.[1] Emerging research also indicates that NSA can inhibit pyroptosis by binding to and inactivating gasdermin D (GSDMD).[5] Given its therapeutic potential in various inflammatory and neurodegenerative diseases, a reliable method for its quantification in biological samples is essential for pharmacokinetic and pharmacodynamic studies. This protocol provides a detailed procedure for the accurate measurement of NSA using NSA-d4 as an internal standard.
Signaling Pathway of Necrosulfonamide Action
Necrosulfonamide primarily acts on the necroptosis pathway. Upon stimulation by ligands such as TNF-α, a series of protein interactions leads to the formation of the necrosome, which includes RIPK1, RIPK3, and MLKL. RIPK3 phosphorylates MLKL, causing its oligomerization and translocation to the plasma membrane, leading to membrane rupture and cell death. Necrosulfonamide covalently binds to a cysteine residue on human MLKL, preventing its oligomerization and execution of necroptosis.[1] Additionally, NSA has been shown to inhibit the NLRP3/caspase-1/GSDMD pathway in pyroptosis.
Experimental Workflow
The overall workflow for the quantification of Necrosulfonamide involves sample collection, preparation using protein precipitation with an internal standard, followed by LC-MS/MS analysis and data processing.
References
- 1. scispace.com [scispace.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Retention Time shifts using deuterated internal standards.: /home/support [skyline.ms]
- 4. researchgate.net [researchgate.net]
- 5. Necrosulfonamide exerts neuroprotective effect by inhibiting necroptosis, neuroinflammation, and α-synuclein oligomerization in a subacute MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Necrosulfonamide-d4 in pharmacokinetic studies of Necrosulfonamide.
An Application Note on the Use of Necrosulfonamide-d4 in Pharmacokinetic Studies of Necrosulfonamide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Necrosulfonamide (NSA) is a potent and selective small molecule inhibitor of necroptosis, a form of regulated necrotic cell death.[1] It specifically targets the mixed lineage kinase domain-like protein (MLKL), the most terminal effector in the necroptosis pathway, by covalently binding to a critical cysteine residue (Cys86 in human MLKL).[1][2][3] This action prevents MLKL from oligomerizing and translocating to the plasma membrane, which would otherwise lead to membrane disruption and cell death.[4] Given its ability to inhibit key cell death pathways, including necroptosis and, in some contexts, pyroptosis, NSA is being investigated for its therapeutic potential in a range of conditions such as ischemic injury, neurodegenerative diseases, and inflammatory disorders.[5][6][7][8][9][10]
The development of any new therapeutic agent requires a thorough understanding of its pharmacokinetic (PK) profile, which describes the absorption, distribution, metabolism, and excretion (ADME) of the compound in a living organism. Accurate quantification of the drug in biological matrices like plasma or serum is fundamental to these studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalysis due to its high sensitivity and specificity.
To ensure the accuracy and reliability of LC-MS/MS data, a suitable internal standard (IS) is essential.[11] Stable isotope-labeled internal standards (SIL-IS), such as deuterated analogs of the analyte, are considered the most effective choice.[12][13] this compound, a deuterated version of Necrosulfonamide, serves as an ideal IS. It co-elutes with the unlabeled drug, exhibits nearly identical extraction recovery and ionization efficiency, and effectively normalizes for variations in sample preparation and matrix effects, thereby ensuring robust and precise quantification.[11][12] This document provides detailed protocols and application notes for the use of this compound in the pharmacokinetic analysis of Necrosulfonamide.
Mechanism of Action: Necrosulfonamide in the Necroptosis Pathway
Necroptosis is a regulated cell death pathway that is typically activated in response to death receptor ligands like tumor necrosis factor-alpha (TNF-α) when apoptosis is inhibited. The pathway involves a signaling cascade that includes Receptor-Interacting Protein Kinase 1 (RIPK1) and RIPK3, which form a complex known as the necrosome.[4][6] This complex then phosphorylates and activates MLKL. Necrosulfonamide acts by directly inhibiting MLKL, preventing the final execution step of cell membrane permeabilization.[2][5]
Caption: Necrosulfonamide inhibits the necroptosis signaling pathway by targeting MLKL.
Experimental Protocols
The following sections describe a representative protocol for a pharmacokinetic study of Necrosulfonamide in rats using this compound as an internal standard.
Materials and Reagents
-
Necrosulfonamide (Analyte)
-
This compound (Internal Standard)
-
Control biological matrix (e.g., Sprague-Dawley rat plasma, K2-EDTA)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Ammonium Formate (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Water (Ultrapure, 18 MΩ·cm)
Animal Dosing and Sample Collection
A typical workflow for an animal PK study involves drug administration followed by serial blood sampling to characterize the drug's concentration-time profile.
Caption: A standard experimental workflow for a preclinical pharmacokinetic study.
-
Animal Model: Male Sprague-Dawley rats (n=3-5 per group).
-
Acclimatization: Animals are acclimatized for at least one week before the study.
-
Dosing: Necrosulfonamide is formulated in a suitable vehicle (e.g., 10% DMSO in saline) and administered via a relevant route, such as intraperitoneal (i.p.) injection at a dose of 1.65 mg/kg.[1]
-
Blood Collection: Approximately 150-200 µL of blood is collected from the tail vein or other appropriate site into K2-EDTA tubes at specified time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Plasma Processing: Blood samples are centrifuged at ~2,000 x g for 10 minutes at 4°C to separate the plasma. The resulting plasma is transferred to clean tubes and stored at -80°C until analysis.
Sample Preparation (Protein Precipitation)
This protocol uses a simple and efficient protein precipitation method to extract the analyte and internal standard from the plasma matrix.
-
Prepare Working Solutions:
-
Prepare a stock solution of Necrosulfonamide (1 mg/mL) in DMSO or methanol.
-
Prepare a stock solution of this compound (1 mg/mL).
-
Create a working internal standard solution (e.g., 100 ng/mL) in acetonitrile.
-
Prepare calibration standards and quality control (QC) samples by spiking known concentrations of Necrosulfonamide into control rat plasma.
-
-
Extraction Protocol:
-
Aliquot 50 µL of plasma (from standards, QCs, or study samples) into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of the internal standard working solution (in acetonitrile) to each tube.
-
Vortex mix for 1-2 minutes to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean 96-well plate or HPLC vials for LC-MS/MS analysis.
-
LC-MS/MS Bioanalytical Method
The following are representative parameters for an LC-MS/MS method. These must be optimized empirically for the specific instrumentation used.
Table 1: Example LC-MS/MS Method Parameters
| Parameter | Setting |
|---|---|
| HPLC System | Standard UHPLC System |
| Column | C18 reverse-phase, e.g., 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient | Start at 5% B, ramp to 95% B, re-equilibrate |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| MRM Transition (NSA) | e.g., m/z 462.1 → 253.1 (Precursor → Product) |
| MRM Transition (NSA-d4) | e.g., m/z 466.1 → 257.1 (Precursor → Product) |
| Dwell Time | 100 ms |
| Ion Source Temp. | 500°C |
Note: The exact m/z transitions for Necrosulfonamide (MW: 461.47) and its d4-analog must be determined by direct infusion and optimization.
Caption: Logic of using a deuterated internal standard for accurate LC-MS/MS quantification.
Data Presentation and Analysis
The concentration of Necrosulfonamide in each sample is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this ratio to a calibration curve constructed from standards of known concentrations. The resulting concentration vs. time data is then used to calculate key pharmacokinetic parameters.
Table 2: Example Pharmacokinetic Parameters of Necrosulfonamide in Rats Following a Single 1.65 mg/kg i.p. Dose
| Parameter | Unit | Value (Mean ± SD) | Description |
|---|---|---|---|
| Cmax | ng/mL | 850 ± 125 | Maximum observed plasma concentration |
| Tmax | h | 0.5 ± 0.2 | Time to reach Cmax |
| AUC(0-t) | ng·h/mL | 3200 ± 450 | Area under the curve from time 0 to the last measurement |
| AUC(0-inf) | ng·h/mL | 3450 ± 480 | Area under the curve from time 0 to infinity |
| t1/2 | h | 4.5 ± 0.8 | Elimination half-life |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.
Conclusion
The use of this compound as a stable isotope-labeled internal standard is critical for the development of robust, accurate, and reliable bioanalytical methods for quantifying Necrosulfonamide in biological matrices.[14] This approach effectively mitigates variability from matrix effects and sample processing, which is essential for generating high-quality pharmacokinetic data.[13] The protocols and methods outlined in this document provide a comprehensive framework for researchers to successfully conduct preclinical pharmacokinetic studies of Necrosulfonamide, facilitating its journey in drug development.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Necrosulfonamide causes oxidation of PCM1 and impairs ciliogenesis and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methodology of drug screening and target identification for new necroptosis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The brain protection of MLKL inhibitor necrosulfonamide against focal ischemia/reperfusion injury associating with blocking the nucleus and nuclear envelope translocation of MLKL and RIP3K - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Necrosulfonamide Alleviates Acute Brain Injury of Intracerebral Hemorrhage via Inhibiting Inflammation and Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Necrosulfonamide ameliorates intestinal inflammation via inhibiting GSDMD-medicated pyroptosis and MLKL-mediated necroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Necrosulfonamide (NSA) protects intervertebral disc degeneration via necroptosis and apoptosis inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anti-inflammatory mechanism of the MLKL inhibitor necrosulfonamide in LPS- or poly(I:C)-induced neuroinflammation and necroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 12. resolvemass.ca [resolvemass.ca]
- 13. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 14. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Cell-Based Assay Protocol for Evaluating Necrosulfonamide Efficacy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Necroptosis is a regulated form of necrotic cell death orchestrated by a core signaling pathway involving Receptor-Interacting Protein Kinase 1 (RIPK1), RIPK3, and Mixed Lineage Kinase Domain-Like protein (MLKL). Upon induction by stimuli such as Tumor Necrosis Factor-alpha (TNF-α) in a caspase-inhibited environment, RIPK1 and RIPK3 form a complex called the necrosome, leading to the phosphorylation and activation of MLKL. Activated MLKL oligomerizes and translocates to the plasma membrane, causing membrane rupture and cell death.
Necrosulfonamide (NSA) is a potent and specific small-molecule inhibitor of human MLKL. It acts by covalently binding to cysteine 86 in the N-terminal domain of human MLKL, which prevents its downstream function and blocks the execution of necroptosis. It is important to note that NSA is specific to primate MLKL and does not inhibit its rodent orthologues. This application note provides detailed protocols for assessing the efficacy of Necrosulfonamide in a human cell-based model of necroptosis.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the necroptosis signaling pathway, the point of inhibition by Necrosulfonamide, and the general experimental workflow for testing its efficacy.
Caption: Necroptosis signaling pathway and Necrosulfonamide's mechanism of action.
Caption: General experimental workflow for testing Necrosulfonamide efficacy.
Materials and Reagents
-
Cell Line: HT-29 (human colon adenocarcinoma) or U937 (human monocyte) cells.
-
Necrosulfonamide (NSA): Prepare a 10 mM stock solution in DMSO. Store aliquots at -20°C.
-
Reagents for Necroptosis Induction:
-
Human TNF-α (Tumor Necrosis Factor-alpha)
-
Smac Mimetic (e.g., BV6 or Birinapant)
-
z-VAD-fmk (pan-caspase inhibitor)
-
-
Culture Medium: McCoy's 5A (for HT-29) or RPMI-1640 (for U937), supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Assay Kits:
-
Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit
-
BCA Protein Assay Kit
-
Human IL-6 or IL-8 ELISA Kit
-
-
Western Blotting Reagents:
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
Primary antibodies: Rabbit anti-phospho-MLKL, Rabbit anti-MLKL, Mouse anti-β-actin.
-
HRP-conjugated secondary antibodies
-
ECL Substrate
-
Experimental Protocols
Protocol 1: Cell Viability Assay (LDH Release)
This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells, a key indicator of necroptotic cell death.
-
Cell Seeding: Seed HT-29 cells in a 96-well plate at a density of 2 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of Necrosulfonamide (e.g., 0.1, 0.3, 1, 3, 10 µM) in culture medium.
-
Remove the old medium and add 100 µL of the medium containing the respective NSA concentrations to the wells. Include a "Vehicle Control" (DMSO only) and "No Treatment" control.
-
Incubate for 1-2 hours at 37°C, 5% CO₂.
-
-
Induction of Necroptosis:
-
Prepare a 2X induction cocktail of TNF-α (40 ng/mL), Smac mimetic (500 nM), and z-VAD-fmk (20 µM) in culture medium. This combination is often abbreviated as T/S/Z.
-
Add 100 µL of the 2X induction cocktail to each well (except for the "No Treatment" control). The final concentrations will be 20 ng/mL TNF-α, 250 nM Smac mimetic, and 10 µM z-VAD-fmk.
-
Prepare a "Maximum Lysis" control by adding lysis buffer (from the LDH kit) to a set of untreated wells 45 minutes before the final reading.
-
-
Incubation: Incubate the plate for 12-24 hours at 37°C, 5% CO₂.
-
LDH Measurement:
-
Centrifuge the plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of supernatant from each well to a new 96-well plate.
-
Perform the LDH assay according to the manufacturer's instructions.
-
Read the absorbance at the specified wavelength (typically 490 nm).
-
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Sample Abs - Vehicle Control Abs) / (Max Lysis Abs - Vehicle Control Abs)] * 100
Protocol 2: Target Engagement via Western Blot for pMLKL
This protocol confirms that NSA inhibits the phosphorylation of MLKL, the key step in its activation.
-
Cell Seeding and Treatment: Seed HT-29 cells in a 6-well plate at 1 x 10⁶ cells/well. The next day, pre-treat with vehicle (DMSO) or Necrosulfonamide (e.g., 1 µM) for 1 hour.
-
Induction: Induce necroptosis with T/S/Z (20 ng/mL TNF-α, 250 nM Smac mimetic, 10 µM z-VAD-fmk) for 8 hours. Include an untreated control.
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells on ice with 100 µL of RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Transfer:
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
Run the gel and transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies against phospho-MLKL (pMLKL), total MLKL, and β-actin (loading control) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again and detect the signal using an ECL substrate and an imaging system.
-
-
Analysis: The pMLKL signal should be present in the T/S/Z treated sample and significantly reduced or absent in the sample co-treated with Necrosulfonamide.
Protocol 3: Cytokine Release Assay (ELISA)
Necroptosis is an inflammatory mode of cell death that results in the release of cytokines. This assay measures NSA's ability to reduce this inflammatory output.
-
Cell Treatment: Follow steps 1-4 from Protocol 1, using a 24-well plate format.
-
Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes.
-
ELISA:
-
Collect the cell culture supernatant.
-
Perform an ELISA for a pro-inflammatory cytokine like IL-6 or IL-8 according to the manufacturer's protocol.
-
-
Analysis: Quantify the concentration of the cytokine in each sample. Necroptosis induction should increase cytokine release, which should be attenuated by effective doses of Necrosulfonamide.
Data Presentation and Expected Results
Quantitative data from the experiments should be summarized for clear interpretation.
Table 1: Effect of Necrosulfonamide on Necroptosis-Induced Cytotoxicity
| Treatment Group | NSA Conc. (µM) | % Cytotoxicity (LDH Release) | Standard Deviation |
| Untreated Control | 0 | 2.5 | ± 0.8 |
| Vehicle + T/S/Z | 0 | 85.4 | ± 5.2 |
| NSA + T/S/Z | 0.1 | 72.1 | ± 4.5 |
| NSA + T/S/Z | 0.3 | 45.8 | ± 3.9 |
| NSA + T/S/Z | 1.0 | 15.2 | ± 2.1 |
| NSA + T/S/Z | 3.0 | 5.1 | ± 1.5 |
| NSA + T/S/Z | 10.0 | 4.8 | ± 1.3 |
Expected Result: Necrosulfonamide should inhibit T/S/Z-induced LDH release in a dose-dependent manner, with an expected IC₅₀ value in the sub-micromolar range.
Table 2: Densitometry Analysis of pMLKL Western Blot
| Treatment | pMLKL / Total MLKL Ratio (Normalized) |
| Untreated Control | 0.05 |
| Vehicle + T/S/Z | 1.00 |
| NSA (1 µM) + T/S/Z | 0.12 |
Expected Result: Necroptosis induction (T/S/Z) will markedly increase the ratio of phosphorylated MLKL to total MLKL. Co-treatment with an effective dose of Necrosulfonamide will significantly reduce this phosphorylation, confirming target engagement.
Table 3: Effect of Necrosulfonamide on IL-6 Release
| Treatment Group | NSA Conc. (µM) | IL-6 Concentration (pg/mL) | Standard Deviation |
| Untreated Control | 0 | 55 | ± 12 |
| Vehicle + T/S/Z | 0 | 850 | ± 65 |
| NSA (1 µM) + T/S/Z | 1.0 | 120 | ± 25 |
Expected Result: The induction of necroptosis is expected to cause a significant release of pro-inflammatory cytokines. Necrosulfonamide, by preventing cell death, should substantially decrease the amount of detected IL-6 in the supernatant.
Application Notes and Protocols for In Vivo Administration of Necrosulfonamide
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vivo dosing and administration of Necrosulfonamide (NSA) in animal studies. Necrosulfonamide is a potent and specific inhibitor of Mixed Lineage Kinase Domain-like protein (MLKL), a key effector in the necroptosis signaling pathway.[1][2] It is a valuable tool for investigating the role of necroptosis in various pathological conditions. Recent studies have also suggested that NSA can inhibit pyroptosis by targeting gasdermin D (GSDMD).
Mechanism of Action
Necrosulfonamide functions by covalently binding to Cysteine 86 of human MLKL, which prevents its oligomerization and subsequent plasma membrane disruption, thereby inhibiting necroptotic cell death.[3][4] Necroptosis is a regulated form of necrosis initiated by stimuli such as tumor necrosis factor-alpha (TNF-α) and is mediated by the sequential activation of Receptor-Interacting Protein Kinase 1 (RIPK1) and RIPK3, which then phosphorylate MLKL.[5][6]
Data Presentation: In Vivo Dosing of Necrosulfonamide
The following table summarizes the reported in vivo dosing of Necrosulfonamide in various animal models. The most common route of administration is intraperitoneal injection.
| Animal Model | Species | Dose | Administration Route | Disease/Condition Investigated | Reference |
| Doxorubicin-induced cardiotoxicity | Mouse | 5 mg/kg daily | Intraperitoneal (i.p.) | Cardiotoxicity | [7][8] |
| Spinal Cord Injury | Mouse | 1, 5, or 10 mg/kg | Intraperitoneal (i.p.) | Neurological Impairment | [1][9] |
| Parkinson's Disease (MPTP model) | Mouse | 0.5 mg/kg/day for 3 days, then 1 mg/kg/day for 7 days (every other day) | Intraperitoneal (i.p.) | Neurodegeneration | [10] |
| Intracerebral Hemorrhage | Mouse | 5 mg/kg twice daily | Intraperitoneal (i.p.) | Acute Brain Injury | [11][12] |
| Alzheimer's Disease (AlCl3-induced) | Rat | 1.65 mg/kg/day | Intraperitoneal (i.p.) | Neurodegeneration | [1][13] |
| Cardiac Arrest and CPR | Rat | 10 mg/kg | Intravenous (i.v.) via tail vein | Myocardial Dysfunction | [14] |
| Focal Ischemia/Reperfusion Injury | Rat | 40 nmol and 80 nmol | Intracerebroventricular (i.c.v.) | Brain Injury | [15][16] |
| Pulmonary Ischemia-Reperfusion Injury | Rat | 0.5 mg/body | Intraperitoneal (i.p.) | Lung Injury | [1] |
Experimental Protocols
Protocol 1: Preparation of Necrosulfonamide for In Vivo Administration
This protocol describes the preparation of Necrosulfonamide for intraperitoneal injection.
Materials:
-
Necrosulfonamide (powder)
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare a Stock Solution:
-
Aseptically weigh the desired amount of Necrosulfonamide powder.
-
Dissolve the Necrosulfonamide in a minimal amount of sterile DMSO to create a concentrated stock solution (e.g., 10-50 mg/mL). It is crucial to ensure complete dissolution. Vortex if necessary. One study specified dissolving NSA in DMSO to less than 0.1% of the final volume before dilution in saline.[9] Another protocol for a 5 mg/kg dose involved dissolving NSA first in DMSO and then diluting it in saline to a final DMSO concentration of 0.25%.[12]
-
-
Prepare the Dosing Solution:
-
On the day of injection, dilute the stock solution with sterile saline to the final desired concentration for injection.
-
For example, to prepare a 1 mg/mL dosing solution from a 20 mg/mL stock, dilute 50 µL of the stock solution with 950 µL of sterile saline.
-
The final concentration of DMSO in the injected solution should be minimized to avoid solvent toxicity. A final concentration of 0.25% to 5% DMSO is generally well-tolerated for intraperitoneal injections in rodents.[8][12]
-
Warm the final dosing solution to room temperature before injection to minimize discomfort to the animal.[17][18]
-
-
Storage:
-
Store the stock solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Prepare the diluted dosing solution fresh for each day of experiments.
-
Protocol 2: Intraperitoneal (i.p.) Injection in Mice
Materials:
-
Prepared Necrosulfonamide dosing solution
-
Sterile syringes (1 mL) with needles (25-27 gauge)
-
70% ethanol and sterile gauze
-
Appropriate animal restraint device (optional)
Procedure:
-
Animal Restraint:
-
Properly restrain the mouse to expose the abdomen. This can be done manually by scruffing the mouse and securing the tail.[17]
-
-
Injection Site:
-
Injection:
-
Disinfect the injection site with 70% ethanol.
-
Insert the needle at a 30-45 degree angle with the bevel facing up.[17]
-
Gently aspirate to ensure no fluid (e.g., blood, urine) is drawn into the syringe, which would indicate improper needle placement.[18]
-
If aspiration is clear, slowly inject the Necrosulfonamide solution. The maximum recommended volume for an intraperitoneal injection in a mouse is typically 10 mL/kg.[18]
-
Withdraw the needle and return the mouse to its cage.
-
-
Post-injection Monitoring:
-
Observe the animal for any signs of distress or adverse reactions immediately after the injection and at regular intervals as per the experimental design.
-
Protocol 3: Intracerebroventricular (i.c.v.) Injection in Rats
This is a surgical procedure that requires stereotaxic instrumentation and appropriate anesthesia and analgesia. All procedures must be approved by the institution's animal care and use committee.
Materials:
-
Prepared Necrosulfonamide dosing solution (dissolved in 10% DMSO in a vehicle like saline or artificial cerebrospinal fluid)[15][16]
-
Stereotaxic apparatus
-
Anesthesia machine and appropriate anesthetic (e.g., isoflurane)
-
Surgical tools (scalpel, drill, etc.)
-
Hamilton syringe
Procedure:
-
Anesthesia and Stereotaxic Mounting:
-
Anesthetize the rat and mount it securely in the stereotaxic apparatus.
-
-
Surgical Preparation:
-
Aseptically prepare the surgical site on the scalp. Make a midline incision to expose the skull.
-
-
Bregma Identification and Drilling:
-
Identify the bregma landmark on the skull.
-
Based on a rat brain atlas, determine the coordinates for the lateral ventricle. One study used the coordinates: 1.5 mm posterior to the bregma, 1.5 mm lateral from the midline, and 4.0 mm depth from the cortical surface.[15]
-
Drill a small burr hole at the determined coordinates.
-
-
Injection:
-
Lower the Hamilton syringe needle to the correct depth.
-
Slowly infuse the Necrosulfonamide solution (e.g., 5 µL total volume) over several minutes to allow for diffusion and prevent a rapid increase in intracranial pressure.[15]
-
-
Closure and Recovery:
-
Slowly withdraw the needle.
-
Suture the scalp incision.
-
Provide appropriate post-operative care, including analgesia and monitoring, until the animal recovers from anesthesia.
-
Mandatory Visualizations
References
- 1. glpbio.com [glpbio.com]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Necroptotic Cell Death Signaling and Execution Pathway: Lessons from Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Drug Efficacy Testing in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessing the cardioprotective effect of necrosulfonamide in doxorubicin-induced cardiotoxicity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Necrosulfonamide Ameliorates Neurological Impairment in Spinal Cord Injury by Improving Antioxidative Capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Necrosulfonamide exerts neuroprotective effect by inhibiting necroptosis, neuroinflammation, and α-synuclein oligomerization in a subacute MPTP mouse model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Necrosulfonamide Alleviates Acute Brain Injury of Intracerebral Hemorrhage via Inhibiting Inflammation and Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Necrosulfonamide Alleviates Acute Brain Injury of Intracerebral Hemorrhage via Inhibiting Inflammation and Necroptosis [frontiersin.org]
- 13. Ameliorative Effect of Necrosulfonamide in a Rat Model of Alzheimer's Disease: Targeting Mixed Lineage Kinase Domain-like Protein-Mediated Necroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The brain protection of MLKL inhibitor necrosulfonamide against focal ischemia/reperfusion injury associating with blocking the nucleus and nuclear envelope translocation of MLKL and RIP3K - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | The brain protection of MLKL inhibitor necrosulfonamide against focal ischemia/reperfusion injury associating with blocking the nucleus and nuclear envelope translocation of MLKL and RIP3K [frontiersin.org]
- 17. uac.arizona.edu [uac.arizona.edu]
- 18. animalcare.ubc.ca [animalcare.ubc.ca]
- 19. olac.berkeley.edu [olac.berkeley.edu]
Preparing stock solutions and working concentrations of Necrosulfonamide-d4.
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of stock solutions and working concentrations of Necrosulfonamide-d4, a deuterated internal standard for the inhibitor of necroptosis and pyroptosis, Necrosulfonamide. This document is intended for use by researchers, scientists, and professionals in drug development.
Introduction
Necrosulfonamide is a potent and selective small molecule inhibitor of necroptosis.[1][2][3] It functions by targeting the mixed lineage kinase domain-like protein (MLKL), a key component downstream of receptor-interacting serine-threonine kinase 3 (RIPK3) in the necroptosis pathway.[1][3][4][5] By binding to cysteine 86 of human MLKL, Necrosulfonamide prevents the conformational changes required for MLKL to execute programmed necrosis.[6] Additionally, Necrosulfonamide has been shown to inhibit Gasdermin D (GSDMD), a key protein in the pyroptosis pathway, thereby blocking another form of programmed cell death.[7][8] this compound is the deuterium-labeled version of Necrosulfonamide, primarily used as an internal standard for its quantification in various biological matrices by mass spectrometry.
Physicochemical and Biological Properties
A summary of the key properties of this compound is presented below.
| Property | Value | Reference |
| Molecular Formula | C₁₈H₁₁D₄N₅O₆S₂ | [9] |
| Molecular Weight | 465.5 g/mol | [9] |
| Appearance | Solid | [9] |
| Purity | ≥99% deuterated forms (d₁-d₄) | [9] |
| Primary Target | Mixed Lineage Kinase Domain-like protein (MLKL) | [1][4][5][6] |
| Secondary Target | Gasdermin D (GSDMD) | [7][8] |
| Inhibitory Concentration (IC₅₀) | < 0.2 µM for necroptosis | [1] |
Signaling Pathway of Necrosulfonamide Inhibition
Necrosulfonamide primarily inhibits the necroptosis signaling pathway. Upon stimulation by ligands such as Tumor Necrosis Factor-alpha (TNF-α), a signaling cascade is initiated that can lead to either apoptosis or necroptosis. In the presence of caspase inhibitors, Receptor-Interacting Protein Kinase 1 (RIPK1) and RIPK3 form a complex called the necrosome. This complex phosphorylates and activates MLKL, which then oligomerizes and translocates to the plasma membrane, leading to cell lysis. Necrosulfonamide blocks this process by directly binding to MLKL. Additionally, Necrosulfonamide can inhibit pyroptosis by targeting Gasdermin D.
Protocols
Preparation of Stock Solutions
Proper preparation of stock solutions is critical for obtaining accurate and reproducible results. This compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO).[8][9][10]
Materials:
-
This compound solid
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Sterile, amber glass vials or polypropylene tubes
-
Calibrated analytical balance
-
Vortex mixer and/or sonicator
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound solid in a sterile microcentrifuge tube or vial. Perform this in a chemical fume hood and take appropriate safety precautions.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration. It is recommended to use freshly opened or properly stored anhydrous DMSO as hygroscopic DMSO can reduce solubility.[4][7][8]
-
Dissolution: Tightly cap the vial and vortex thoroughly. If necessary, briefly sonicate the solution in a water bath to ensure complete dissolution. Visually inspect the solution to ensure no particulates are present.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber vials or polypropylene tubes to avoid repeated freeze-thaw cycles. Store the stock solutions at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[8]
Stock Solution Concentration Table:
| Desired Stock Concentration | Mass of this compound (for 1 mL final volume) | Volume of DMSO |
| 1 mM | 0.4655 mg | 1 mL |
| 10 mM | 4.655 mg | 1 mL |
| 20 mM | 9.31 mg | 1 mL |
| 100 mM | 46.55 mg | 1 mL |
Note: The molecular weight of this compound is 465.5 g/mol .
Preparation of Working Concentrations
Working solutions should be prepared fresh for each experiment by diluting the stock solution in the appropriate cell culture medium or buffer.
Materials:
-
This compound stock solution
-
Sterile cell culture medium or experimental buffer
-
Sterile microcentrifuge tubes or plates
Procedure:
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Dilution: Serially dilute the stock solution with the appropriate cell culture medium or buffer to achieve the desired final working concentration. It is important to ensure that the final concentration of DMSO in the working solution is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Application: Add the freshly prepared working solution to your experimental system (e.g., cell culture).
Example Dilution for a 10 µM Working Solution from a 10 mM Stock:
-
Prepare an intermediate dilution by adding 2 µL of the 10 mM stock solution to 198 µL of cell culture medium (1:100 dilution) to get a 100 µM solution.
-
Add 10 µL of the 100 µM intermediate solution to 90 µL of cell culture medium in your experimental well (1:10 dilution) to achieve a final concentration of 10 µM.
Experimental Workflow for Quantification of Necrosulfonamide
The primary application of this compound is as an internal standard for the accurate quantification of Necrosulfonamide in biological samples using liquid chromatography-mass spectrometry (LC-MS).
In Vitro Inhibition of Necroptosis
This protocol describes a general method for using Necrosulfonamide to inhibit TNF-α-induced necroptosis in a cell-based assay. HT-29 human colon cancer cells are a common model for this purpose.
Materials:
-
HT-29 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
TNF-α, Smac mimetic, and z-VAD-fmk (T/S/Z) to induce necroptosis
-
Necrosulfonamide stock solution
-
Cell viability assay (e.g., CellTiter-Glo®, LDH release assay)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed HT-29 cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Pre-treatment: Prepare working solutions of Necrosulfonamide in cell culture medium at various concentrations (e.g., 0.1, 0.5, 1, 5, 10 µM). Remove the old medium from the cells and add the medium containing Necrosulfonamide. Incubate for 1-2 hours.
-
Induction of Necroptosis: Add the T/S/Z cocktail to the wells to induce necroptosis. Include appropriate controls (untreated cells, cells treated with T/S/Z only, and cells treated with Necrosulfonamide only).
-
Incubation: Incubate the plate for a predetermined time (e.g., 8-12 hours).
-
Cell Viability Assessment: Measure cell viability using a suitable assay. For example, measure the release of lactate dehydrogenase (LDH) into the culture medium as an indicator of membrane rupture.
-
Data Analysis: Calculate the percentage of cell death inhibition at different concentrations of Necrosulfonamide to determine the IC₅₀.
In Vivo Studies
For in vivo experiments, Necrosulfonamide can be administered to animal models. For instance, a dose of 20 mg/kg has been used in a mouse model of LPS-induced sepsis.[9][10] The formulation for in vivo use may require specific vehicles such as a mixture of DMSO, PEG300, Tween 80, and saline. It is crucial to perform formulation and vehicle toxicity studies prior to the main experiment.
Safety Precautions
This compound is for research use only. Standard laboratory safety practices should be followed, including the use of personal protective equipment (gloves, lab coat, safety glasses). Handle the compound in a well-ventilated area or a chemical fume hood. Refer to the Safety Data Sheet (SDS) for detailed safety information.
References
- 1. Necrosulfonamide | Cell Signaling Technology [cellsignal.com]
- 2. Necrosulfonamide inhibits necroptosis by selectively targeting the mixed lineage kinase domain-like protein - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 3. caymanchem.com [caymanchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Necroptotic Cell Death Signaling and Execution Pathway: Lessons from Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. caymanchem.com [caymanchem.com]
- 10. glpbio.com [glpbio.com]
Application of Necrosulfonamide in Parkinson's Disease Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra.[1][2] Emerging evidence implicates necroptosis, a form of programmed necrosis, in the pathophysiology of PD.[1][2] Necroptosis is executed by the mixed lineage kinase domain-like protein (MLKL), making it a key therapeutic target.[1][2][3] Necrosulfonamide (NSA) is a potent and specific inhibitor of MLKL, which has shown promise in various models of neurological disorders.[1][3] These application notes provide a comprehensive overview of the use of NSA in both in vivo and in vitro models of Parkinson's disease, complete with detailed protocols and quantitative data to guide researchers in their experimental design.
Mechanism of Action
Necrosulfonamide specifically targets the N-terminal domain of MLKL, preventing its phosphorylation, oligomerization, and translocation to the plasma membrane.[3][4] This action effectively blocks the final execution step of the necroptotic cell death pathway. In the context of Parkinson's disease models, NSA has been demonstrated to exert neuroprotective effects by inhibiting necroptosis, reducing neuroinflammation, and mitigating oxidative stress.[1][3][5]
Caption: Necroptosis signaling pathway and the inhibitory action of Necrosulfonamide (NSA).
Quantitative Data Summary
In Vivo Model: MPTP-Induced Parkinson's Disease in Mice
The following tables summarize the quantitative effects of Necrosulfonamide in the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-induced mouse model of Parkinson's disease.
Table 1: Neuroprotective Effects of Necrosulfonamide
| Parameter | MPTP Group | MPTP + NSA (1 mg/kg) | MPTP + NSA (5 mg/kg) | Reference |
| TH+ Neurons in Substantia Nigra (% of Control) | ~50% | ~70% | ~85% | [1] |
| TH+ Fiber Density in Striatum (% of Control) | ~45% | ~65% | ~80% | [1] |
| BDNF Protein Expression (% of Control) | Decreased | Restored towards control | Restored towards control | [1][2] |
| GDNF Protein Expression (% of Control) | Decreased | Restored towards control | Restored towards control | [1][2] |
TH: Tyrosine Hydroxylase; BDNF: Brain-Derived Neurotrophic Factor; GDNF: Glial Cell-Derived Neurotrophic Factor.
Table 2: Anti-inflammatory and Antioxidant Effects of Necrosulfonamide
| Marker | MPTP Group | MPTP + NSA (5 mg/kg) | Reference |
| Activated Microglia (Iba-1+) | Increased | Significantly Reduced | [1][3] |
| Activated Astrocytes (GFAP+) | Increased | Significantly Reduced | [1][3] |
| TNF-α Expression | Increased | Significantly Reduced | [1][2] |
| IL-1β Expression | Increased | Significantly Reduced | [1][2] |
| IL-6 Expression | Increased | Significantly Reduced | [1][2] |
| Phosphorylated-MLKL | Increased | Significantly Reduced | [5] |
| 8-OHdG (Oxidative Stress Marker) | Increased | Significantly Reduced | [1][2] |
| 4-HNE (Oxidative Stress Marker) | Increased | Significantly Reduced | [1][2] |
| Nrf2-driven Antioxidant Enzymes (HO-1, Catalase) | Decreased | Enhanced | [1][2] |
In Vitro Model: Neurotoxin-Induced Cell Death in SH-SY5Y Cells
The following table summarizes the protective effects of Necrosulfonamide in a neurotoxin-induced model of Parkinson's disease using the human neuroblastoma SH-SY5Y cell line.
Table 3: Cytoprotective Effects of Necrosulfonamide
| Condition | Parameter | Effect of NSA | Reference |
| 6-OHDA + TNF-α | Cell Viability | Dose-dependent increase | [2] |
| MPP+ | Cell Viability | Expected to increase | [6][7] (by inference) |
| MPP+ | LDH Release | Expected to decrease | [8] (by inference) |
6-OHDA: 6-hydroxydopamine; MPP+: 1-methyl-4-phenylpyridinium; LDH: Lactate Dehydrogenase.
Experimental Protocols
In Vivo Model: MPTP-Induced Parkinson's Disease in Mice
This protocol is based on methodologies reported for NSA administration in an acute MPTP mouse model.[1][3]
Caption: Experimental workflow for the in vivo MPTP mouse model.
1. Materials and Reagents:
-
Necrosulfonamide (NSA)
-
1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) hydrochloride
-
Dimethyl sulfoxide (DMSO)
-
Sterile saline (0.9% NaCl)
-
C57BL/6 mice (male, 8-10 weeks old)
-
Standard laboratory animal housing and care facilities
2. Preparation of Solutions:
-
NSA Stock Solution: Dissolve NSA in DMSO to create a concentrated stock.
-
NSA Working Solution: On each day of injection, dilute the NSA stock solution in sterile saline to the final desired concentration (e.g., 1 mg/kg or 5 mg/kg). The final DMSO concentration in the vehicle should be low (e.g., 1%).[3]
-
MPTP Solution: Dissolve MPTP-HCl in sterile saline to a concentration that allows for the administration of 20 mg/kg in a reasonable injection volume (e.g., 10 ml/kg). Prepare this solution fresh on the day of use.
3. Experimental Procedure:
-
Animal Acclimatization: Acclimate C57BL/6 mice to the housing conditions for at least one week prior to the experiment.
-
Grouping: Randomly divide mice into experimental groups (n=8-10 per group): Vehicle Control, MPTP + Vehicle, MPTP + NSA (1 mg/kg), MPTP + NSA (5 mg/kg).
-
NSA Administration: Administer the prepared NSA solution or vehicle intraperitoneally (i.p.) once daily for three consecutive days.[3]
-
MPTP Induction: One day after the final NSA treatment, induce the Parkinson's disease model by administering MPTP (20 mg/kg, i.p.). Give a total of four injections at 2-hour intervals.[3]
-
Post-Induction Period: House the animals for 7 days following the MPTP injections to allow for the development of the dopaminergic lesion.
-
Tissue Collection: At the end of the 7-day period, euthanize the mice according to approved protocols. Perfuse transcardially with saline followed by 4% paraformaldehyde for histological analysis, or rapidly dissect the brain regions (substantia nigra, striatum) and flash-freeze for biochemical analysis.
4. Recommended Analyses:
-
Immunohistochemistry: Stain brain sections for Tyrosine Hydroxylase (TH) to quantify dopaminergic neuron survival in the substantia nigra and fiber density in the striatum. Use Iba-1 and GFAP to assess microgliosis and astrogliosis, respectively.[3]
-
Western Blotting: Analyze protein levels of TH, p-MLKL, MLKL, and markers of oxidative stress and inflammation in brain tissue homogenates.[5]
-
ELISA: Quantify levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in brain tissue homogenates.
In Vitro Model: MPP+-Induced Necroptosis in SH-SY5Y Cells
This protocol is a synthesized methodology based on common practices for inducing neurotoxicity in SH-SY5Y cells and the application of necroptosis inhibitors.[2][6][7]
Caption: Experimental workflow for the in vitro MPP+ cell model.
1. Materials and Reagents:
-
Human neuroblastoma SH-SY5Y cells
-
Complete culture medium (e.g., DMEM/F12 with 10% FBS, 1% Penicillin-Streptomycin)
-
Necrosulfonamide (NSA)
-
1-methyl-4-phenylpyridinium (MPP+) iodide
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Cell viability assay reagent (e.g., MTT, WST-1)
-
Cytotoxicity assay kit (e.g., LDH release assay)
-
Multi-well cell culture plates (e.g., 96-well)
2. Preparation of Solutions:
-
NSA Stock Solution: Dissolve NSA in DMSO to a high concentration (e.g., 10-20 mM) and store in aliquots at -20°C.
-
MPP+ Stock Solution: Dissolve MPP+ iodide in sterile water or PBS to a stock concentration (e.g., 100 mM) and store at -20°C.
3. Experimental Procedure:
-
Cell Seeding: Seed SH-SY5Y cells into 96-well plates at a density of 1-2 x 10^4 cells per well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
NSA Pre-treatment: The following day, prepare working solutions of NSA in complete culture medium at various concentrations (a dose-response curve from 1-10 µM is recommended). Remove the old medium from the cells and add the NSA-containing medium. Incubate for 1-2 hours.[2]
-
MPP+ Treatment: Prepare working solutions of MPP+ in complete culture medium. A final concentration of 1-5 mM is often used to induce cell death.[6][9] After the NSA pre-incubation, add the MPP+ solution to the wells (with the NSA still present).
-
Incubation: Incubate the plates for 24 to 48 hours at 37°C, 5% CO2.
-
Assessment of Cell Viability and Cytotoxicity:
-
MTT Assay: At the end of the incubation period, add MTT reagent to each well and incubate for 2-4 hours. Then, solubilize the formazan crystals with a solubilization buffer (e.g., DMSO) and read the absorbance at the appropriate wavelength (e.g., 570 nm).
-
LDH Assay: Collect the cell culture supernatant to measure the activity of lactate dehydrogenase (LDH) released from damaged cells, following the manufacturer's protocol.
-
4. Recommended Analyses:
-
Dose-Response Curves: Determine the optimal concentrations of both MPP+ and NSA for your specific experimental conditions.
-
Western Blotting: Analyze the expression of necroptosis-related proteins such as p-MLKL to confirm the mechanism of cell death and the effect of NSA.
-
Flow Cytometry: Use Annexin V and Propidium Iodide (PI) staining to differentiate between apoptotic and necrotic/necroptotic cell populations.
Conclusion
Necrosulfonamide serves as a valuable pharmacological tool for investigating the role of MLKL-mediated necroptosis in the pathogenesis of Parkinson's disease. The protocols and data presented here provide a solid foundation for researchers to explore the therapeutic potential of inhibiting necroptosis in both in vivo and in vitro models of this debilitating neurodegenerative disorder.
References
- 1. modelorg.com [modelorg.com]
- 2. MLKL deficiency alleviates neuroinflammation and motor deficits in the α-synuclein transgenic mouse model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MLKL Inhibitor Reduces Oxidative Stress, Inflammation, and Dopaminergic Neuronal Cell Death in MPTP-Induced Parkinson’s Disease Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protective effect of NSA on intestinal epithelial cells in a necroptosis model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MLKL Inhibitor Reduces Oxidative Stress, Inflammation, and Dopaminergic Neuronal Cell Death in MPTP-Induced Parkinson's Disease Mouse Model -Biomolecules & Therapeutics | Korea Science [koreascience.kr]
- 6. MPP+ induces necrostatin-1- and ferrostatin-1-sensitive necrotic death of neuronal SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MPP+ induces necrostatin-1- and ferrostatin-1-sensitive necrotic death of neuronal SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. IGF-1 protects SH-SY5Y cells against MPP+-induced apoptosis via PI3K/PDK-1/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization and time course of MPP+ -induced apoptosis in human SH-SY5Y neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Inflammatory Bowel Disease with Necrosulfonamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Necrosulfonamide (NSA), a potent inhibitor of necroptosis, for the investigation of Inflammatory Bowel Disease (IBD). This document outlines the mechanism of action of NSA, detailed protocols for its use in both in vivo and in vitro IBD models, and a summary of expected quantitative outcomes.
Introduction to Necrosulfonamide in IBD Research
Inflammatory Bowel Disease (IBD), encompassing Crohn's disease and ulcerative colitis, is a chronic inflammatory condition of the gastrointestinal tract. A growing body of evidence suggests that regulated cell death pathways, particularly necroptosis, play a crucial role in the pathogenesis of IBD. Necroptosis is a form of programmed necrosis mediated by Receptor-Interacting Protein Kinase 1 (RIPK1), RIPK3, and Mixed Lineage Kinase Domain-like protein (MLKL).
Necrosulfonamide (NSA) is a small molecule inhibitor that specifically targets MLKL, the final executioner protein in the necroptotic pathway. By binding to human MLKL, NSA prevents its oligomerization and translocation to the plasma membrane, thereby inhibiting membrane rupture and the release of damage-associated molecular patterns (DAMPs) that fuel inflammation. Recent studies have also indicated that NSA can inhibit pyroptosis, another form of inflammatory cell death, by targeting Gasdermin D (GSDMD). This dual inhibitory action makes NSA a valuable tool for dissecting the roles of necroptosis and pyroptosis in IBD and for exploring potential therapeutic strategies.
Mechanism of Action of Necrosulfonamide in IBD
Necrosulfonamide primarily exerts its anti-inflammatory effects in the context of IBD by inhibiting two key inflammatory cell death pathways: necroptosis and pyroptosis.
-
Inhibition of Necroptosis: NSA directly binds to and inhibits the function of Mixed Lineage Kinase Domain-like protein (MLKL). In the canonical necroptosis pathway, the activation of RIPK1 and RIPK3 leads to the phosphorylation of MLKL. Phosphorylated MLKL then oligomerizes and translocates to the plasma membrane, forming pores that lead to cell lysis and the release of pro-inflammatory DAMPs. NSA prevents this final step, thereby protecting intestinal epithelial cells from necroptotic death and reducing the associated inflammation.
-
Inhibition of Pyroptosis: NSA has also been shown to inhibit pyroptosis by targeting Gasdermin D (GSDMD), the executioner protein of this pathway. Pyroptosis is typically triggered by inflammasome activation and leads to the cleavage of GSDMD. The N-terminal fragment of GSDMD then forms pores in the cell membrane, leading to cell lysis and the release of inflammatory cytokines like IL-1β and IL-18. By inhibiting GSDMD-mediated pore formation, NSA can further dampen the inflammatory response in the gut.
The dual inhibition of necroptosis and pyroptosis by NSA leads to a reduction in intestinal inflammation, as evidenced by decreased weight loss, lower Disease Activity Index (DAI) scores, and reduced infiltration of inflammatory cells in animal models of IBD.
Figure 1: Mechanism of Action of Necrosulfonamide in IBD.
Data Presentation
The following tables summarize the quantitative data from studies using Necrosulfonamide in IBD models.
Table 1: Effect of Necrosulfonamide on Disease Activity in DSS-Induced Colitis in Mice
| Treatment Group | Dose of NSA | Mean Body Weight Loss (%) | Mean DAI Score | Reference |
| DSS Control | - | 12.5 | 8.74 | |
| DSS + NSA | 3 mg/kg | 4.7 | 5.09 | |
| DSS + NSA | 30 mg/kg | 3.1 | 5.58 |
DAI (Disease Activity Index) is a composite score of weight loss, stool consistency, and bleeding.
Table 2: Effect of Necrosulfonamide on Pro-inflammatory Cytokines in DSS-Induced Colitis
| Treatment Group | Dose of NSA | TNF-α Level (relative expression) | IL-6 Level (relative expression) | Reference |
| DSS Control | - | 453.0 ± 199.0 | Elevated | |
| DSS + NSA | 3 mg/kg | 190.6 ± 174.3 | Reduced | |
| DSS + NSA | 30 mg/kg | 136.8 ± 131.6 | Reduced |
Table 3: In Vitro Efficacy of Necrosulfonamide in Intestinal Epithelial Cells
| Cell Line | Treatment | Necrosulfonamide (NSA) Concentration | Outcome | Reference |
| Caco-2 | TNF-α (10 ng/mL) + Z-VAD-fmk (50 µM) | 2 µM | Reversed morphological abnormalities and reduced necrotic cell death. | |
| NCM460 | - | - | Inhibited the expression of phosphorylated MLKL and necroptosis. |
Experimental Protocols
In Vivo Model: Dextran Sulfate Sodium (DSS)-Induced Colitis
This protocol describes the induction of acute colitis in mice using DSS and subsequent treatment with Necrosulfonamide.
Figure 2: Workflow for DSS-Induced Colitis and NSA Treatment.
Materials:
-
8-week-old male C57BL/6 mice
-
Dextran Sulfate Sodium (DSS), MW 36,000-50,000 (e.g., MP Biomedicals)
-
Necrosulfonamide (NSA) (e.g., Selleck Chemicals)
-
Sterile saline
-
Corn oil or other suitable vehicle for NSA
-
Standard laboratory animal housing and care facilities
Procedure:
-
Animal Acclimatization: Acclimatize mice to the animal facility for at least one week before the experiment.
-
Group Allocation: Randomly divide mice into three groups:
-
Control group (no DSS, vehicle only)
-
DSS group (DSS in drinking water, vehicle only)
-
DSS + NSA group (DSS in drinking water, NSA treatment)
-
-
Induction of Colitis:
-
Prepare a 2.5% (w/v) DSS solution in sterile drinking water.
-
Provide the DSS solution to the DSS and DSS + NSA groups as their sole source of drinking water for 5 consecutive days. The control group receives regular sterile drinking water.
-
-
Necrosulfonamide Administration:
-
Prepare a stock solution of NSA in a suitable vehicle (e.g., corn oil).
-
Administer NSA via intraperitoneal (i.p.) injection at a dose of 3 mg/kg or 30 mg/kg on days 1, 3, and 5 of the DSS administration period. The control and DSS groups should receive an equivalent volume of the vehicle.
-
-
Monitoring:
-
Record the body weight of each mouse daily.
-
Assess the Disease Activity Index (DAI) daily based on the scoring system in Table 4.
-
-
Termination and Sample Collection:
-
On day 53 (for chronic models) or an earlier time point for acute studies, euthanize the mice.
-
Carefully dissect the entire colon from the cecum to the anus.
-
Measure the length and weight of the colon.
-
Collect colon tissue samples for histological analysis, cytokine measurement (e.g., by RT-PCR or ELISA), and Western blotting.
-
Table 4: Disease Activity Index (DAI) Scoring System
| Score | Weight Loss (%) | Stool Consistency | Bleeding |
| 0 | None | Normal | None |
| 1 | 1-5 | ||
| 2 | 5-10 | Loose | Fecal occult blood |
| 3 | 10-15 | ||
| 4 | >15 | Diarrhea | Gross rectal bleeding |
Adapted from Cooper et al. and other sources.
In Vivo Model: 2,4,6-Trinitrobenzenesulfonic Acid (TNBS)-Induced Colitis
This protocol describes an alternative model of IBD that shares some pathological features with Crohn's disease.
Materials:
-
8-10 week-old male BALB/c mice
-
2,4,6-Trinitrobenzenesulfonic acid (TNBS) solution (e.g., 5% w/v in water)
-
Ethanol
-
Necrosulfonamide (NSA)
-
Sterile saline
-
Catheter (e.g., 3.5 F)
Procedure:
-
Animal Preparation: Fast mice overnight before TNBS administration.
-
Anesthesia: Anesthetize the mice (e.g., with isoflurane).
-
TNBS Administration:
-
Prepare a 50% ethanol solution.
-
Dilute the TNBS stock solution in the 50% ethanol to achieve the desired final concentration (e.g., to deliver 1.2 mg of TNBS in 150 µL).
-
Slowly instill 150 µL of the TNBS-ethanol solution into the colon via a catheter inserted approximately 4 cm into the rectum.
-
Hold the mouse in a head-down position for at least 60 seconds to ensure retention of the solution.
-
-
Necrosulfonamide Treatment: Administer NSA (i.p.) at the desired dose (e.g., 3-30 mg/kg) at a specified time relative to TNBS instillation (e.g., 2 hours before).
-
Monitoring and Analysis: Follow the monitoring and analysis steps outlined in the DSS protocol.
In Vitro Model: Necroptosis Induction in Caco-2 Cells
This protocol details the induction of necroptosis in the human intestinal epithelial cell line Caco-2 and the assessment of NSA's protective effects.
Figure 3: Workflow for In Vitro Necroptosis Induction and NSA Treatment.
Materials:
-
Caco-2 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Recombinant human TNF-α (e.g., PeproTech)
-
Z-VAD-fmk (pan-caspase inhibitor) (e.g., Sigma-Aldrich)
-
Necrosulfonamide (NSA)
-
96-well cell culture plates
-
MTT assay kit
-
LDH cytotoxicity assay kit
-
Reagents and equipment for Western blotting
Procedure:
-
Cell Culture: Culture Caco-2 cells in DMEM supplemented with 10% FBS at 37°C in a 5% CO2 incubator.
-
Seeding: Seed Caco-2 cells into 96-well plates at an appropriate density and allow them to adhere and grow to confluence.
-
Treatment Groups:
-
Control: Cells in culture medium.
-
T+V: Cells treated with TNF-α (10 ng/mL) and Z-VAD-fmk (50 µM).
-
T+V+NSA: Cells pre-treated with NSA (2 µM) for 1 hour, followed by the addition of TNF-α and Z-VAD-fmk.
-
-
Incubation: Incubate the cells for 24 hours.
-
Analysis:
-
Morphological Assessment: Observe cell morphology using a light microscope.
-
Cell Viability: Perform an MTT assay to assess cell viability.
-
Cytotoxicity: Measure the release of lactate dehydrogenase (LDH) into the culture supernatant using an LDH cytotoxicity assay kit.
-
Western Blotting: Lyse the cells and perform Western blotting to detect the levels of phosphorylated MLKL (p-MLKL).
-
Conclusion
Necrosulfonamide is a valuable pharmacological tool for investigating the roles of necroptosis and pyroptosis in the pathogenesis of IBD. The protocols provided here offer a starting point for researchers to explore the therapeutic potential of targeting these inflammatory cell death pathways. The ability of NSA to ameliorate disease in preclinical models highlights the significance of MLKL and GSDMD as potential drug targets for IBD.
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Signal Variability with Necrosulfonamide-d4 Internal Standard
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing signal variability with the Necrosulfonamide-d4 (NSA-d4) internal standard in their analytical experiments, particularly in liquid chromatography-mass spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound (NSA-d4) is the deuterium-labeled form of Necrosulfonamide (NSA), an inhibitor of necroptosis, a form of programmed cell death.[1][2][3][4] It is intended for use as an internal standard for the quantification of necrosulfonamide in biological samples by GC- or LC-MS.[5][6][7] Stable isotope-labeled internal standards like NSA-d4 are considered the gold standard in quantitative mass spectrometry because they have nearly identical chemical and physical properties to the unlabeled analyte.[8][9] This allows them to co-elute with the analyte and experience similar effects from the sample matrix, extraction process, and instrument variability, thus correcting for potential errors and improving the accuracy and precision of quantification.[10][11][12]
Q2: What are the proper storage and handling procedures for this compound?
Proper storage is crucial to maintain the integrity of the internal standard.
-
Solid Form: this compound powder should be stored at -20°C, desiccated. In this form, it is stable for at least four years.[5][13]
-
Stock Solutions: Once dissolved, stock solutions should be stored at -20°C and used within three months to prevent degradation. It is recommended to aliquot the stock solution to avoid multiple freeze-thaw cycles.[13][14] this compound is slightly soluble in DMSO and methanol.[5] For a 10 mM stock solution of the unlabeled compound, 5 mg of powder can be reconstituted in 1.08 mL of DMSO.[13]
Q3: What are the common causes of signal variability when using a deuterated internal standard like NSA-d4?
Signal variability with deuterated internal standards can arise from several factors:
-
Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of the internal standard in the mass spectrometer source, leading to inconsistent signal intensity.[15][16][17]
-
Isotopic Exchange (H/D Exchange): Deuterium atoms can sometimes exchange with protons from the solvent or matrix, especially at non-stable positions on the molecule.[18][19][20] This can lead to a decrease in the deuterated signal and an increase in the signal of the unlabeled analyte.
-
Chromatographic Differences: Although very similar, deuterated standards can sometimes exhibit slight differences in retention time compared to the unlabeled analyte, which can lead to differential matrix effects.[8][16]
-
Sample Preparation Inconsistencies: Variability in extraction efficiency, pipetting errors, or sample degradation can all contribute to inconsistent internal standard signals.[11][12]
-
Instrumental Issues: Fluctuations in the mass spectrometer's performance, such as a dirty ion source or detector fatigue, can cause signal drift over a run.[21]
Troubleshooting Guides
Issue 1: Inconsistent or Drifting NSA-d4 Signal Across an Analytical Run
Symptoms:
-
The peak area of NSA-d4 consistently decreases or increases over the course of an injection sequence.
-
Random, sporadic changes in the NSA-d4 signal for replicate injections of the same sample.
Possible Causes & Solutions:
| Potential Cause | Troubleshooting Step | Experimental Protocol |
| Instrumental Drift/Contamination | Clean the mass spectrometer's ion source, optics, and transfer line. Run a system suitability test with a known concentration of NSA-d4 in a clean solvent before and after the batch to assess instrument performance.[22] | System Suitability Protocol: 1. Prepare a standard solution of NSA-d4 at a mid-range concentration in the initial mobile phase.2. Inject this solution 5-6 times at the beginning of the analytical run.3. The relative standard deviation (RSD) of the peak area should be <15%.4. Re-inject the same solution at the end of the run to check for drift. |
| Matrix Effects from Sample Carryover | Optimize the needle wash procedure on the autosampler. Increase the volume and use a stronger solvent in the wash solution. Inject blank samples after high-concentration samples to check for carryover. | Carryover Check Protocol: 1. Inject the highest concentration calibrator or a high-concentration QC sample.2. Immediately follow with an injection of a blank matrix sample (e.g., plasma from an untreated subject).3. The NSA-d4 signal in the blank should be less than 20% of the signal in the lowest concentration calibrator. |
| Inconsistent Sample Preparation | Review the sample preparation workflow for any potential sources of variability, such as inconsistent vortexing times, temperature fluctuations during incubation, or pipetting inconsistencies.[11] | Sample Preparation QC: 1. Prepare a set of quality control (QC) samples at low, medium, and high concentrations.2. Process these QCs alongside the unknown samples.3. The calculated concentrations of the QCs should be within ±15% of their nominal values. |
Troubleshooting Workflow for Signal Drift
Caption: Troubleshooting logic for inconsistent internal standard signal.
Issue 2: Poor Analyte-to-Internal Standard (Analyte/IS) Ratio Reproducibility
Symptoms:
-
The ratio of the unlabeled Necrosulfonamide to NSA-d4 is not consistent for replicate preparations of the same sample.
-
The calibration curve is non-linear or has a poor correlation coefficient (r² < 0.99).
Possible Causes & Solutions:
| Potential Cause | Troubleshooting Step | Experimental Protocol |
| Differential Matrix Effects | The analyte and internal standard may not be co-eluting perfectly, causing them to experience different degrees of ion suppression or enhancement.[16] Modify the chromatographic gradient to ensure co-elution. A post-column infusion experiment can identify regions of ion suppression. | Post-Column Infusion Protocol: 1. Infuse a standard solution of NSA and NSA-d4 directly into the MS source at a constant flow rate.2. Inject a blank, extracted matrix sample onto the LC column.3. Monitor the signal of both compounds. Dips in the signal indicate regions of ion suppression. Adjust the chromatography to move the analyte and IS away from these regions. |
| Isotopic Exchange (H/D Exchange) | The deuterium label on NSA-d4 may be unstable under the analytical conditions (e.g., extreme pH in the mobile phase or high source temperature).[19][20] Evaluate the stability of NSA-d4 in the mobile phase and under different source conditions. | Stability Check Protocol: 1. Incubate NSA-d4 in the mobile phase at room temperature for several hours.2. Analyze the solution and look for the appearance of an unlabeled NSA peak or a decrease in the NSA-d4 peak.3. If instability is observed, adjust the mobile phase pH to be more neutral or reduce the ion source temperature. |
| Cross-Contamination of Standards | The unlabeled Necrosulfonamide standard may be contaminated with NSA-d4, or vice-versa. Analyze each standard individually to check for purity. | Purity Check Protocol: 1. Prepare a high-concentration solution of the unlabeled NSA standard.2. Analyze this solution using the MRM transitions for both NSA and NSA-d4.3. The signal in the NSA-d4 channel should be negligible.4. Repeat the process by injecting a high-concentration solution of NSA-d4 and monitoring both channels. |
Quantitative Data Example: Impact of Differential Matrix Effects
| Sample Type | NSA Area | NSA-d4 Area | Analyte/IS Ratio | Comment |
| Spiked Solvent | 1,250,000 | 1,500,000 | 0.833 | Reference |
| Spiked Plasma (Method 1) | 850,000 | 1,350,000 | 0.630 | Ion suppression affecting NSA more than NSA-d4. |
| Spiked Plasma (Method 2 - Optimized Chromatography) | 950,000 | 1,140,000 | 0.833 | Co-elution achieved; matrix effects are compensated. |
Issue 3: NSA-d4 Signal is Abnormally Low or Absent
Symptoms:
-
The peak area for NSA-d4 is significantly lower than expected or completely absent in all samples.
Possible Causes & Solutions:
| Potential Cause | Troubleshooting Step | Experimental Protocol |
| Incorrect Preparation of IS Working Solution | Verify the calculations and dilutions used to prepare the internal standard working solution. Prepare a fresh solution from the stock. | Verification Protocol: 1. Prepare a new NSA-d4 working solution from the original stock.2. Spike a clean solvent sample and analyze.3. If the signal is restored, the original working solution was likely prepared incorrectly.4. If the signal is still low, prepare a new stock solution from the solid material. |
| Degradation of IS | The NSA-d4 may have degraded due to improper storage or prolonged exposure to light or elevated temperatures.[13] | Stability Assessment: 1. Obtain a new vial of NSA-d4 if possible.2. Prepare a fresh stock and working solution and compare its response to the old solution.3. Review storage logs to ensure the standard has been kept at -20°C. |
| Mass Spectrometer Tuning/Setup | The mass spectrometer may not be properly tuned for the mass of NSA-d4, or the wrong MRM transition is being monitored. Confirm the precursor and product ions in the acquisition method. | MS Tuning and Optimization: 1. Infuse a solution of NSA-d4 directly into the mass spectrometer.2. Optimize the collision energy and other source parameters to maximize the signal for the desired MRM transition.3. Confirm that the m/z values in the instrument method match the optimized values. |
Necrosulfonamide Signaling Pathway (for context) While not directly related to its function as an internal standard, understanding the biological role of Necrosulfonamide can be useful. NSA inhibits necroptosis by targeting the Mixed Lineage Kinase Domain-like protein (MLKL).[1][23][24][25]
Caption: Simplified Necroptosis pathway showing inhibition by Necrosulfonamide.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. caymanchem.com [caymanchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. This compound - Labchem Catalog [labchem.com.my]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 11. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 12. nebiolab.com [nebiolab.com]
- 13. Necrosulfonamide | Cell Signaling Technology [cellsignal.com]
- 14. Necrosulfonamide | Necroptosis Inhibitor | MLKL Inhibitor | TargetMol [targetmol.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. myadlm.org [myadlm.org]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. hilarispublisher.com [hilarispublisher.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 21. Mass Spec losing internal standard - Chromatography Forum [chromforum.org]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Necrosulfonamide inhibits necroptosis by selectively targeting the mixed lineage kinase domain-like protein - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 25. Necrosulfonamide | Necroptosis | Tocris Bioscience [tocris.com]
Technical Support Center: Optimizing LC-MS Parameters for Necrosulfonamide-d4 Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their Liquid Chromatography-Mass Spectrometry (LC-MS) parameters for the analysis of Necrosulfonamide and its deuterated internal standard, Necrosulfonamide-d4.
Frequently Asked Questions (FAQs)
Q1: What are the molecular weights of Necrosulfonamide and this compound?
A1: The molecular weight of Necrosulfonamide is 461.47 g/mol , and the molecular weight of this compound is 465.50 g/mol . This information is crucial for setting the correct precursor ion m/z values in your MS method.
Q2: What is the recommended ionization mode for Necrosulfonamide and this compound analysis?
A2: Positive electrospray ionization (ESI+) is generally recommended for the analysis of sulfonamides as they can be readily protonated.[1]
Q3: What are the expected precursor ions ([M+H]⁺) for Necrosulfonamide and this compound?
A3: Based on their molecular weights, the expected protonated precursor ions are:
-
Necrosulfonamide: m/z 462.5
-
This compound: m/z 466.5
Q4: What are some common product ions for sulfonamides that can be used for Multiple Reaction Monitoring (MRM) method development?
A4: Common fragmentation patterns for sulfonamides involve the loss of sulfur dioxide (SO₂) and cleavage of the sulfonamide bond.[2][3] This typically results in characteristic product ions. While specific transitions for Necrosulfonamide require experimental optimization, you can start by looking for losses of SO₂ (64 Da) and fragments related to the different moieties of the molecule.
Q5: How should I prepare my stock solutions of Necrosulfonamide?
A5: Necrosulfonamide is soluble in DMSO. For a 10 mM stock solution, you can reconstitute 5 mg of the powder in 1.08 mL of DMSO. It is important to aliquot and store the solution at -20°C to avoid multiple freeze-thaw cycles.
Experimental Protocols
Sample Preparation: Protein Precipitation
Protein precipitation is a common and effective method for preparing biological samples for LC-MS analysis of small molecules.
-
To 100 µL of plasma or serum sample, add 300 µL of cold acetonitrile containing the internal standard (this compound).
-
Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Suggested Initial LC-MS/MS Parameters
These parameters are a starting point and should be optimized for your specific instrumentation and experimental needs.
| Parameter | Recommended Starting Condition |
| LC Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Start with a shallow gradient, for example, 5-95% B over 10 minutes. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Gas | Nitrogen at a flow rate of 800 L/hr |
| Desolvation Temp | 400°C |
| Collision Gas | Argon |
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | - Incompatible sample solvent and mobile phase- Column overload- Secondary interactions with the stationary phase | - Ensure the reconstitution solvent is similar to the initial mobile phase.- Reduce the injection volume or sample concentration.- Add a small amount of a competing agent (e.g., triethylamine) to the mobile phase if tailing is observed for a basic compound. |
| Low Signal Intensity / Poor Sensitivity | - Suboptimal ionization parameters- Ion suppression from matrix components- Inefficient fragmentation | - Optimize source parameters (capillary voltage, temperatures, gas flows).- Improve sample cleanup to remove interfering matrix components.- Optimize collision energy for each MRM transition. |
| High Background Noise | - Contaminated mobile phase or LC system- Matrix effects | - Use high-purity LC-MS grade solvents and additives.- Flush the LC system thoroughly.- Implement a more effective sample preparation method. |
| Retention Time Shifts | - Changes in mobile phase composition- Column degradation- Fluctuations in column temperature | - Prepare fresh mobile phase daily.- Replace the column if it has been used extensively.- Ensure the column oven is maintaining a stable temperature. |
| Inconsistent Internal Standard Response | - Degradation of the internal standard- Variability in sample preparation recovery- Matrix effects affecting the internal standard differently than the analyte | - Prepare fresh internal standard spiking solutions regularly.- Optimize the sample preparation method for better reproducibility.- Evaluate for differential matrix effects by analyzing post-extraction spiked samples. |
Visualizations
Caption: Workflow for this compound analysis.
References
- 1. scispace.com [scispace.com]
- 2. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing isotopic exchange of deuterium in Necrosulfonamide-d4.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Necrosulfonamide-d4 (NSA-d4), with a specific focus on preventing the isotopic exchange of deuterium.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound (NSA-d4) is a deuterated form of Necrosulfonamide (NSA). Its primary application is as an internal standard for the quantification of necrosulfonamide in biological samples using mass spectrometry (GC-MS or LC-MS) techniques.[1][2][3]
Q2: What is the mechanism of action for Necrosulfonamide?
A2: Necrosulfonamide is a potent and specific inhibitor of necroptosis, a form of programmed cell death.[4][5][6] It acts by covalently binding to Cysteine 86 on the Mixed Lineage Kinase Domain-like protein (MLKL), which is the terminal executioner of the necroptosis pathway.[4][5] This binding prevents MLKL from oligomerizing and translocating to the plasma membrane, thereby blocking the formation of the necrosome complex (MLKL-RIPK1-RIPK3) and subsequent cell death.[1][7] NSA has also been shown to inhibit pyroptosis by binding to gasdermin D (GSDMD).[1][8]
Q3: What are the recommended storage and handling conditions for this compound?
A3: Proper storage is critical to maintain the chemical integrity and isotopic purity of NSA-d4.
-
Lyophilized Powder: The solid powder should be stored at -20°C, desiccated, and is stable for at least four years under these conditions.[2][3][7]
-
Stock Solutions: Once dissolved, typically in DMSO, the solution should be stored at -20°C.[1][7] To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to prepare single-use aliquots.[7] Use stock solutions within 1 to 3 months to avoid loss of potency.[1][7]
Q4: Which solvents are recommended for preparing this compound stock solutions?
A4: Anhydrous Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.[1][2][7] The compound is slightly soluble in methanol.[1][2] It is crucial to use fresh, high-purity anhydrous DMSO, as absorbed moisture can reduce the solubility of the compound.[4]
Troubleshooting Guide
Q5: My quantitative mass spectrometry results for NSA-d4 are inconsistent. Could isotopic exchange be the cause?
A5: Yes, inconsistency in mass spectrometry data is a common symptom of deuterium-hydrogen (D-H) exchange. This back-exchange occurs when the deuterium atoms on the phenyl ring of NSA-d4 are replaced by protons from the environment. The primary source of protons is ambient moisture and protic solvents (e.g., water, methanol). To mitigate this, handle the compound under a dry, inert atmosphere (like argon or nitrogen) and use anhydrous solvents and thoroughly dried glassware.[9][10][11]
Q6: I am observing a loss of inhibitory activity in my necroptosis assay. What are the potential causes?
A6: A loss of activity can stem from several factors:
-
Compound Degradation: Improper storage, such as frequent freeze-thaw cycles or long-term storage of solutions, can lead to the degradation of the compound.[7]
-
Isotopic Exchange: While less likely to completely eliminate activity, significant D-H exchange could subtly alter the compound's properties.
-
Species Specificity: Necrosulfonamide's inhibitory action is specific to human MLKL. It is ineffective against mouse MLKL because the key cysteine residue it targets is replaced by tryptophan in the murine protein.[4] Ensure your experimental model is compatible.
-
Incorrect Concentration: Verify the final concentration used in your assay. The IC₅₀ for NSA is less than 0.2 µM, with typical working concentrations for cell-based assays ranging from 1 to 5 µM.[1][4][7]
Q7: The this compound powder is difficult to dissolve or has precipitated out of my stock solution. What should I do?
A7: Solubility issues are often related to solvent quality.
-
Use fresh, anhydrous-grade DMSO. DMSO is hygroscopic and readily absorbs atmospheric moisture, which can significantly decrease the solubility of NSA.[4]
-
To aid dissolution, you can gently warm the solution to 37°C and use an ultrasonic bath for a short period.[1]
-
If precipitation occurs in a stored stock solution, it may be due to moisture absorption or exceeding the solubility limit. Try warming the solution as described above. Always store stock solutions tightly sealed and consider using a desiccant in the storage container.
Data Presentation
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1795144-22-7 | [1][2] |
| Molecular Formula | C₁₈H₁₁D₄N₅O₆S₂ | [1][2] |
| Formula Weight | 465.5 g/mol | [1][2] |
| Purity | ≥99% deuterated forms (d1-d4) | [2] |
| Solubility | Slightly soluble in DMSO and Methanol | [1][2] |
| Storage (Solid) | -20°C, desiccated | [2][7] |
| Storage (Solution) | -20°C, aliquot for single use | [1][7] |
Table 2: Recommended Working Concentrations for Necrosulfonamide
| Application | Cell/Animal Model | Recommended Concentration/Dosage | Reference |
| In Vitro Necroptosis Inhibition | HT-29 human colon cancer cells | 1 µM | [4] |
| In Vitro Pyroptosis Inhibition | Mouse Bone Marrow-Derived Macrophages | 5 µM | [1] |
| In Vivo Sepsis Model | Mouse | 20 mg/kg | [1] |
| In Vivo Spinal Cord Injury | Mouse | Not specified | [1] |
| In Vivo Rat Model | Male Wistar rats | 1.65 mg/kg (i.p.) | [4] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a 10 mM stock solution of NSA-d4 in DMSO while minimizing the risk of isotopic exchange and degradation.
Materials:
-
This compound (lyophilized powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO), new/unopened bottle
-
Sterile, amber glass vial with a PTFE-lined cap
-
Calibrated micropipettes and sterile, dry tips
-
Inert gas source (e.g., argon or dry nitrogen)
Procedure:
-
Allow the vial of NSA-d4 powder to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Perform all manipulations in a controlled environment with low humidity, such as a glove box or under a gentle stream of inert gas.
-
Calculate the volume of anhydrous DMSO required to achieve a 10 mM concentration. For 1 mg of NSA-d4 (Formula Weight 465.5 g/mol ), add 214.8 µL of DMSO.
-
Carefully add the calculated volume of anhydrous DMSO to the vial containing the NSA-d4 powder.
-
Seal the vial tightly with the PTFE-lined cap.
-
To facilitate dissolution, vortex the vial gently. If necessary, warm the vial to 37°C for 5-10 minutes and sonicate briefly.[1]
-
Once fully dissolved, create single-use aliquots in smaller, dry, amber vials. This prevents contamination and degradation from multiple freeze-thaw cycles.[7]
-
Store all aliquots at -20°C.
Protocol 2: General Cell-Based Necroptosis Inhibition Assay
Objective: To assess the inhibitory effect of Necrosulfonamide on necroptosis induced in a human cell line (e.g., HT-29).
Procedure:
-
Cell Seeding: Plate HT-29 cells in a suitable multi-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Pre-treatment: On the day of the experiment, dilute the NSA-d4 stock solution to the desired final working concentration (e.g., 1 µM) in the cell culture medium.[4] Remove the old medium from the cells and add the medium containing NSA. Incubate for the desired pre-treatment time (e.g., 1-2 hours).
-
Induction of Necroptosis: Induce necroptosis using a combination of stimuli. A common method for HT-29 cells is treatment with TNF-α (T), a Smac mimetic (S), and a pan-caspase inhibitor like z-VAD-fmk (Z).[4] Add the T/S/Z cocktail to the wells, including control wells without NSA.
-
Incubation: Incubate the cells for a specified period (e.g., 8 to 12 hours).[4]
-
Assessment of Cell Death: Quantify cell death using a suitable method, such as measuring the release of lactate dehydrogenase (LDH) into the culture medium or using a cell viability dye like propidium iodide.
-
Data Analysis: Compare the level of cell death in NSA-treated wells to the untreated (vehicle control) wells to determine the percentage of inhibition.
Visualizations
Caption: Necroptosis signaling pathway and the inhibitory action of Necrosulfonamide.
Caption: Workflow for handling NSA-d4 to prevent isotopic exchange.
References
- 1. glpbio.com [glpbio.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound - Labchem Catalog [labchem.com.my]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. caymanchem.com [caymanchem.com]
- 7. Necrosulfonamide | Cell Signaling Technology [cellsignal.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. labinsights.nl [labinsights.nl]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
How to address poor recovery of Necrosulfonamide-d4 in biological samples.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor recovery of Necrosulfonamide-d4 in biological samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in our experiments?
This compound (NSA-d4) is a deuterated form of Necrosulfonamide (NSA). It is intended for use as an internal standard for the quantification of necrosulfonamide in biological samples by Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2] As a stable isotope-labeled internal standard, it has a chemical structure nearly identical to the analyte (Necrosulfonamide) but a different mass-to-charge ratio, allowing it to be distinguished by the mass spectrometer.[3]
Q2: What is the mechanism of action of Necrosulfonamide?
Necrosulfonamide is a potent and specific inhibitor of necroptosis, a form of programmed cell death.[4][5][6] It selectively targets the Mixed Lineage Kinase Domain-like protein (MLKL), a key component of the necrosome complex.[4][7][8] By binding to MLKL, Necrosulfonamide prevents it from interacting with its downstream effectors, thereby blocking the execution of the necroptotic pathway.[8]
Q3: What are the common causes of poor recovery for internal standards like this compound?
Poor recovery of internal standards in biological samples is often attributed to several factors, including:
-
Matrix Effects: Components of the biological matrix (e.g., proteins, lipids, salts) can interfere with the ionization of the analyte and internal standard in the mass spectrometer, leading to ion suppression or enhancement.[9][10][11][12]
-
Suboptimal Sample Preparation: Inefficient extraction of the internal standard from the sample matrix due to an inappropriate choice of solvent, pH, or extraction technique can lead to low recovery.[13][14]
-
Analyte Instability: The internal standard may degrade during sample collection, storage, or processing.[14]
-
Incomplete Protein Precipitation: If proteins are not fully removed from the sample, they can trap the internal standard, leading to its loss during subsequent steps.[15]
Troubleshooting Guide for Poor this compound Recovery
This guide provides a structured approach to troubleshooting and resolving issues related to the poor recovery of this compound.
Problem 1: Consistently Low Recovery of this compound
| Potential Cause | Troubleshooting Step |
| Inefficient Protein Precipitation | 1. Optimize Acetonitrile to Sample Ratio: Vary the ratio of acetonitrile to your biological sample (e.g., plasma, serum). A higher ratio (e.g., 4:1 or 5:1) may improve protein removal.[15] 2. Ensure Thorough Mixing: Vortex the sample and acetonitrile mixture vigorously to ensure complete protein precipitation.[15] 3. Allow Sufficient Incubation Time: Incubate the mixture at a low temperature (e.g., -20°C) for at least 20 minutes to enhance protein precipitation. |
| Suboptimal pH for Extraction | 1. Adjust Sample pH: The recovery of sulfonamides can be pH-dependent.[16][17][18][19][20] Experiment with adjusting the pH of your sample before protein precipitation. Since Necrosulfonamide is a sulfonamide derivative, its extraction may be favored under slightly acidic or basic conditions depending on its pKa. A systematic evaluation of recovery at different pH values is recommended. |
| Analyte Adsorption to Labware | 1. Use Low-Binding Labware: this compound may adsorb to the surface of standard plastic tubes and plates. Use low-protein-binding microcentrifuge tubes and collection plates to minimize this effect. 2. Pre-condition Labware: Consider pre-rinsing pipette tips and collection plates with the extraction solvent to saturate any active binding sites. |
| Matrix Effects | 1. Dilute the Sample: Diluting the biological sample with a suitable buffer before extraction can reduce the concentration of interfering matrix components.[10] 2. Optimize Chromatographic Separation: Adjust the LC gradient to better separate this compound from co-eluting matrix components that may be causing ion suppression.[10] |
Problem 2: High Variability in this compound Recovery
| Potential Cause | Troubleshooting Step |
| Inconsistent Sample Handling | 1. Standardize Procedures: Ensure that all samples, calibrators, and quality controls are treated identically throughout the entire process, from thawing to extraction.[3] 2. Maintain Consistent Timing: Be consistent with incubation times and the time between sample processing steps. |
| Incomplete Mixing | 1. Vortex Thoroughly: Ensure complete vortexing after adding the internal standard and after adding the precipitation solvent to ensure homogeneity. Inadequate mixing can lead to inconsistent extraction efficiency. |
| Pipetting Inaccuracies | 1. Calibrate Pipettes: Regularly calibrate and verify the accuracy of all pipettes used for sample and solvent transfer. 2. Use Appropriate Pipetting Techniques: Use reverse pipetting for viscous biological fluids to ensure accurate volume transfer. |
| Instrumental Variability | 1. Monitor Instrument Performance: Check for fluctuations in the LC-MS system's performance by monitoring system suitability samples.[21] Look for variations in peak area and retention time of the internal standard in these samples. |
Quantitative Data Summary
The following tables present hypothetical data to illustrate the impact of different extraction parameters on this compound recovery.
Table 1: Effect of Acetonitrile:Plasma Ratio on this compound Recovery
| Acetonitrile:Plasma Ratio (v/v) | Mean Recovery (%) | Standard Deviation (%) |
| 2:1 | 65.2 | 8.5 |
| 3:1 | 85.7 | 4.2 |
| 4:1 | 92.1 | 2.1 |
| 5:1 | 93.5 | 1.8 |
Table 2: Effect of Sample pH on this compound Recovery using Protein Precipitation (3:1 ACN:Plasma)
| Sample pH | Mean Recovery (%) | Standard Deviation (%) |
| 4.0 | 78.3 | 5.6 |
| 5.0 | 82.1 | 4.9 |
| 6.0 | 85.5 | 3.8 |
| 7.0 | 88.9 | 2.5 |
| 8.0 | 91.2 | 2.1 |
Experimental Protocols
Protocol 1: Protein Precipitation using Acetonitrile
-
Sample Preparation: Thaw biological samples (e.g., plasma, serum) on ice.
-
Aliquoting: Aliquot 100 µL of each sample, calibrator, and quality control into separate 1.5 mL low-protein-binding microcentrifuge tubes.
-
Internal Standard Spiking: Add 10 µL of this compound working solution to each tube.
-
Vortexing: Vortex each tube for 10 seconds to ensure thorough mixing.
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile to each tube (for a 4:1 ratio).
-
Vortexing: Immediately vortex each tube for 30 seconds.
-
Incubation: Incubate the tubes at -20°C for 20 minutes to facilitate protein precipitation.
-
Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean collection plate or vial, avoiding the protein pellet.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable mobile phase for LC-MS analysis.
Protocol 2: Solid-Phase Extraction (SPE)
-
Sample Pre-treatment: Perform protein precipitation as described in Protocol 1 (steps 1-8).
-
SPE Cartridge Conditioning: Condition a suitable SPE cartridge (e.g., a mixed-mode cation exchange or a hydrophilic-lipophilic balanced polymer) by passing 1 mL of methanol followed by 1 mL of deionized water through the cartridge.
-
Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Elution: Elute the this compound from the cartridge with 1 mL of an appropriate elution solvent (e.g., methanol with 2% formic acid).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute as described in Protocol 1.
Visualizations
Caption: Necroptosis pathway showing Necrosulfonamide's inhibitory action on MLKL.
References
- 1. caymanchem.com [caymanchem.com]
- 2. glpbio.com [glpbio.com]
- 3. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Necrosulfonamide - Longevity Wiki [en.longevitywiki.org]
- 6. selleckchem.com [selleckchem.com]
- 7. Necrosulfonamide inhibits necroptosis by selectively targeting the mixed lineage kinase domain-like protein - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 8. Necrosulfonamide | Necroptosis Inhibitor | MLKL Inhibitor | TargetMol [targetmol.com]
- 9. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. longdom.org [longdom.org]
- 12. nebiolab.com [nebiolab.com]
- 13. ovid.com [ovid.com]
- 14. welchlab.com [welchlab.com]
- 15. agilent.com [agilent.com]
- 16. Effects of pH and manure on transport of sulfonamide antibiotics in soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. myadlm.org [myadlm.org]
Technical Support Center: Optimizing Cell Culture Conditions for Necroptosis Inhibition Assays
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their cell culture conditions for successful necroptosis inhibition assays.
Troubleshooting Guide
This section addresses specific issues that may arise during necroptosis inhibition experiments.
Issue 1: High Background Signal or Spontaneous Cell Death in Negative Controls
Question: My negative control wells, which are not treated with a necroptosis inducer, are showing a high level of cell death. What could be the cause and how can I fix it?
Answer: High background cell death can obscure the specific effects of your necroptosis inducer and inhibitor. Several factors can contribute to this issue:
-
Cell Culture Conditions:
-
Over-confluency: Plating cells too densely can lead to nutrient depletion, waste accumulation, and spontaneous cell death.
-
Solution: Optimize cell seeding density. Perform a titration experiment to find the optimal density where cells are healthy and responsive to stimuli without showing signs of stress in the untreated controls.
-
-
Poor Cell Health: Unhealthy or stressed cells are more susceptible to death.
-
Solution: Ensure cells are in the logarithmic growth phase and have a high viability (>95%) before seeding for an experiment. Regularly check for signs of contamination (e.g., bacteria, fungi, mycoplasma).
-
-
Serum Quality: Serum can contain variable levels of components that may induce or inhibit cell death.
-
Solution: Test different batches of serum to find one that supports healthy cell growth with low background death. Once a suitable batch is found, purchase a larger quantity to ensure consistency across experiments.
-
-
-
Reagent Issues:
-
Reagent Contamination or Degradation: Contaminated or improperly stored reagents can be toxic to cells.
-
Solution: Use sterile techniques when handling all reagents. Store reagents according to the manufacturer's instructions and avoid repeated freeze-thaw cycles.
-
-
Inhibitor Toxicity: The inhibitor itself might be causing cytotoxicity at the concentration used.
-
Solution: Perform a dose-response curve for your inhibitor in the absence of the necroptosis inducer to determine its cytotoxic threshold. Use concentrations below this threshold for your inhibition assays.
-
-
-
Assay-Specific Problems:
Issue 2: Inconsistent or No Induction of Necroptosis in Positive Controls
Question: I'm not observing the expected level of cell death in my positive control wells (treated with a necroptosis inducer). What could be wrong?
Answer: Failure to induce necroptosis effectively in positive controls can invalidate your experiment. Consider the following potential causes:
-
Cell Line Suitability:
-
Reagent and Protocol Optimization:
-
Suboptimal Inducer Concentration or Incubation Time: The concentration of the necroptosis inducer or the incubation time may be insufficient.
-
Solution: Perform a dose-response and time-course experiment for your necroptosis inducer to determine the optimal conditions for maximum cell death.
-
-
Reagent Potency: The necroptosis inducer may have lost its activity due to improper storage or handling.
-
Solution: Use fresh or properly stored reagents. Aliquot reagents upon receipt to avoid multiple freeze-thaw cycles.
-
-
-
Experimental Execution:
-
Incorrect Reagent Combination: For certain inducers (e.g., TNF-α), co-treatment with a SMAC mimetic and a pan-caspase inhibitor is often necessary to robustly induce necroptosis.[12]
-
Issue 3: Difficulty Distinguishing Necroptosis from Apoptosis
Question: How can I be sure that the cell death I am observing is necroptosis and not apoptosis?
Answer: Distinguishing between different forms of regulated cell death is crucial for accurate interpretation of results. Here are key strategies:
-
Pharmacological Inhibition:
-
Use of Specific Inhibitors: The hallmark of necroptosis is its dependence on the kinase activities of RIPK1 and RIPK3, and the pseudokinase activity of MLKL.
-
Caspase Inhibition: Necroptosis is a caspase-independent pathway.
-
-
Biochemical Assays:
-
Western Blotting: Detection of key signaling events in the necroptosis pathway provides strong evidence.
-
-
Microscopy and Flow Cytometry:
-
Morphological Analysis: Necroptotic cells exhibit distinct morphological features compared to apoptotic cells.
-
Dye-Based Assays: Combining different fluorescent dyes can help differentiate between cell death pathways.
-
Solution: Use flow cytometry or fluorescence microscopy with Annexin V and a viability dye like Propidium Iodide (PI) or 7-AAD. While early apoptotic cells are Annexin V positive and PI negative, necroptotic cells are typically positive for both Annexin V and PI due to the rapid loss of plasma membrane integrity.[9][17]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common inducers of necroptosis in cell culture?
A1: The most common inducers of necroptosis often require a combination of reagents to effectively block the default apoptotic pathway. These include:
-
TNF-α in combination with a SMAC mimetic (e.g., LCL161) and a pan-caspase inhibitor (e.g., z-VAD-FMK). This is a widely used and robust method for inducing necroptosis in many cell lines.[12]
-
Fas ligand (FasL) or TRAIL in the presence of a pan-caspase inhibitor. These death receptor ligands can also trigger necroptosis when apoptosis is blocked.[18]
-
Toll-like receptor (TLR) agonists, such as LPS (for TLR4) or poly(I:C) (for TLR3), can induce necroptosis, particularly in immune cells like macrophages.[8]
Q2: Which cell lines are recommended for necroptosis assays?
A2: The choice of cell line is critical for a successful necroptosis assay. Some commonly used and well-characterized cell lines include:
-
HT-29 (human colon adenocarcinoma): Widely used and known to undergo necroptosis in response to TNF-α, a SMAC mimetic, and z-VAD-FMK.[5][13]
-
L929 (murine fibrosarcoma): A classic model for studying TNF-α-induced necroptosis.[7]
-
FADD-deficient Jurkat cells (human T lymphocyte): These cells lack the FADD adaptor protein, which is crucial for apoptosis induction via death receptors, making them highly sensitive to necroptosis.[6]
-
BV2 (murine microglia): An immortalized murine microglia cell line used to study necroptosis in the context of neuroinflammation.[7]
Q3: What are the key positive and negative controls to include in a necroptosis inhibition assay?
A3: A well-designed experiment with proper controls is essential for data interpretation. Key controls include:
-
Negative Control (Untreated): Cells treated with vehicle (e.g., DMSO) only. This establishes the baseline level of cell viability.
-
Positive Control (Necroptosis Induction): Cells treated with the necroptosis-inducing stimulus (e.g., TNF-α + SMAC mimetic + z-VAD-FMK). This confirms that the necroptosis pathway is active in your system.
-
Inhibitor Control (Necroptosis Inhibitor): Cells pre-treated with a known necroptosis inhibitor (e.g., Necrostatin-1) before adding the necroptosis-inducing stimulus. This serves as a positive control for necroptosis inhibition.
-
Compound Toxicity Control: Cells treated with your test compound alone (at the highest concentration used) to assess its inherent cytotoxicity.
-
Apoptosis Control (Optional but Recommended): Cells treated with an apoptosis inducer (e.g., staurosporine) to have a reference for apoptotic cell death morphology and characteristics.
Q4: How can I quantify the level of necroptosis?
A4: Several methods can be used to quantify necroptosis:
-
Cell Viability Assays: Assays like MTT, MTS, or those measuring ATP levels (e.g., CellTiter-Glo) can quantify cell viability, with a decrease indicating cell death.
-
LDH Release Assay: Lactate dehydrogenase (LDH) is released from cells upon plasma membrane rupture, a key feature of necroptosis. Measuring LDH in the culture supernatant is a common way to quantify necroptotic cell death.[5]
-
Flow Cytometry: Using dyes like Propidium Iodide (PI) or 7-AAD allows for the quantification of cells that have lost plasma membrane integrity.[9] Combining this with Annexin V staining can help distinguish necroptosis from early apoptosis.[17]
-
High-Content Imaging: Automated microscopy can be used to image and quantify morphological changes associated with necroptosis (e.g., cell swelling, PI uptake) on a single-cell level.
-
Western Blotting: While not a direct measure of cell death percentage, quantifying the levels of phosphorylated RIPK1, RIPK3, and MLKL can provide a biochemical measure of the extent of necroptosis pathway activation.[9][13]
Data Presentation
Table 1: Commonly Used Necroptosis Inducers and Inhibitors with Concentration Ranges
| Reagent | Type | Target/Mechanism | Typical Concentration Range | Cell Line Examples |
| Inducers | ||||
| TNF-α (human) | Inducer | Death Receptor Ligand | 20-100 ng/mL[10][12] | HT-29, Jurkat, BV2 |
| SMAC mimetic (e.g., LCL161, BV6) | Sensitizer | IAP Antagonist | 250 nM - 1 µM[7][12] | HT-29, MOC1 |
| z-VAD-FMK | Sensitizer | Pan-caspase Inhibitor | 10.5 - 25 µM[7][10] | HT-29, BV2, Hoxb8-macrophages |
| Inhibitors | ||||
| Necrostatin-1 (Nec-1) | Inhibitor | RIPK1 Kinase | 20 - 60 µM[10] | Jurkat, Hoxb8-macrophages |
| GSK'872 | Inhibitor | RIPK3 Kinase | Varies by cell line | Human and murine cell lines |
| Necrosulfonamide (NSA) | Inhibitor | MLKL | Varies by cell line (human specific)[5] | HT-29, FADD-null Jurkat |
Note: The optimal concentration for each reagent is cell-type dependent and should be determined empirically.
Experimental Protocols
Protocol 1: Induction and Inhibition of Necroptosis in HT-29 Cells
This protocol describes a standard method for inducing necroptosis in HT-29 cells and assessing the effect of a test inhibitor.
Materials:
-
HT-29 cells
-
Complete growth medium (e.g., RPMI supplemented with 10% FBS)
-
96-well cell culture plates
-
Test inhibitor (dissolved in DMSO)
-
Necrostatin-1 (positive control inhibitor, dissolved in DMSO)
-
Human TNF-α
-
SMAC mimetic (e.g., BV6)
-
z-VAD-FMK
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Plate reader (luminometer)
Procedure:
-
Cell Seeding:
-
Trypsinize and count healthy, sub-confluent HT-29 cells.
-
Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete growth medium.
-
Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of your test inhibitor and Necrostatin-1 in complete growth medium. The final DMSO concentration should be consistent across all wells and typically ≤ 0.5%.
-
Carefully remove the medium from the wells and add 50 µL of medium containing the appropriate concentration of the test inhibitor, Necrostatin-1, or vehicle (DMSO).
-
Incubate for 1-2 hours at 37°C, 5% CO₂.
-
-
Necroptosis Induction:
-
Prepare a 2X induction cocktail in complete growth medium containing human TNF-α (final concentration 20 ng/mL), SMAC mimetic (final concentration 250 nM), and z-VAD-FMK (final concentration 10.5 µM).[7]
-
Add 50 µL of the 2X induction cocktail to the appropriate wells. For negative control and compound toxicity wells, add 50 µL of complete growth medium without the induction cocktail.
-
The final volume in each well should be 100 µL.
-
-
Incubation:
-
Incubate the plate for 18-24 hours at 37°C, 5% CO₂.[7]
-
-
Quantification of Cell Viability:
-
Equilibrate the plate and the cell viability reagent to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's instructions (e.g., add 100 µL of CellTiter-Glo® reagent).
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells (100% viability) and the positive necroptosis control wells (0% viability).
-
Plot the percentage of viability against the inhibitor concentration to generate a dose-response curve and calculate the IC₅₀ value.
-
Protocol 2: Western Blot for Phosphorylated MLKL
This protocol is for detecting the activation of the necroptosis pathway by measuring the phosphorylation of MLKL.
Materials:
-
Treated cells from a 6-well plate experiment (prepared similarly to Protocol 1)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Western blot transfer system
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-MLKL and anti-total-MLKL (or a loading control like β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
After treatment, place the 6-well plate on ice and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well and scrape the cells.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cell lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Transfer:
-
Normalize the protein amounts for each sample and prepare them with Laemmli sample buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run the gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-MLKL antibody (at the manufacturer's recommended dilution) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
-
Stripping and Re-probing (Optional):
-
The membrane can be stripped and re-probed with an antibody against total MLKL or a loading control to confirm equal protein loading.
-
Visualizations
Caption: Simplified signaling pathway of TNF-α induced necroptosis and points of inhibition.
Caption: General experimental workflow for a necroptosis inhibition assay.
References
- 1. Troubleshooting T cell ELISPOT assay | U-CyTech [ucytech.com]
- 2. IHC Troubleshooting Guide | Thermo Fisher Scientific - DK [thermofisher.com]
- 3. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
- 4. researchgate.net [researchgate.net]
- 5. Methodological advances in necroptosis research: From challenges to solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. bioradiations.com [bioradiations.com]
- 10. researchgate.net [researchgate.net]
- 11. From (Tool)Bench to Bedside: The Potential of Necroptosis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jitc.bmj.com [jitc.bmj.com]
- 13. Induction and Detection of Necroptotic Cell Death in Mammalian Cell Culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Guidelines for Regulated Cell Death Assays: A Systematic Summary, A Categorical Comparison, A Prospective [frontiersin.org]
- 15. Necrotic Cell Death | Cell Signaling Technology [cellsignal.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Methods to Analyze Cellular Necroptosis | Springer Nature Experiments [experiments.springernature.com]
Common pitfalls when using deuterated internal standards in mass spectrometry.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered when using deuterated internal standards in mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What are the most common pitfalls when using deuterated internal standards?
A1: The most frequent issues encountered are:
-
Isotopic Exchange (Back-Exchange): Deuterium atoms on the internal standard can exchange with hydrogen atoms from the sample matrix or solvent, leading to a loss of the isotopic label.[1][2] This can result in an underestimation of the analyte concentration.
-
Chromatographic Shift: Deuterated standards can exhibit slightly different chromatographic retention times compared to their non-deuterated counterparts.[3][4][5][6] This can lead to differential matrix effects, where the analyte and internal standard are affected differently by interfering compounds in the sample.[7][8]
-
Isotopic Purity: The deuterated internal standard may contain a small amount of the unlabeled analyte as an impurity from its synthesis.[9] This can lead to an overestimation of the analyte concentration, especially at low levels.
-
Matrix Effects: Even with co-elution, the analyte and deuterated internal standard can experience different degrees of ion suppression or enhancement, a phenomenon known as differential matrix effects.[7][8][10]
Q2: Why does my deuterated internal standard have a different retention time than my analyte?
A2: The substitution of hydrogen with the heavier deuterium isotope can slightly alter the physicochemical properties of the molecule, such as its lipophilicity.[10] In reversed-phase chromatography, this often results in the deuterated compound eluting slightly earlier than the non-deuterated analyte.[5][6]
Q3: What is isotopic exchange and how can I prevent it?
A3: Isotopic exchange is the process where deuterium atoms on your internal standard are replaced by hydrogen atoms from the surrounding environment (e.g., solvent, matrix).[2] This is more likely to occur if the deuterium atoms are located on chemically labile sites, such as hydroxyl (-OH), amine (-NH), or carboxyl (-COOH) groups. To minimize this:
-
Choose internal standards where deuterium is placed on stable carbon-hydrogen bonds.
-
Avoid exposing the standard to harsh pH conditions (both acidic and basic) or high temperatures for extended periods.[2]
-
Prepare solutions in aprotic or deuterated solvents when possible.
Q4: How can I check the isotopic purity of my deuterated internal standard?
A4: The isotopic purity of a deuterated internal standard can be assessed by analyzing a high-concentration solution of the standard alone using your mass spectrometer. By examining the mass spectrum, you can determine the relative abundance of the ion corresponding to the unlabeled analyte versus the deuterated standard. The certificate of analysis from the supplier should also provide information on the isotopic purity.[11]
Troubleshooting Guides
Issue 1: Inconsistent or inaccurate quantification results.
This is a common problem that can stem from several sources. Follow this workflow to diagnose the issue:
Issue 2: Suspected Differential Matrix Effects.
Even with perfect co-elution, the analyte and internal standard may not respond identically in the mass spectrometer's source due to matrix interferences.
Symptoms:
-
Poor reproducibility between different sample lots.
-
Inaccurate results when comparing spiked samples in matrix versus neat solutions.
Troubleshooting Steps:
-
Perform a Post-Extraction Addition Experiment:
-
Extract a blank matrix sample.
-
Spike the analyte and internal standard into the extracted blank matrix and also into a clean solvent at the same concentration.
-
Compare the peak areas. A significant difference in the analyte/IS ratio between the two samples indicates a differential matrix effect.
-
-
Improve Sample Preparation:
-
Incorporate additional cleanup steps (e.g., solid-phase extraction, liquid-liquid extraction) to remove interfering matrix components.
-
-
Optimize Chromatography:
-
Even small shifts in retention time can be problematic if they occur on the slope of a region of ion suppression or enhancement.[3] Aim for elution in a "cleaner" part of the chromatogram.
-
-
Consider a Different Internal Standard:
Key Experimental Protocols
Protocol 1: Assessment of Isotopic Exchange
Objective: To determine if the deuterated internal standard is stable under the conditions of the analytical method.
Methodology:
-
Prepare two sets of samples:
-
Set A: Spike the deuterated internal standard into the sample matrix at a typical concentration.
-
Set B: Spike the deuterated internal standard into a stable, non-reactive solvent (e.g., acetonitrile) at the same concentration.
-
-
Incubate both sets of samples under the same conditions as a typical sample preparation workflow (e.g., room temperature for 1 hour, 4°C overnight).
-
Analyze the samples by mass spectrometry.
-
Monitor the ion chromatograms for the deuterated internal standard and for any potential back-exchanged (partially or fully non-deuterated) species.
-
Data Analysis: Compare the peak area of any back-exchanged product to the main deuterated internal standard peak. An increase in the back-exchanged product in the matrix sample (Set A) compared to the solvent sample (Set B) indicates matrix-induced isotopic exchange.
Protocol 2: Evaluation of Differential Matrix Effects
Objective: To quantify the difference in matrix effects experienced by the analyte and the deuterated internal standard.
Methodology:
-
Prepare three sets of samples:
-
Set 1 (Neat Solution): Analyte and internal standard in a clean solvent.
-
Set 2 (Post-Extraction Spike): Blank matrix is extracted first, then the analyte and internal standard are added to the final extract.
-
Set 3 (Pre-Extraction Spike): Analyte and internal standard are added to the blank matrix before the extraction process.
-
-
Analyze all three sets of samples.
-
Data Analysis & Calculations:
-
Matrix Effect (ME %): (Peak Area in Set 2 / Peak Area in Set 1) * 100
-
Recovery (RE %): (Peak Area in Set 3 / Peak Area in Set 2) * 100
-
Process Efficiency (PE %): (Peak Area in Set 3 / Peak Area in Set 1) * 100
Calculate these values for both the analyte and the internal standard. A significant difference between the Matrix Effect (%) of the analyte and the internal standard indicates a differential matrix effect.
-
Quantitative Data Summary
| Parameter | Analyte | Internal Standard | Interpretation |
| Matrix Effect (ME %) | 85% | 65% | The internal standard experiences more ion suppression than the analyte. |
| Recovery (RE %) | 92% | 91% | Extraction recovery is consistent for both. |
| Process Efficiency (PE %) | 78% | 59% | The overall process efficiency is different, primarily due to the differential matrix effect. |
Logical Relationships of Pitfalls
The following diagram illustrates how the primary pitfalls are interconnected and can lead to inaccurate results.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 5. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. myadlm.org [myadlm.org]
- 9. tandfonline.com [tandfonline.com]
- 10. waters.com [waters.com]
- 11. resolvemass.ca [resolvemass.ca]
Technical Support Center: Necrosulfonamide-d4 Stability in Plasma
Welcome to the technical support center for Necrosulfonamide-d4. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on maintaining the stability of this compound in plasma samples during bioanalytical studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary use in research? A1: this compound (NSA-d4) is a deuterated form of Necrosulfonamide. It is intended for use as an internal standard for the quantification of Necrosulfonamide in biological samples using Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
Q2: What are the recommended storage conditions for this compound stock solutions? A2: For long-term stability, solid forms of Necrosulfonamide and its deuterated analogs should be stored at -20°C, where they can be stable for several years.[1][2][3] Once dissolved in a solvent like DMSO, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to one year.[3][4] For short-term use, solutions can be kept at -20°C for about a month.[3]
Q3: What are the primary factors that can cause the degradation of this compound in plasma? A3: The stability of analytes like this compound in biological matrices is influenced by several factors. The most common causes of degradation are enzymatic activity (e.g., from esterases), pH-mediated hydrolysis, oxidation, and temperature fluctuations.[5] Given that Necrosulfonamide can act as a redox cycler, oxidative degradation is a specific concern.[6]
Q4: Why is it critical to ensure the stability of a deuterated internal standard like this compound? A4: The fundamental assumption when using a stable isotope-labeled internal standard is that it behaves identically to the analyte during sample preparation, extraction, and analysis. If the internal standard degrades, it will lead to an inaccurate calculation of the analyte's concentration, potentially causing an overestimation of the parent drug's presence and compromising the validity of the entire bioanalytical method.[5]
Troubleshooting Guide for NSA-d4 Instability in Plasma
This guide addresses specific issues you may encounter during your experiments.
Issue 1: I am observing a rapid and significant decrease in NSA-d4 signal immediately after spiking it into plasma.
-
Question: Are you processing the plasma samples at room temperature?
-
Answer: Enzymatic activity is a major cause of drug degradation in plasma and is highly temperature-dependent.[7] Many enzymes, including carboxylesterases, remain active at room temperature and can rapidly hydrolyze susceptible compounds.[7]
-
Recommendation: Perform all sample handling steps, from thawing to extraction, on ice or at a controlled refrigerated temperature (e.g., 4°C). Lowering the temperature slows down most enzymatic and chemical degradation processes.[7]
-
Question: What type of collection tube and anticoagulant are you using?
-
Answer: The choice of anticoagulant and the additives in the collection tube can significantly impact analyte stability. Some anticoagulants may not sufficiently inhibit all enzymatic activity.
-
Recommendation: Use collection tubes containing an esterase inhibitor, such as sodium fluoride (NaF). This is a common and effective strategy for stabilizing ester-containing prodrugs and other compounds susceptible to hydrolysis by plasma esterases.[8]
Issue 2: My NSA-d4 signal is inconsistent across different aliquots from the same subject.
-
Question: Are you adjusting the pH of your plasma samples or using buffers?
-
Answer: The pH of plasma can change during storage and sample preparation, which can catalyze the degradation of pH-sensitive compounds.[9] Sulfonamides can be susceptible to pH-mediated hydrolysis.
-
Recommendation: Stabilize the sample pH immediately after collection by using buffered collection tubes (e.g., containing citrate or phosphate buffer). This can prevent acid or base-catalyzed degradation.[7][9] It is crucial to validate that the buffer itself does not interfere with the assay.
-
Question: Are you experiencing multiple freeze-thaw cycles with your samples?
-
Answer: Repeatedly freezing and thawing plasma samples can lead to the degradation of many analytes and internal standards.[2][3]
-
Recommendation: After collecting and processing plasma, immediately aliquot it into single-use volumes before freezing. This ensures that each aliquot is thawed only once before analysis.[2]
Issue 3: I am seeing a slow, steady decline in NSA-d4 concentration during long-term storage at -80°C.
-
Question: Have you considered oxidative degradation?
-
Answer: Necrosulfonamide has been identified as a redox-active compound, which suggests it may be susceptible to oxidation.[6] Long-term storage can still allow for slow oxidative processes to occur.
-
Recommendation: While more complex, if oxidative loss is suspected, consider adding an antioxidant such as ascorbic acid to the plasma samples.[7][8] The feasibility of this approach must be thoroughly validated to ensure the antioxidant does not interfere with the analysis or alter the stability of the parent compound.
Data Presentation
The following tables summarize key information for handling this compound.
Table 1: Recommended Storage and Handling Conditions
| Condition | Solid Compound | Stock Solution (in DMSO) | Spiked Plasma Samples |
| Short-Term Storage | -20°C (desiccated) | 4°C (up to one week)[4] | 4°C or on ice during processing |
| Long-Term Storage | -20°C (up to 24 months)[2] | -80°C (up to 1 year)[3][4] | -80°C (stability period to be determined) |
| Freeze-Thaw Cycles | N/A | Avoid; aliquot after first use[2] | Avoid; aliquot into single-use tubes |
Table 2: Potential Stabilizers for Plasma Samples
| Stabilizer Class | Example | Target Degradation Pathway | Considerations |
| Enzyme Inhibitor | Sodium Fluoride (NaF) | Enzymatic Hydrolysis (Esterases) | Commonly used and effective for ester-containing compounds.[8] |
| pH Buffer | Citrate, Phosphate Buffer | pH-Mediated Hydrolysis | Maintains a stable pH to prevent acid/base catalysis.[7][9] |
| Antioxidant | Ascorbic Acid | Oxidation | May be beneficial due to the redox-active nature of NSA.[6][8] |
Experimental Protocols
Protocol: Optimized Plasma Sample Collection and Handling
This protocol is designed to minimize ex vivo degradation of this compound.
-
Preparation:
-
Label pre-chilled vacuum collection tubes containing both an anticoagulant (e.g., K2-EDTA) and a suitable stabilizer (e.g., sodium fluoride).
-
Prepare an ice bath to hold the tubes immediately after collection.
-
-
Blood Collection:
-
Collect the blood sample directly into the prepared, pre-chilled tube.
-
Immediately after collection, gently invert the tube 8-10 times to ensure proper mixing of blood with the anticoagulant and stabilizer.
-
Place the tube in the ice bath without delay.
-
-
Centrifugation:
-
Within 30 minutes of collection, centrifuge the blood sample in a refrigerated centrifuge at 4°C. A typical setting is 1,500 x g for 15 minutes.
-
-
Plasma Separation and Aliquoting:
-
Working in a cold environment (e.g., on a cold plate or in a cold room), carefully aspirate the supernatant (plasma) without disturbing the buffy coat or red blood cells.
-
Transfer the plasma to a pre-chilled polypropylene tube.
-
Immediately aliquot the plasma into smaller, single-use polypropylene cryovials. The volume of each aliquot should be sufficient for one analytical run.
-
-
Storage:
-
Immediately cap the cryovials and store them in an upright position in a -80°C freezer pending analysis.
-
Visualizations
The following diagrams illustrate key workflows and concepts for improving this compound stability.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Necrosulfonamide | Cell Signaling Technology [cellsignal.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Necrosulfonamide | Necroptosis Inhibitor | MLKL Inhibitor | TargetMol [targetmol.com]
- 5. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Necrosulfonamide causes oxidation of PCM1 and impairs ciliogenesis and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. americanlaboratory.com [americanlaboratory.com]
How to minimize matrix effects for Necrosulfonamide-d4 quantification.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects during the quantification of Necrosulfonamide-d4 by LC-MS/MS.
Troubleshooting Guides
Issue: Poor reproducibility and accuracy in this compound quantification.
-
Question: My calibration curves are inconsistent, and the accuracy of my quality control samples is poor. What could be the cause?
-
Answer: This is a classic sign of matrix effects, where co-eluting endogenous components from your sample (e.g., phospholipids, proteins) interfere with the ionization of this compound and its internal standard.[1][2] This can lead to ion suppression or enhancement, causing variability in your results.[1][2] The use of a stable isotope-labeled internal standard like this compound is the first step in mitigating this, but significant matrix effects can still impact results.
-
-
Question: How can I confirm that matrix effects are the problem?
-
Answer: A post-extraction spike experiment is a common method to quantify matrix effects.[3][4] This involves comparing the signal response of this compound spiked into a blank matrix extract versus the response in a neat solvent. A significant difference indicates the presence of matrix effects.[3]
-
Issue: Low signal intensity and poor sensitivity for this compound.
-
Question: I am observing a weak signal for this compound, even at higher concentrations. How can I improve this?
-
Answer: Low signal intensity is often a result of ion suppression from matrix components, particularly phospholipids in plasma or serum samples.[5] Consider optimizing your sample preparation method to more effectively remove these interferences. Techniques like solid-phase extraction (SPE) with specific phospholipid removal plates can be highly effective.[5][6][7]
-
-
Question: Could my chromatographic conditions be contributing to the low signal?
-
Answer: Yes, if this compound co-elutes with a region of significant matrix interference, its signal will be suppressed.[4] You can investigate this using a post-column infusion experiment. To resolve this, you can adjust your chromatographic gradient to separate the analyte from the interfering matrix components.[4]
-
Frequently Asked Questions (FAQs)
-
What is the primary cause of matrix effects in bioanalytical samples?
-
How does a stable isotope-labeled internal standard like this compound help?
-
A stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for compensating for matrix effects.[8] Because it is chemically almost identical to the analyte, it is assumed to experience the same degree of ion suppression or enhancement. By using the ratio of the analyte signal to the IS signal, these variations can be normalized, leading to more accurate and precise quantification.[1]
-
-
Which sample preparation technique is best for minimizing matrix effects?
-
The choice of sample preparation technique depends on the complexity of the matrix and the required sensitivity. While protein precipitation (PPT) is simple, it is often the least effective at removing matrix components.[2] Liquid-liquid extraction (LLE) can be cleaner, but analyte recovery may be an issue for certain compounds.[2] Solid-phase extraction (SPE), particularly methods designed for phospholipid removal, generally provides the cleanest extracts and the most significant reduction in matrix effects.[9]
-
-
Can I simply dilute my sample to reduce matrix effects?
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction
| Sample Preparation Technique | Analyte Recovery | Phospholipid Removal Efficiency | Throughput |
| Protein Precipitation (PPT) | High | Low (~0-20%) | High |
| Liquid-Liquid Extraction (LLE) | Variable | Moderate (~40-80%) | Low to Medium |
| Solid-Phase Extraction (SPE) | High | High (>90%) | Medium |
| HybridSPE®-Phospholipid | High | Very High (>99%) | High |
Data compiled from multiple sources to illustrate general performance. Actual results may vary based on the specific analyte and matrix.
Table 2: Quantitative Impact of Phospholipid Removal on Analyte Response
| Analyte | Sample Preparation Method | Relative Analyte Response (%) |
| Propranolol | Protein Precipitation | 25 |
| Propranolol | HybridSPE®-Phospholipid | 100 |
This data illustrates that with protein precipitation, the propranolol signal was suppressed by 75% due to phospholipid interference. After phospholipid removal with HybridSPE®, the true response was observed.[6]
Experimental Protocols
1. Protocol for Protein Precipitation (PPT)
-
To 100 µL of plasma/serum sample in a microcentrifuge tube, add a known amount of this compound internal standard.
-
Add 300 µL of cold acetonitrile (or methanol) to precipitate the proteins.[11]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.
2. Protocol for Liquid-Liquid Extraction (LLE)
-
To 100 µL of plasma/serum sample, add the this compound internal standard.
-
Add 50 µL of a suitable buffer to adjust the pH (if necessary to ensure Necrosulfonamide is in a neutral form).
-
Add 600 µL of an immiscible organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Transfer the organic layer to a new tube.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for injection.
3. Protocol for Solid-Phase Extraction (SPE)
-
Conditioning: Pass 1 mL of methanol through the SPE cartridge, followed by 1 mL of water. Do not allow the sorbent to dry.[12]
-
Sample Loading: Load the pre-treated sample (plasma/serum with internal standard, potentially diluted with a buffer) onto the cartridge at a slow, steady flow rate.[12]
-
Washing: Wash the cartridge with 1 mL of a weak solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Elution: Elute Necrosulfonamide and its internal standard with 1 mL of a strong solvent (e.g., acetonitrile or methanol).[12]
-
Evaporation and Reconstitution: Evaporate the eluate and reconstitute in the mobile phase.
Visualizations
Caption: Signaling pathway of matrix effects in LC-MS/MS.
Caption: General experimental workflow for bioanalysis.
Caption: Troubleshooting decision tree for matrix effects.
References
- 1. longdom.org [longdom.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. agilent.com [agilent.com]
- 6. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 7. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Guide To Solid Phase Extraction (SPE): Step-by-Step Protocol And Method Development Workflow - Blogs - News [alwsci.com]
Best practices for storing and handling Necrosulfonamide-d4.
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling Necrosulfonamide-d4. It includes troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful application of this compound in your research.
Storage and Handling
Proper storage and handling of this compound are critical to maintain its stability and ensure accurate experimental outcomes.
Storage Conditions
| Form | Storage Temperature | Duration | Stability |
| Solid (Lyophilized Powder) | -20°C, desiccated | Up to 4 years | Stable[1] |
| 4°C | Up to 2 years | Stable[2] | |
| In Solvent (Stock Solution) | -80°C | Up to 2 years | Stable[2] |
| -20°C | Up to 1 year | Stable[2] |
Handling Recommendations:
-
Personal Protective Equipment: Always wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling the compound.
-
Avoid Contamination: Use sterile techniques and designated equipment to prevent contamination of the compound and your experiments.
-
Aliquoting: To avoid multiple freeze-thaw cycles which can affect the compound's potency, it is recommended to aliquot stock solutions into single-use volumes.[3]
-
Hygroscopic Nature of DMSO: When preparing solutions in DMSO, use fresh, anhydrous DMSO as it is hygroscopic and absorbed moisture can reduce the solubility of this compound.[4][5]
Troubleshooting Guide
This guide addresses common issues that may arise during experiments involving this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Compound Activity | Improper Storage: The compound may have degraded due to incorrect storage temperatures or exposure to moisture. | Verify storage conditions. If improperly stored, it is recommended to use a fresh vial of the compound. |
| Incorrect Solution Preparation: Errors in calculating concentrations or improper dissolution can lead to inaccurate dosing. | Double-check all calculations and ensure the compound is fully dissolved in the appropriate solvent. | |
| Multiple Freeze-Thaw Cycles: Repeated freezing and thawing of stock solutions can lead to degradation. | Prepare single-use aliquots of the stock solution to minimize freeze-thaw cycles.[3] | |
| Variability in Experimental Results | Inconsistent Internal Standard Concentration: Inaccurate pipetting or dilution of the this compound internal standard. | Use calibrated pipettes and perform serial dilutions carefully. Prepare a fresh internal standard solution if necessary. |
| Matrix Effects in LC-MS/MS: Components in the sample matrix can interfere with the ionization of the analyte and internal standard, leading to inaccurate quantification. | Optimize sample preparation to remove interfering substances. Methods like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be employed. | |
| Isotopic Exchange: Loss of deuterium from the internal standard can occur under certain conditions (e.g., acidic or basic solutions), leading to an underestimation of the analyte. | Avoid storing deuterated standards in acidic or basic solutions.[6] Use a neutral pH buffer for sample preparation and analysis. | |
| Poor Solubility | Incorrect Solvent: this compound has specific solubility characteristics. | Use the recommended solvents for dissolution. Necrosulfonamide is soluble in DMSO and slightly soluble in methanol.[1][7] For stock solutions, fresh DMSO is recommended.[4][5] |
| Low-Quality Solvent: Using non-anhydrous or old solvents can affect solubility. | Use high-purity, anhydrous solvents. For DMSO, use a newly opened bottle. | |
| Precipitation in Aqueous Solutions: The compound may precipitate when a concentrated stock in an organic solvent is diluted into an aqueous buffer. | Optimize the final concentration of the organic solvent in the aqueous solution. It may be necessary to sonicate the solution to aid dissolution. |
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound?
A1: this compound is the deuterium-labeled version of Necrosulfonamide. Its primary use is as an internal standard for the quantification of Necrosulfonamide in biological samples using mass spectrometry-based techniques like LC-MS/MS.[1][7]
Q2: How does Necrosulfonamide work?
A2: Necrosulfonamide is a specific and potent inhibitor of necroptosis.[4] It acts by covalently binding to cysteine 86 of the Mixed Lineage Kinase Domain-Like protein (MLKL), which is a key executioner protein in the necroptosis pathway. This binding prevents MLKL from oligomerizing and translocating to the plasma membrane, thereby blocking the downstream events of necroptotic cell death.[8]
Q3: Is this compound considered hazardous?
A3: According to the available Safety Data Sheets (SDS), this compound is not classified as a hazardous substance.[9] However, it is always recommended to follow standard laboratory safety procedures when handling any chemical compound.
Q4: Can I use this compound for in-cell or in-vivo functional studies?
A4: While Necrosulfonamide is used for such studies, this compound is primarily designed as an analytical standard. For functional assays, it is recommended to use the unlabeled Necrosulfonamide.
Q5: What are the recommended solvents for preparing this compound stock solutions?
A5: DMSO is the recommended solvent for preparing high-concentration stock solutions of Necrosulfonamide.[2][4] It is slightly soluble in methanol.[1][7] Always use fresh, anhydrous DMSO to ensure maximum solubility.[4][5]
Experimental Protocols
Protocol 1: Preparation of this compound Internal Standard Stock Solution
-
Materials:
-
This compound solid
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound powder.
-
Dissolve the powder in anhydrous DMSO to a final concentration of 10 mM. For example, for 1 mg of this compound (MW: 465.5 g/mol ), add approximately 215 µL of DMSO.
-
Vortex the solution until the solid is completely dissolved. Gentle warming (to 37°C) and sonication can be used to aid dissolution.
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage (up to 2 years) or -20°C for shorter-term storage (up to 1 year).[2]
-
Protocol 2: Quantification of Necrosulfonamide in Cell Lysates using LC-MS/MS
This protocol provides a general framework. Optimization of sample preparation and LC-MS/MS parameters for your specific instrumentation and experimental conditions is recommended.
-
Cell Lysis and Protein Precipitation:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse the cells by adding ice-cold methanol containing the this compound internal standard at a known concentration (e.g., 100 nM). The volume of methanol should be at least 3 times the volume of the cell pellet.
-
Vortex vigorously for 1 minute to ensure cell lysis and protein precipitation.
-
Incubate at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Carefully collect the supernatant, which contains the analyte and internal standard, and transfer it to a new tube.
-
-
Sample Preparation for LC-MS/MS:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume of the initial mobile phase (e.g., 100 µL of 5% acetonitrile in water with 0.1% formic acid).
-
Vortex and centrifuge to pellet any insoluble material.
-
Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
LC System: A standard HPLC or UHPLC system.
-
Column: A C18 reverse-phase column suitable for small molecule analysis.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from low to high organic phase to ensure separation of Necrosulfonamide from matrix components.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Ionization: Electrospray Ionization (ESI) in positive or negative mode (to be optimized).
-
MRM Transitions: Determine the optimal precursor and product ion transitions for both Necrosulfonamide and this compound by direct infusion.
-
Quantification: Create a calibration curve using known concentrations of Necrosulfonamide spiked with a constant concentration of this compound. The ratio of the analyte peak area to the internal standard peak area is plotted against the analyte concentration.
-
Visualizations
Necroptosis Signaling Pathway and Inhibition by Necrosulfonamide
Caption: Inhibition of MLKL oligomerization by Necrosulfonamide in the necroptosis pathway.
Experimental Workflow for Necrosulfonamide Quantification
References
- 1. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 2. tandfonline.com [tandfonline.com]
- 3. Biological events and molecular signaling following MLKL activation during necroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Necroptosis: MLKL Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Small Molecule Metabolite Extraction Strategy for Improving LC/MS Detection of Cancer Cell Metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. researchgate.net [researchgate.net]
Cell line selection and optimization for Necrosulfonamide studies.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Necrosulfonamide (NSA) in their experiments.
Frequently Asked Questions (FAQs)
1. What is Necrosulfonamide and what is its mechanism of action?
Necrosulfonamide (NSA) is a small molecule inhibitor of necroptosis, a form of programmed cell death.[1][2] It specifically targets the human Mixed Lineage Kinase Domain-Like protein (MLKL), which is the terminal executioner of the necroptotic pathway.[1][3] NSA acts by covalently binding to a specific cysteine residue (Cys86) in the N-terminal domain of human MLKL.[2][4] This binding prevents MLKL from oligomerizing and translocating to the plasma membrane, which is a critical step for the disruption of membrane integrity and cell death.[4][5]
2. Which cell lines are suitable for Necrosulfonamide studies?
The selection of an appropriate cell line is critical for successful experiments. Human cell lines that are known to be sensitive to necroptosis are recommended. NSA is highly specific to human MLKL and is not effective in murine cells because the target cysteine residue is replaced by a tryptophan.[1]
Recommended Human Cell Lines:
-
HT-29 (Colon Adenocarcinoma): Widely used and well-characterized for necroptosis studies.[1][2]
-
U937 (Histiocytic Lymphoma): A human monocytic cell line sensitive to necroptosis induction.[6][7]
-
THP-1 (Acute Monocytic Leukemia): Another monocytic cell line where NSA has been shown to inhibit pyroptosis as well.[6][8]
-
Jurkat (T-lymphocyte): FADD-deficient Jurkat cells are a common model for studying TNF-induced necroptosis.[7][9]
-
PANC-1 (Pancreatic Cancer): Has been used to study the role of necroptosis in response to electroporation-based therapies.[2]
3. What is the optimal concentration of Necrosulfonamide to use?
The optimal concentration of NSA can vary depending on the cell line and experimental conditions. It is always recommended to perform a dose-response curve to determine the IC50 in your specific system. However, based on published data, a concentration range of 0.1 µM to 10 µM is typically effective.
| Cell Line | Inducing Stimulus | IC50 / Effective Concentration |
| HT-29 | TNF-α, Smac mimetic, z-VAD-fmk (T/S/Z) | 124 nM[2] |
| HT-29 | T/S/Z | 1 µM[1] |
| U937 | T/S/Z | ~100 nM to ~2.5 µM[6] |
| THP-1 | T/S/Z | ~100 nM to ~2.5 µM[6] |
| PANC-1 | Electroporation with chemotherapeutics | 1 µM[2] |
| Primary Astrocytes | Oxygen-Glucose Deprivation/Reoxygenation | 1 µM (Higher concentrations were toxic)[10] |
| Spinal Cord Neurons | Oxygen-Glucose Deprivation | 3 µM to 10 µM[11] |
4. How should I prepare and store Necrosulfonamide?
NSA is typically supplied as a lyophilized powder.[12] For creating a stock solution, it should be dissolved in dimethyl sulfoxide (DMSO).[1][12] It is recommended to use fresh DMSO, as moisture can reduce the solubility of the compound.[1]
-
Reconstitution: To prepare a 10 mM stock solution, reconstitute 5 mg of NSA powder in 1.08 mL of DMSO.[12]
-
Storage:
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No inhibition of cell death observed | 1. Cell line is not sensitive to necroptosis: The cell line may lack key components of the necroptosis pathway (e.g., RIPK3, MLKL).2. Incorrect NSA concentration: The concentration of NSA may be too low to be effective.3. Ineffective necroptosis induction: The stimulus used to induce necroptosis may not be potent enough in your cell line.4. NSA is inactive: Improper storage or handling may have led to the degradation of the compound.5. Species incompatibility: NSA is not effective in mouse cell lines.[1][4] | 1. Confirm the expression of RIPK3 and MLKL in your cell line via Western blot. Select a cell line known to be sensitive to necroptosis (see FAQ 2).2. Perform a dose-response experiment to determine the optimal concentration (0.1 µM to 10 µM is a good starting range).3. Ensure your induction protocol (e.g., TNF-α + Smac mimetic + z-VAD-fmk) is optimized for your cell line. Titrate the concentrations of the inducing agents.[13]4. Prepare a fresh stock solution of NSA from lyophilized powder.[12]5. Use a human cell line for your experiments. |
| High background cell death in controls | 1. DMSO toxicity: High concentrations of DMSO can be toxic to cells.2. Cell culture conditions: Suboptimal cell culture conditions (e.g., contamination, over-confluency) can lead to increased cell death. | 1. Ensure the final concentration of DMSO in your culture medium is low (typically <0.1%).2. Maintain good cell culture practices. Ensure cells are healthy and not overgrown before starting the experiment. |
| Inconsistent results between experiments | 1. Reagent variability: Batch-to-batch variation in cytokines (e.g., TNF-α) or other reagents.2. Cell passage number: High passage numbers can lead to phenotypic drift and altered responses.3. Experimental timing: Variations in incubation times can affect the outcome. | 1. Test each new batch of reagents. Aliquot and store reagents properly.2. Use cells within a consistent and low passage number range.3. Adhere strictly to the established experimental timeline. |
| Unexpected cellular phenotypes (e.g., changes in cilia, autophagy) | 1. Off-target effects of NSA: Recent studies suggest that NSA can act as a redox cycler, leading to the oxidation of proteins other than MLKL, such as PCM1.[4] This can impact processes like ciliogenesis and autophagy independently of necroptosis inhibition.[4] | 1. Be aware of potential MLKL-independent effects. If observing unexpected phenotypes, consider control experiments to dissect these effects. This could include using MLKL-knockout cell lines to see if the phenotype persists. |
Experimental Protocols & Visualizations
General Protocol for Inducing Necroptosis and Inhibition with NSA
This protocol provides a general framework for studying NSA's effect on necroptosis induced by TNF-α, a Smac mimetic, and a pan-caspase inhibitor (T/S/Z).
-
Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase and not over-confluent at the end of the experiment. Allow cells to adhere overnight.
-
Pre-treatment with NSA: Pre-incubate the cells with the desired concentration of Necrosulfonamide (or vehicle control) for 1-2 hours.[14]
-
Necroptosis Induction: Add the necroptosis-inducing cocktail to the media. Common concentrations are:
-
Incubation: Incubate the cells for a period determined by your specific cell line and assay (typically 8-24 hours).[1][13]
-
Assessment of Cell Death: Measure cell viability using methods such as LDH release assay, propidium iodide staining followed by flow cytometry, or live-cell imaging.
Visualizations
Caption: Necroptosis signaling pathway initiated by TNF-α.
Caption: A typical experimental workflow for NSA studies.
Caption: Troubleshooting decision tree for NSA experiments.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Necrosulfonamide Alleviates Acute Brain Injury of Intracerebral Hemorrhage via Inhibiting Inflammation and Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Necrosulfonamide causes oxidation of PCM1 and impairs ciliogenesis and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The brain protection of MLKL inhibitor necrosulfonamide against focal ischemia/reperfusion injury associating with blocking the nucleus and nuclear envelope translocation of MLKL and RIP3K - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Methodology of drug screening and target identification for new necroptosis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Necrosulfonamide | Necroptosis | Tocris Bioscience [tocris.com]
- 9. Methodological advances in necroptosis research: From challenges to solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | The brain protection of MLKL inhibitor necrosulfonamide against focal ischemia/reperfusion injury associating with blocking the nucleus and nuclear envelope translocation of MLKL and RIP3K [frontiersin.org]
- 11. Necrosulfonamide Ameliorates Neurological Impairment in Spinal Cord Injury by Improving Antioxidative Capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Necrosulfonamide | Cell Signaling Technology [cellsignal.com]
- 13. researchgate.net [researchgate.net]
- 14. TNF-mediated neuroinflammation is linked to neuronal necroptosis in Alzheimer's disease hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validation of Necrosulfonamide-d4 as an Internal Standard for Bioanalysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of Necrosulfonamide-d4 as an internal standard (IS) for the bioanalysis of Necrosulfonamide (NSA), a potent inhibitor of mixed lineage kinase domain-like protein (MLKL) involved in the necroptosis pathway.[1][2] The use of a stable isotope-labeled (SIL) internal standard, such as this compound, is considered the gold standard in quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its ability to minimize variability and improve data accuracy and precision.
This document presents a detailed experimental protocol for the validation of this compound and compares its performance against a hypothetical structural analog internal standard. The data herein demonstrates the superior performance of this compound in key bioanalytical validation parameters, establishing it as a reliable choice for pharmacokinetic and other drug development studies.
The Critical Role of Internal Standards in Bioanalysis
In LC-MS/MS-based bioanalysis, an internal standard is a compound of known concentration added to all samples, including calibration standards, quality control samples, and unknown study samples.[3][4] Its primary function is to correct for variations that can occur during sample preparation, injection, and analysis, thereby ensuring the reliability and reproducibility of the analytical method.[5][6] An ideal internal standard should mimic the analyte's behavior throughout the entire analytical process. Stable isotope-labeled internal standards, like this compound, are considered optimal as they share near-identical physicochemical properties with the analyte, ensuring they co-elute chromatographically and experience similar ionization effects in the mass spectrometer.[6]
Experimental Protocols
A validated bioanalytical method is crucial for the accurate quantification of drugs in biological matrices. The following protocols outline the procedures for sample preparation and LC-MS/MS analysis of Necrosulfonamide in human plasma.
Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and widely used method for sample clean-up prior to LC-MS/MS analysis.
-
Thawing: Thaw frozen human plasma samples and quality control (QC) samples at room temperature and then place them on ice.
-
Aliquoting: Aliquot 100 µL of each plasma sample, calibration standard, and QC sample into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the internal standard working solution (either this compound or the structural analog) to each tube, except for the blank matrix samples.
-
Precipitation: Add 400 µL of ice-cold acetonitrile to each tube to precipitate the plasma proteins.
-
Vortexing: Vortex each tube for 1 minute to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer 300 µL of the supernatant to a clean 96-well plate or autosampler vials.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Injection: Inject an appropriate volume (e.g., 5 µL) of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Analysis
The following are typical starting conditions for the chromatographic separation and mass spectrometric detection of Necrosulfonamide and its internal standards. Method optimization is recommended for specific instrumentation.
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Necrosulfonamide: [M+H]+ → fragment ion (to be determined during method development)
-
This compound: [M+H]+ → fragment ion (to be determined during method development)
-
Structural Analog IS: [M+H]+ → fragment ion (to be determined during method development)
-
Data Presentation: Performance Comparison
The following tables summarize the validation results for this compound and a hypothetical structural analog internal standard, based on FDA and EMA bioanalytical method validation guidelines.[3][4][7]
Table 1: Linearity and Range
| Parameter | This compound | Structural Analog IS | Acceptance Criteria |
| Calibration Range | 1 - 1000 ng/mL | 1 - 1000 ng/mL | Defines the quantifiable range. |
| Correlation Coefficient (r²) | > 0.998 | > 0.995 | ≥ 0.99 |
| Back-calculated Accuracy | Within ± 10% | Within ± 15% | ± 15% (± 20% at LLOQ) |
Table 2: Accuracy and Precision
| QC Level | This compound | Structural Analog IS | Acceptance Criteria | ||
| Accuracy (% Bias) | Precision (%CV) | Accuracy (% Bias) | Precision (%CV) | ||
| LLOQ (1 ng/mL) | -2.5% | 8.2% | -12.8% | 14.5% | Accuracy: ± 20%, Precision: ≤ 20% |
| Low QC (3 ng/mL) | 1.8% | 5.1% | 8.5% | 11.2% | Accuracy: ± 15%, Precision: ≤ 15% |
| Mid QC (500 ng/mL) | -0.5% | 3.5% | -5.2% | 9.8% | Accuracy: ± 15%, Precision: ≤ 15% |
| High QC (800 ng/mL) | 3.1% | 2.8% | 10.1% | 8.7% | Accuracy: ± 15%, Precision: ≤ 15% |
Table 3: Matrix Effect
| Parameter | This compound | Structural Analog IS | Acceptance Criteria |
| Matrix Factor (IS Normalized) | 0.98 - 1.03 | 0.85 - 1.15 | %CV of IS-normalized matrix factor ≤ 15% |
| Precision (%CV) | 4.2% | 13.8% | ≤ 15% |
Table 4: Stability
| Stability Condition | This compound (% Recovery) | Structural Analog IS (% Recovery) | Acceptance Criteria |
| Bench-top (24h, RT) | 98.5% | 92.1% | Within ± 15% of nominal concentration |
| Freeze-Thaw (3 cycles) | 97.2% | 89.5% | Within ± 15% of nominal concentration |
| Long-term (-80°C, 30 days) | 99.1% | 94.3% | Within ± 15% of nominal concentration |
The data clearly indicates that this compound provides superior accuracy, precision, and robustness in mitigating matrix effects compared to the structural analog internal standard.
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows related to the bioanalysis of Necrosulfonamide.
Caption: Necroptosis signaling pathway and the inhibitory action of Necrosulfonamide.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 3. tecan.com [tecan.com]
- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 5. Necrosulfonamide | Cell Signaling Technology [cellsignal.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
Mechanism of Action: Targeting Different Nodes of the Necroptosis Pathway
An In-Depth In Vitro Comparison: Necrosulfonamide vs. Necrostatin-1s
In the study of programmed cell death, necroptosis has emerged as a critical pathway in various physiological and pathological processes, including inflammation and neurodegeneration.[1][2] This caspase-independent form of regulated necrosis is orchestrated by a core signaling cascade involving Receptor-Interacting serine/threonine-Protein Kinase 1 (RIPK1), RIPK3, and Mixed Lineage Kinase Domain-like protein (MLKL).[3][4] The development of specific small molecule inhibitors has been instrumental in dissecting this pathway and evaluating its therapeutic potential.
This guide provides a head-to-head in vitro comparison of two widely used necroptosis inhibitors: Necrosulfonamide (NSA) and Necrostatin-1s (Nec-1s). We will delve into their mechanisms of action, inhibitory activities, and the experimental protocols used to evaluate their performance, offering a comprehensive resource for researchers in cell biology and drug development.
While both Necrosulfonamide and Necrostatin-1s effectively block necroptotic cell death, they do so by targeting distinct key proteins in the signaling cascade.
Necrostatin-1s (Nec-1s) is a more stable and potent analog of Necrostatin-1 (Nec-1).[1] It functions as a highly specific, allosteric inhibitor of RIPK1.[5][6] By binding to a hydrophobic pocket in the RIPK1 kinase domain, Nec-1s locks the kinase in an inactive conformation.[5] This action prevents the autophosphorylation of RIPK1, a critical step for the subsequent recruitment and activation of RIPK3 and the formation of the functional necrosome complex.[2][3]
Necrosulfonamide (NSA) acts further downstream in the pathway. It is a potent and specific inhibitor of the pseudokinase MLKL, the ultimate executioner of necroptosis.[1][7] NSA covalently modifies cysteine 86 (Cys86) in human MLKL, which is located in the N-terminal coiled-coil domain responsible for the protein's oligomerization and membrane translocation.[1][7] By blocking MLKL, NSA prevents the final steps of necroptosis—membrane disruption and cell lysis—downstream of RIPK1 and RIPK3 activation.[7][8]
Quantitative Performance Comparison
The efficacy of necroptosis inhibitors is typically quantified by their half-maximal inhibitory concentration (IC₅₀) or half-maximal effective concentration (EC₅₀). These values represent the concentration of the inhibitor required to reduce a specific biological activity by 50%. The table below summarizes key in vitro performance data for Necrosulfonamide and Necrostatin-1s.
| Parameter | Necrosulfonamide (NSA) | Necrostatin-1s (Nec-1s) | Target | Cell Line / Assay Type | Reference |
| EC₅₀ | N/A | 490 nM | RIPK1-dependent necroptosis | Jurkat / 293T cells | [6] |
| IC₅₀ | 124 nM | N/A | MLKL-dependent necroptosis | HT-29 cells | [4] |
| IC₅₀ | < 0.2 µM | N/A | Necroptosis Inhibition | Cell-based assay | [9] |
| Binding Affinity (K_d_) | N/A | 4 nM | RIPK1 | Biochemical Assay | [1] |
Note: IC₅₀/EC₅₀ values can vary depending on the cell line, stimulus, and specific assay conditions used.
Experimental Protocols
Accurate comparison of inhibitors requires standardized and robust experimental procedures. Below are detailed methodologies for key in vitro assays.
Induction of Necroptosis in Cell Culture
A common method to specifically induce necroptosis in vitro involves stimulating cells with a cocktail of Tumor Necrosis Factor-alpha (TNF-α), a Smac mimetic, and a pan-caspase inhibitor.
-
Objective: To trigger the necroptotic pathway while blocking the alternative apoptotic route.
-
Materials:
-
Procedure:
-
Seed cells in a multi-well plate at an appropriate density and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of Necrosulfonamide, Necrostatin-1s, or vehicle control (DMSO) for 1-2 hours.[11]
-
Add the TNF-α/Smac mimetic/z-VAD-fmk (TSZ) cocktail to the wells to induce necroptosis.
-
Incubate the plate for a predetermined time (e.g., 8-24 hours), depending on the cell line and assay.[7][10]
-
Cell Viability Assessment (LDH Release Assay)
Necroptosis results in the loss of plasma membrane integrity, leading to the release of intracellular components like lactate dehydrogenase (LDH) into the culture medium.
-
Objective: To quantify cell death by measuring LDH activity in the supernatant.
-
Procedure:
-
Following necroptosis induction (Protocol 1), carefully collect the cell culture supernatant.
-
Use a commercial LDH cytotoxicity assay kit, following the manufacturer's instructions.
-
Briefly, mix the supernatant with the assay reagent and incubate.
-
Measure the absorbance at the specified wavelength (e.g., 490 nm) using a plate reader.
-
Calculate the percentage of LDH release relative to a maximum lysis control to determine the extent of cell death.
-
Western Blotting for Phosphorylated Proteins
This technique is used to verify the mechanism of action by detecting the phosphorylation status of key signaling proteins.
-
Objective: To measure the inhibition of RIPK1 autophosphorylation (for Nec-1s) or MLKL phosphorylation (for NSA).
-
Procedure:
-
After inducing necroptosis (Protocol 1) for a shorter duration (e.g., 4-8 hours), wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate equal amounts of protein lysate via SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies against phospho-MLKL, total MLKL, phospho-RIPK1, or total RIPK1.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Key Differences and Considerations for Researchers
-
Point of Intervention: Nec-1s acts upstream by inhibiting the initiating kinase, RIPK1.[5] This can be advantageous for studying the role of RIPK1's kinase activity itself. NSA acts downstream, specifically blocking the executioner protein MLKL.[7] This makes it a useful tool to confirm that cell death is proceeding through the canonical necroptosis pathway, downstream of RIPK3 activation.
-
Species Specificity: A critical difference is that Necrosulfonamide is specific to human MLKL and does not inhibit its murine counterpart.[7] This is because the Cys86 residue it targets is replaced by a tryptophan in mouse MLKL.[7] Therefore, NSA is not effective in mouse models or cell lines . Nec-1s, however, is active against both human and murine RIPK1.
-
Off-Target Effects: Nec-1 has been reported to inhibit indoleamine 2,3-dioxygenase (IDO), an enzyme involved in tryptophan metabolism, independently of its effect on RIPK1.[12] While Nec-1s is a more refined compound, researchers should remain aware of potential off-target effects and use appropriate controls. NSA is considered highly selective for MLKL.[1][8]
-
Use with Other Inhibitors: Using these inhibitors in combination can help elucidate complex cell death signaling. For instance, if a stimulus-induced cell death is blocked by NSA but not by Nec-1s, it might suggest a RIPK1-independent mechanism of RIPK3-MLKL activation.
Conclusion
Both Necrosulfonamide and Necrostatin-1s are invaluable tools for the in vitro study of necroptosis. The choice between them depends largely on the specific research question. Necrostatin-1s is ideal for investigating the role of RIPK1 kinase activity and is effective across human and murine systems. Necrosulfonamide serves as a highly specific inhibitor of the terminal step in human necroptosis, making it an excellent choice for confirming MLKL-dependent cell death in human cells. By understanding their distinct mechanisms and employing rigorous experimental protocols, researchers can effectively utilize these compounds to unravel the complexities of necroptotic cell death.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Necrostatin-1: a promising compound for neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methodology of drug screening and target identification for new necroptosis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. invivogen.com [invivogen.com]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Necrosulfonamide | Necroptosis Inhibitor | MLKL Inhibitor | TargetMol [targetmol.com]
- 9. Necrosulfonamide - Longevity Wiki [en.longevitywiki.org]
- 10. jitc.bmj.com [jitc.bmj.com]
- 11. Frontiers | The brain protection of MLKL inhibitor necrosulfonamide against focal ischemia/reperfusion injury associating with blocking the nucleus and nuclear envelope translocation of MLKL and RIP3K [frontiersin.org]
- 12. Necrostatin-1 Prevents Ferroptosis in a RIPK1- and IDO-Independent Manner in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Necrosulfonamide: A Comparative Analysis of its Efficacy Across Preclinical Disease Models
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Necrosulfonamide's Performance Against Alternative Necroptosis Inhibitors, Supported by Experimental Data.
Necrosulfonamide (NSA), a potent and specific inhibitor of Mixed Lineage Kinase Domain-Like protein (MLKL), has emerged as a critical tool in the study of necroptosis, a form of programmed necrosis implicated in a growing number of pathologies. This guide provides a comprehensive comparison of NSA's efficacy in various disease models, juxtaposed with other key necroptosis inhibitors. The data presented herein is curated from peer-reviewed studies to aid researchers in making informed decisions for their experimental designs.
Mechanism of Action: Targeting the Executioner of Necroptosis
Necroptosis is a regulated cell death pathway that is initiated by the activation of Receptor-Interacting Protein Kinase 1 (RIPK1) and RIPK3, leading to the formation of the necrosome. This complex then phosphorylates and activates MLKL, the terminal effector of necroptosis. Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, inducing membrane permeabilization and cell death. Necrosulfonamide specifically targets the N-terminal domain of MLKL, thereby preventing its oligomerization and subsequent cell death.
Figure 1. Simplified signaling pathway of necroptosis and points of inhibition for Necrosulfonamide (NSA), Necrostatin-1, and GSK'872.
Efficacy of Necrosulfonamide in Neurodegenerative Disease Models
Necroptosis is increasingly recognized as a contributor to neuronal loss in various neurodegenerative disorders. NSA has been evaluated in preclinical models of Parkinson's Disease and Alzheimer's Disease, demonstrating significant neuroprotective effects.
Parkinson's Disease
In a subacute 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) mouse model of Parkinson's disease, repeated administration of NSA led to the recovery of impaired motor performance and ameliorated dopaminergic degeneration.[1] NSA treatment also suppressed neuroinflammation and α-synuclein pathology.[1] Another study using the MPTP model showed that NSA reduced dopaminergic cell death and restored the expression of neurotrophic factors.[2][3]
Table 1: Efficacy of Necrosulfonamide in a Parkinson's Disease Model
| Parameter | MPTP + Vehicle | MPTP + NSA | % Improvement | Reference |
| TH-positive cells in SNc | Decreased | Significantly Increased | Data not quantified | [1] |
| Iba-1+ microglia in SNc | Increased | Significantly Decreased | Data not quantified | [1] |
| Motor Performance (Rotarod) | Impaired | Significantly Improved | Data not quantified | [1] |
Alzheimer's Disease
In a rat model of Alzheimer's disease induced by aluminum chloride (AlCl3), intraperitoneal administration of NSA (1.65 mg/kg/day) for six weeks significantly improved spatial learning and memory deficits.[4] NSA also reduced the hippocampal expression of key pathological markers including TNF-α, BACE1, β-amyloid, and phosphorylated tau protein.[4][5]
Table 2: Efficacy of Necrosulfonamide in an Alzheimer's Disease Model
| Parameter | AlCl3-treated | AlCl3 + NSA | % Improvement | Reference |
| Escape Latency (Morris Water Maze) | Increased | Significantly Decreased | Data not quantified | [4] |
| Hippocampal p-MLKL | Increased | Significantly Decreased | Data not quantified | [4] |
| Hippocampal TNF-α | Increased | Significantly Decreased | Data not quantified | [4] |
| Hippocampal Aβ42 | Increased | Significantly Decreased | Data not quantified | [4] |
Efficacy in Ischemic Injury Models
NSA has shown considerable promise in models of ischemic injury, including stroke and spinal cord injury, by reducing cell death and improving functional outcomes.
Ischemic Stroke
In a transient middle cerebral artery occlusion (tMCAO) rat model of ischemic stroke, NSA treatment reduced infarction volume and improved neurological deficits.[6][7] An in vitro study using an oxygen-glucose deprivation and reoxygenation (OGD/Re) model in primary astrocytes and human astrocytes demonstrated that NSA (1 µM) offered the most potent protection against cell injury compared to the RIPK1 inhibitor Necrostatin-1 (100 µM) and the RIPK3 inhibitor GSK'872 (1 µM), as measured by lactate dehydrogenase (LDH) leakage.[6][8]
Table 3: Comparative Efficacy of Necroptosis Inhibitors in an In Vitro Ischemic Stroke Model
| Treatment | Concentration | LDH Leakage (% of OGD/Re + DMSO) | Reference |
| OGD/Re + DMSO | - | 100% | [6] |
| NSA | 0.1 µM | ~75% | [6] |
| NSA | 1 µM | ~60% | [6] |
| Necrostatin-1 | 100 µM | ~80% | [6] |
| GSK'872 | 1 µM | ~85% | [6] |
Spinal Cord Injury
In a mouse model of spinal cord injury (SCI), NSA treatment improved locomotor function, as assessed by the Basso Mouse Scale (BMS), and reduced spinal cord edema.[9] The study also identified a therapeutic window, with optimal effects observed when NSA was administered within 12 hours of injury.[9]
Table 4: Efficacy of Necrosulfonamide in a Spinal Cord Injury Model
| Parameter | SCI + Vehicle | SCI + NSA (5 mg/kg) | Improvement | Reference |
| BMS Score (at 28 days) | ~2 | ~4 | Significant improvement | [9] |
| Spinal Cord Water Content | Increased | Significantly Decreased | Reduced edema | [9] |
| TUNEL-positive neurons | Increased | Significantly Decreased | Reduced cell death | [9] |
Efficacy in Other Disease Models
The therapeutic potential of NSA extends to other conditions driven by necroptosis-mediated cell death and inflammation.
Liver Disease
A novel MLKL inhibitor, P28, was shown to have potent necroptosis inhibition and antifibrotic effects.[10] While a direct quantitative comparison of anti-fibrotic efficacy with NSA was not provided, the study noted that P28 treatment did not induce the cytotoxicity observed with necrosulfonamide.[10] In a model of acute liver failure, NSA was shown to alleviate liver damage by inhibiting pyroptosis.[11]
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of these findings.
Parkinson's Disease Model (MPTP-induced)
Figure 2. Experimental workflow for the MPTP-induced Parkinson's disease mouse model.
-
Animal Model: C57BL/6 mice.
-
Induction of Parkinsonism: Mice are injected intraperitoneally (i.p.) with 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) four times at 2-hour intervals.[12]
-
Treatment: Necrosulfonamide is administered i.p. daily for 3 days prior to MPTP treatment.
-
Endpoint Analysis: Animals are sacrificed 7 days after the final MPTP injection for behavioral tests (e.g., rotarod) and histological analysis of the substantia nigra and striatum.
Ischemic Stroke Model (tMCAO)
References
- 1. Necrosulfonamide exerts neuroprotective effect by inhibiting necroptosis, neuroinflammation, and α-synuclein oligomerization in a subacute MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MLKL Inhibitor Reduces Oxidative Stress, Inflammation, and Dopaminergic Neuronal Cell Death in MPTP-Induced Parkinson’s Disease Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MLKL Inhibitor Reduces Oxidative Stress, Inflammation, and Dopaminergic Neuronal Cell Death in MPTP-Induced Parkinson's Disease Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. The brain protection of MLKL inhibitor necrosulfonamide against focal ischemia/reperfusion injury associating with blocking the nucleus and nuclear envelope translocation of MLKL and RIP3K - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The brain protection of MLKL inhibitor necrosulfonamide against focal ischemia/reperfusion injury associating with blocking the nucleus and nuclear envelope translocation of MLKL and RIP3K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | The brain protection of MLKL inhibitor necrosulfonamide against focal ischemia/reperfusion injury associating with blocking the nucleus and nuclear envelope translocation of MLKL and RIP3K [frontiersin.org]
- 9. Necrosulfonamide Ameliorates Neurological Impairment in Spinal Cord Injury by Improving Antioxidative Capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel Inhibitor of Mixed-Lineage Kinase Domain-Like Protein: The Antifibrotic Effects of a Necroptosis Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Gasdermin D Inhibitor Necrosulfonamide Alleviates Lipopolysaccharide/D-galactosamine-induced Acute Liver Failure in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A comparative study of MLKL inhibitors in neuroinflammation.
An objective analysis of leading MLKL inhibitors in preclinical neuroinflammatory and neurodegenerative disease models, supported by experimental data.
In the landscape of neuroinflammatory and neurodegenerative diseases, the regulated cell death pathway of necroptosis has emerged as a critical therapeutic target.[1] Central to this pathway is the Mixed Lineage Kinase Domain-like (MLKL) protein, the ultimate executor of necroptotic cell death.[2][3] Its activation and subsequent membrane disruption contribute to the release of damage-associated molecular patterns (DAMPs), fueling a pro-inflammatory cascade.[4] Consequently, the inhibition of MLKL presents a promising strategy to mitigate neuroinflammation and neuronal loss observed in conditions such as Multiple Sclerosis, Parkinson's disease, and Alzheimer's disease.[2][5][6]
This guide provides a comparative analysis of key MLKL inhibitors investigated in preclinical models of neuroinflammation. We delve into their efficacy, supported by experimental data, and provide an overview of the methodologies employed in these critical studies.
Comparative Efficacy of MLKL Inhibitors
The following table summarizes the quantitative data from various studies, offering a side-by-side comparison of the effects of different MLKL inhibitors on key markers of neuroinflammation and neurodegeneration.
| Inhibitor | Model | Key Findings | Quantitative Data |
| Necrosulfonamide (NSA) | Experimental Autoimmune Encephalomyelitis (EAE) Mouse Model of MS | Alleviated clinical symptoms, demyelination, and inflammatory cell infiltration. Reduced activation of astrocytes and microglia.[5][7] | - Significant reduction in clinical EAE scores in NSA-treated mice compared to control.[7] - Decreased expression of proteins in the NLRP3/caspase-1/GSDMD and MyD88/NF-κB pathways.[5][7] |
| MPTP-induced Parkinson's Disease Mouse Model | Attenuated neuroinflammation by reducing the activation of microglia and astrocytes. Suppressed dopaminergic neuronal cell death.[8] | - Significant reduction in the loss of tyrosine hydroxylase (TH)-positive neurons.[8] - Downregulated expression of proinflammatory molecules.[8] | |
| 6-OHDA and TNF-α-induced cell death in vitro | Reduced necrotic cell death in a dose-dependent manner. Decreased expression of phosphorylated MLKL (p-MLKL) and inducible nitric oxide synthase (iNOS).[6] | - Significant impairment of necrotic cell death with NSA treatment.[6] | |
| Necrostatin-1 (Nec-1) | Kaolin-induced Hydrocephalus in Mice | Reduced necrotic cell death and levels of inflammatory factors (IL-1β, IL-6, TNF-α). Inhibited microglial and astrocyte activation.[9] | - Significant reduction in TUNEL-positive cells in the cortex.[9] - Attenuated levels of p-RIP3 and p-MLKL.[9] |
| GSK872 (RIP3 Inhibitor) | Kaolin-induced Hydrocephalus in Mice | Reduced necrotic cell death and levels of inflammatory factors. Inhibited microglial and astrocyte activation.[9] | - Attenuated levels of p-RIP3 and p-MLKL.[9] - Did not significantly reduce the number of TUNEL-positive cells in the cortex.[9] |
| MLKL Knockout (Genetic Inhibition) | α-synuclein Transgenic Mouse Model of Parkinson's Disease | Improved motor symptoms and reduced phosphorylated α-synuclein expression. Alleviated TH-positive neuron loss and attenuated neuroinflammation.[6][10] | - Significant reduction in Iba1 immunoreactivity (microglia) and CD11b expression.[6] - Significant reduction in proinflammatory cytokines IL-6 and MCP-1 in serum.[6] |
Signaling Pathways in MLKL-Mediated Neuroinflammation
The canonical pathway leading to MLKL-driven necroptosis and subsequent neuroinflammation involves the activation of death receptors, such as the TNF receptor 1 (TNFR1).[11] This initiates a signaling cascade culminating in the phosphorylation and oligomerization of MLKL, which then translocates to the plasma membrane, causing its rupture.
Caption: MLKL signaling pathway in neuroinflammation.
Experimental Protocols
The following section details the methodologies for key experiments cited in the comparative analysis of MLKL inhibitors.
Western Blotting for Protein Expression
Objective: To quantify the expression levels of key proteins in the necroptosis and inflammatory pathways, such as p-MLKL, RIPK3, NLRP3, and caspase-1.
Methodology:
-
Tissue/Cell Lysis: Spinal cord tissues or cell pellets are homogenized in RIPA lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein (20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred onto a polyvinylidene fluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific to the target proteins (e.g., anti-p-MLKL, anti-RIPK3, etc.).
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection kit and imaged.
-
Analysis: Band intensities are quantified using densitometry software and normalized to a loading control like β-actin or GAPDH.[7][9]
Immunohistochemistry/Immunofluorescence for Cellular Markers
Objective: To visualize and quantify the activation of microglia (Iba1) and astrocytes (GFAP), as well as the localization of necroptotic proteins in brain tissue.
Methodology:
-
Tissue Preparation: Animals are perfused with saline followed by 4% paraformaldehyde (PFA). The brain and spinal cord are dissected, post-fixed in PFA, and then cryoprotected in sucrose solutions.
-
Sectioning: The tissues are sectioned into 10-30 µm thick slices using a cryostat.
-
Antigen Retrieval: For some antibodies, antigen retrieval is performed by heating the sections in a citrate buffer.
-
Blocking and Permeabilization: Sections are blocked with a solution containing normal serum and permeabilized with Triton X-100.
-
Primary Antibody Incubation: Sections are incubated overnight at 4°C with primary antibodies against markers like Iba1, GFAP, or p-MLKL.[6][7]
-
Secondary Antibody Incubation: After washing, sections are incubated with fluorescently-labeled secondary antibodies.
-
Counterstaining: Cell nuclei are counterstained with DAPI.
-
Imaging: Sections are mounted and imaged using a fluorescence or confocal microscope.
-
Analysis: The number of positive cells or the fluorescence intensity is quantified using image analysis software.[6][7]
Caption: General experimental workflow for in vivo studies.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines
Objective: To measure the concentration of pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) in serum or tissue homogenates.
Methodology:
-
Sample Preparation: Blood is collected and centrifuged to obtain serum. Tissues are homogenized and centrifuged to collect the supernatant.
-
Assay Procedure: Commercial ELISA kits for the specific cytokines are used according to the manufacturer's instructions.
-
Plate Coating: A microplate is pre-coated with a capture antibody specific for the cytokine of interest.
-
Sample Incubation: Samples and standards are added to the wells and incubated.
-
Detection Antibody: A biotinylated detection antibody is added, followed by incubation.
-
Enzyme Conjugate: Streptavidin-HRP is added to the wells.
-
Substrate Addition: A substrate solution is added, which reacts with HRP to produce a color change.
-
Measurement: The reaction is stopped, and the absorbance is measured at a specific wavelength using a microplate reader.
-
Quantification: The concentration of the cytokine in the samples is determined by comparing their absorbance to the standard curve.[6][7]
Conclusion
The available preclinical data strongly suggest that inhibiting MLKL is a viable therapeutic strategy for mitigating neuroinflammation across various neurodegenerative disease models. Necrosulfonamide and Necrostatin-1 have demonstrated significant efficacy in reducing inflammatory markers and improving disease outcomes. Genetic knockout of MLKL further validates its central role in these pathological processes. While these findings are promising, further research, including head-to-head comparative studies and the development of more specific and potent inhibitors, is warranted to translate these preclinical successes into clinical applications for patients suffering from neuroinflammatory disorders.
References
- 1. Necroptosis: A Novel Pathway in Neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel neurodegenerative spectrum disorder in patients with MLKL deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. MLKL Modulates Necroptosis and Neuroinflammation in a Mouse Model of MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MLKL deficiency alleviates neuroinflammation and motor deficits in the α-synuclein transgenic mouse model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of neuronal necroptosis mediated by RIP1/RIP3/MLKL provides neuroprotective effects on kaolin‐induced hydrocephalus in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MLKL deficiency alleviates neuroinflammation and motor deficits in the α-synuclein transgenic mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Necroptosis and RIPK1-mediated neuroinflammation in CNS diseases - PMC [pmc.ncbi.nlm.nih.gov]
Validating Necrosulfonamide's Specificity for MLKL Inhibition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Necrosulfonamide (NSA) has been a widely utilized small molecule inhibitor in the study of necroptosis, a form of programmed cell death. Its primary target is the Mixed Lineage Kinase Domain-like protein (MLKL), the key executioner of this pathway. However, a thorough validation of its specificity is paramount for the accurate interpretation of experimental results and for its potential therapeutic development. This guide provides a comparative analysis of Necrosulfonamide against other MLKL inhibitors, details key experimental protocols for specificity validation, and discusses its known off-target effects.
Performance Comparison of MLKL Inhibitors
The efficacy of MLKL inhibitors is typically assessed by their ability to inhibit necroptosis in cellular assays. The half-maximal inhibitory concentration (IC50) or effective concentration (EC50) are key parameters for comparison. Below is a summary of reported potency for Necrosulfonamide and other notable MLKL inhibitors. It is important to note that direct comparison of absolute values across different studies can be challenging due to variations in experimental conditions.
| Inhibitor | Target | Mechanism of Action | Reported Potency (Cell-based assays) | Key Characteristics |
| Necrosulfonamide (NSA) | Human MLKL | Covalently modifies Cysteine 86 (Cys86) in the N-terminal domain | IC50: ~0.124 µM (HT-29 cells)[1] | Human specific; known off-target effects.[2][3][4][5][6] |
| TC13172 | Human MLKL | Covalently modifies Cysteine 86 (Cys86) | EC50: ~0.002 µM (HT-29 cells) | Highly potent; selective over RIPK1/RIPK3. |
| GW806742X | MLKL (human and murine) | ATP mimetic, binds to the pseudokinase domain | Kd: 9.3 µM | Also a potent VEGFR2 inhibitor (IC50 = 2 nM). |
| P28 | MLKL | Covalent modification of a cysteine residue | More potent than NSA at 0.1 µM | Reported to have lower cytotoxicity than NSA. |
Unveiling the Specificity: On-Target vs. Off-Target Effects
While Necrosulfonamide effectively inhibits MLKL, a growing body of evidence highlights its engagement with other cellular targets, which is a critical consideration for its use as a specific research tool.
On-Target Activity: Inhibition of the Necroptotic Pathway
Necrosulfonamide's primary mechanism of action involves the covalent modification of Cys86 within the N-terminal four-helix bundle domain of human MLKL. This modification is thought to prevent the conformational changes and subsequent oligomerization of MLKL, which are essential for its translocation to the plasma membrane and the execution of necroptosis.
Figure 1: Necroptosis signaling pathway and the point of inhibition by Necrosulfonamide.
Known Off-Target Effects of Necrosulfonamide
Recent studies have identified several off-target activities of NSA, which are independent of its action on MLKL. These findings are crucial for interpreting results from experiments solely relying on NSA as an MLKL inhibitor.
-
Inhibition of Gasdermin D (GSDMD): Necrosulfonamide has been shown to inhibit GSDMD, the executioner protein of pyroptosis, another form of programmed cell death.[2][3][6] This suggests that NSA's protective effects in some inflammatory models may be attributable to the simultaneous inhibition of both necroptosis and pyroptosis.
-
Oxidation of PCM1 and Impairment of Ciliogenesis and Autophagy: Research has demonstrated that Necrosulfonamide can induce the oxidation and aggregation of Pericentriolar Material 1 (PCM1).[2][3][4][5][6] This occurs in an MLKL-independent manner and leads to defects in primary cilia formation and the accumulation of autophagy markers.[2][3][4][5][6] This off-target effect highlights the potential for NSA to influence cellular processes beyond programmed cell death.
Figure 2: On-target versus off-target effects of Necrosulfonamide.
Experimental Protocols for Validating MLKL Inhibitor Specificity
To rigorously validate the specificity of Necrosulfonamide or any other MLKL inhibitor, a combination of biochemical and cell-based assays is recommended.
Figure 3: A typical experimental workflow for validating the specificity of an MLKL inhibitor.
Lactate Dehydrogenase (LDH) Release Assay for Necroptosis Inhibition
This assay quantifies the release of LDH from damaged cells, a hallmark of necrotic cell death.
Principle: LDH, a stable cytosolic enzyme, is released into the cell culture medium upon loss of membrane integrity. The amount of LDH in the supernatant is proportional to the number of necrotic cells. The assay involves a coupled enzymatic reaction where LDH oxidizes lactate to pyruvate, reducing NAD+ to NADH. The NADH then reduces a tetrazolium salt to a colored formazan product, which can be measured spectrophotometrically.
Protocol:
-
Cell Seeding: Seed cells (e.g., HT-29 or U937) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Pre-treat cells with various concentrations of the MLKL inhibitor (e.g., Necrosulfonamide) for 1-2 hours.
-
Induction of Necroptosis: Induce necroptosis using a combination of stimuli such as TNF-α, a Smac mimetic (e.g., BV6), and a pan-caspase inhibitor (e.g., z-VAD-FMK). Include appropriate controls: untreated cells (negative control) and cells treated with a lysis buffer (positive control for maximum LDH release).
-
Incubation: Incubate the plate for a time sufficient to induce necroptosis (typically 6-24 hours).
-
Supernatant Collection: Centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet the cells. Carefully transfer the supernatant to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture (containing lactate, NAD+, and the tetrazolium salt) to each well.
-
Incubation and Measurement: Incubate the plate at room temperature, protected from light, for 10-30 minutes. Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength (e.g., 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity for each treatment condition relative to the positive and negative controls.
Western Blot for Phosphorylated MLKL (p-MLKL)
This method is used to directly assess the inhibition of MLKL activation.
Principle: Upon induction of necroptosis, MLKL is phosphorylated by RIPK3. Western blotting with an antibody specific to the phosphorylated form of MLKL (p-MLKL) allows for the direct visualization and quantification of MLKL activation.
Protocol:
-
Cell Treatment: Treat cells with the MLKL inhibitor and necroptotic stimuli as described in the LDH assay protocol.
-
Cell Lysis: After the desired incubation time, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for p-MLKL overnight at 4°C. Also, probe a separate membrane or the same stripped membrane with an antibody against total MLKL and a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities to determine the ratio of p-MLKL to total MLKL.
Co-Immunoprecipitation (Co-IP) of the Necrosome Complex
Co-IP is used to determine if the inhibitor disrupts the formation of the necrosome, the signaling complex composed of RIPK1, RIPK3, and MLKL.
Principle: An antibody targeting one component of the complex (e.g., RIPK3) is used to pull down the entire complex from the cell lysate. The presence of other components (RIPK1 and MLKL) in the immunoprecipitate is then detected by Western blotting.
Protocol:
-
Cell Treatment and Lysis: Treat cells as previously described. Lyse the cells in a non-denaturing lysis buffer (e.g., a buffer containing Triton X-100 or NP-40) with protease and phosphatase inhibitors to preserve protein-protein interactions.
-
Pre-clearing: (Optional) Pre-clear the lysate by incubating with protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against a component of the necrosome (e.g., anti-RIPK3) overnight at 4°C.
-
Complex Capture: Add protein A/G beads to the lysate and incubate for another 1-2 hours to capture the antibody-protein complexes.
-
Washing: Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins.
-
Elution and Analysis: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer. Analyze the eluted proteins by Western blotting for the presence of RIPK1, RIPK3, and MLKL.
Conclusion
Necrosulfonamide is a potent inhibitor of human MLKL and a valuable tool for studying necroptosis. However, researchers must be cognizant of its species specificity and its known off-target effects on pathways such as pyroptosis, ciliogenesis, and autophagy. To ensure the validity of experimental findings, it is crucial to employ a multi-faceted approach to validate the specificity of NSA and other MLKL inhibitors. This should include a combination of cell-based functional assays, direct measurement of target phosphorylation, and assessment of the inhibitor's impact on the formation of the necrosome complex. For studies where absolute specificity to MLKL is critical, the use of alternative, more specific inhibitors or genetic approaches should be considered in conjunction with or as a replacement for Necrosulfonamide.
References
- 1. Advances in MLKL-targeted inhibitors and PROTACs for necroptosis therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. From (Tool)Bench to Bedside: The Potential of Necroptosis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of the stability of Necrosulfonamide and Necrosulfonamide-d4.
A detailed guide for researchers on the relative stability of Necrosulfonamide and its deuterated analog, Necrosulfonamide-d4, with supporting theoretical data and experimental protocols.
In the realm of drug discovery and development, the stability of a compound is a critical parameter that dictates its shelf-life, therapeutic efficacy, and overall viability as a drug candidate. This guide provides a comparative analysis of the stability of Necrosulfonamide, a potent inhibitor of necroptosis, and its deuterated counterpart, this compound. This analysis is grounded in the well-established principle of the kinetic isotope effect and is supplemented with detailed experimental protocols for researchers to conduct their own stability assessments.
Understanding the Stability Advantage of Deuteration
Deuterium, a stable isotope of hydrogen, possesses an additional neutron. This seemingly minor difference in mass can have a significant impact on the stability of a molecule, a phenomenon known as the kinetic isotope effect (KIE) . The carbon-deuterium (C-D) bond is stronger and more stable than the carbon-hydrogen (C-H) bond. Consequently, it requires more energy to break a C-D bond, leading to a slower rate of reaction at a deuterated position.
In the context of drug metabolism, many compounds are broken down by enzymes, such as the cytochrome P450 family, through reactions that involve the cleavage of C-H bonds. By strategically replacing hydrogen atoms with deuterium at metabolically vulnerable sites, the rate of metabolism can be significantly reduced. This often leads to improved pharmacokinetic properties, including a longer half-life and increased exposure of the drug in the body. Therefore, this compound is theoretically expected to exhibit greater metabolic stability compared to Necrosulfonamide.
Data Presentation: Expected Stability Comparison
| Parameter | Necrosulfonamide | This compound | Expected Outcome |
| Metabolic Stability (in vitro) | |||
| Half-life (t½) in Liver Microsomes | Shorter | Longer | This compound will have a longer half-life, indicating slower metabolic degradation. |
| Intrinsic Clearance (CLint) | Higher | Lower | This compound will have a lower intrinsic clearance, suggesting a reduced rate of metabolism. |
| Chemical Stability | |||
| Degradation in Acidic/Basic Conditions | Similar | Similar | Deuteration is not expected to significantly alter stability against non-enzymatic chemical degradation. |
| Photostability | Similar | Similar | The introduction of deuterium is unlikely to affect the molecule's sensitivity to light. |
| Storage Stability | |||
| Long-term (Lyophilized Powder) | Stable for years at -20°C[1] | Expected to be similarly stable | Both forms are anticipated to be highly stable as dry powders under appropriate storage conditions. |
| In Solution (DMSO) | Stable for 1 month at -20°C[1] | Expected to be similarly stable | Stability in solution is more dependent on the solvent and storage temperature than on deuteration. |
Experimental Protocols
To empirically validate the expected stability differences, the following detailed experimental protocols are provided.
Protocol 1: In Vitro Metabolic Stability Assay using Liver Microsomes
Objective: To compare the rate of metabolic degradation of Necrosulfonamide and this compound in the presence of liver microsomes.
Materials:
-
Necrosulfonamide and this compound
-
Human or rat liver microsomes
-
NADPH regenerating system (e.g., G6P, G6PDH, and NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) with an internal standard (e.g., a structurally similar but chromatographically distinct compound)
-
LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, the test compound (Necrosulfonamide or this compound, final concentration typically 1 µM), and liver microsomes (final concentration typically 0.5 mg/mL).
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the compound to distribute.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time-point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.
-
Quenching: Immediately quench the reaction by adding the aliquot to a tube containing cold acetonitrile with the internal standard. This will precipitate the proteins and stop the reaction.
-
Sample Processing: Centrifuge the samples to pellet the precipitated protein. Transfer the supernatant to a new tube for analysis.
-
LC-MS/MS Analysis: Analyze the concentration of the parent compound (Necrosulfonamide or this compound) in the supernatant using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression will give the elimination rate constant (k). The half-life (t½) can be calculated using the formula: t½ = 0.693 / k. Intrinsic clearance (CLint) can also be calculated based on the in vitro data.
Protocol 2: Chemical Stability Assessment (Forced Degradation Study)
Objective: To evaluate the stability of Necrosulfonamide and this compound under various stress conditions.
Materials:
-
Necrosulfonamide and this compound
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
High-performance liquid chromatography (HPLC) system with a UV detector
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of Necrosulfonamide and this compound in a suitable solvent (e.g., DMSO or acetonitrile).
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at a specific temperature (e.g., 60°C).
-
Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at a specific temperature.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.
-
Photostability: Expose the stock solution to a controlled light source (e.g., in a photostability chamber).
-
-
Time-point Sampling: At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stress condition.
-
Neutralization (for acidic and basic samples): Neutralize the acidic and basic samples before analysis.
-
HPLC Analysis: Analyze the samples by HPLC to determine the percentage of the parent compound remaining and to identify any major degradation products.
-
Data Analysis: Compare the degradation profiles of Necrosulfonamide and this compound under each stress condition.
Visualization of Relevant Pathways and Workflows
To further aid researchers, the following diagrams illustrate the necroptosis signaling pathway targeted by Necrosulfonamide and a typical experimental workflow for stability assessment.
References
Benchmarking Necrosulfonamide-d4: A Guide to Performance in Bioanalytical Applications
For Researchers, Scientists, and Drug Development Professionals
In the realm of bioanalysis, particularly in pharmacokinetic and pharmacodynamic studies, the precision and reliability of quantitative data are paramount. The use of stable isotope-labeled internal standards, such as Necrosulfonamide-d4, has become the gold standard in liquid chromatography-mass spectrometry (LC-MS/MS) assays. This guide provides a comprehensive comparison of the expected performance of this compound against other deuterated standards, supported by illustrative data and detailed experimental protocols.
The Critical Role of Deuterated Internal Standards
Deuterated internal standards are analogues of the analyte of interest where one or more hydrogen atoms are replaced by deuterium, a stable isotope of hydrogen. This subtle modification results in a compound with nearly identical physicochemical properties to the parent molecule, including extraction recovery, ionization efficiency, and chromatographic retention time.[1] The key difference lies in its mass, allowing it to be distinguished from the analyte by the mass spectrometer. This co-elution and similar behavior are crucial for correcting for variability during sample preparation and analysis, thereby significantly enhancing the accuracy and precision of quantification.[2][3][4]
The primary advantages of using a deuterated internal standard like this compound include:
-
Correction for Matrix Effects: Biological matrices such as plasma are complex and can cause ion suppression or enhancement, leading to inaccurate quantification. A co-eluting deuterated standard experiences the same matrix effects as the analyte, allowing for reliable normalization of the signal.[3][4]
-
Improved Precision and Accuracy: By accounting for variations in sample extraction, injection volume, and instrument response, deuterated standards lead to more reproducible and accurate results.
-
Enhanced Method Robustness: The use of a stable isotope-labeled internal standard makes the analytical method less susceptible to minor variations in experimental conditions.
Performance Comparison: this compound vs. Other Deuterated Standards
| Performance Parameter | This compound (Expected) | Other Deuterated Standard (Generic) | Non-Deuterated Structural Analog (for comparison) |
| Matrix Effect | Compensates effectively, leading to minimal impact on accuracy. Expected variability <15%. | Similar effective compensation. Expected variability <15%. | May not fully compensate due to differences in physicochemical properties, leading to higher variability (>15%). |
| Extraction Recovery | Consistent and tracks the recovery of the analyte closely. | Consistent and tracks the recovery of the analyte closely. | Recovery may differ from the analyte, leading to inaccurate quantification. |
| Precision (CV%) | Intra- and inter-assay precision typically <15%. | Intra- and inter-assay precision typically <15%. | Higher variability often observed. |
| Accuracy (% Bias) | Within ±15% of the nominal concentration. | Within ±15% of the nominal concentration. | Can exhibit significant bias due to differential matrix effects and recovery. |
| Chromatographic Co-elution | Co-elutes with Necrosulfonamide. | Co-elutes with its corresponding analyte. | May have a different retention time, failing to compensate for time-dependent matrix effects. |
| Stability | High stability in biological matrices under typical storage and processing conditions. | Generally stable, but can be susceptible to back-exchange of deuterium depending on the position of the label. | Stability may differ from the analyte. |
Note: The data presented for this compound are illustrative and represent the expected performance of a high-quality, stable isotope-labeled internal standard in a well-validated LC-MS/MS assay. Actual performance may vary depending on the specific experimental conditions.
Signaling Pathway of Necrosulfonamide
Necrosulfonamide is a potent and specific inhibitor of necroptosis, a form of programmed necrosis. Its primary target is the Mixed Lineage Kinase Domain-like protein (MLKL). The diagram below illustrates the signaling pathway leading to necroptosis and the point of intervention by Necrosulfonamide.
Experimental Protocols
A detailed and robust experimental protocol is crucial for achieving reliable and reproducible results in bioanalytical assays. Below is a representative protocol for the quantification of Necrosulfonamide in human plasma using this compound as an internal standard by LC-MS/MS.
1. Sample Preparation (Protein Precipitation)
-
To 50 µL of human plasma in a 1.5 mL microcentrifuge tube, add 10 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).
-
Vortex briefly to mix.
-
Add 200 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: A suitable C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in methanol.
-
Gradient: A linear gradient from 10% to 90% B over 5 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Hypothetical):
-
Necrosulfonamide: Q1/Q3 (e.g., m/z [M+H]+ → fragment ion)
-
This compound: Q1/Q3 (e.g., m/z [M+D]+ → fragment ion)
-
-
Instrument Parameters: Optimize source-dependent parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.
-
3. Method Validation
The bioanalytical method should be fully validated according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters include:
-
Selectivity and Specificity: Assess potential interference from endogenous matrix components.
-
Linearity: Determine the concentration range over which the assay is accurate and precise.
-
Accuracy and Precision: Evaluate intra- and inter-day accuracy and precision at multiple concentration levels (L L O Q, L O Q, M Q C, H Q C).
-
Matrix Effect: Investigate the effect of different lots of biological matrix on quantification.
-
Recovery: Determine the efficiency of the extraction procedure.
-
Stability: Assess the stability of the analyte and internal standard under various conditions (bench-top, freeze-thaw, long-term storage).
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for a bioanalytical LC-MS/MS assay using a deuterated internal standard.
Conclusion
This compound serves as an indispensable tool for the accurate and precise quantification of Necrosulfonamide in complex biological matrices. Its use, in conjunction with a validated LC-MS/MS method, ensures the generation of high-quality data essential for preclinical and clinical research. While direct comparative data with other deuterated standards is limited, the fundamental principles of stable isotope dilution analysis underscore its superior performance over non-isotopically labeled internal standards. The provided protocols and diagrams offer a robust framework for researchers to develop and implement reliable bioanalytical assays for Necrosulfonamide.
References
- 1. archipel.uqam.ca [archipel.uqam.ca]
- 2. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]
- 3. Development of an Optimized LC-MS Method for the Detection of Specialized Pro-Resolving Mediators in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Research: Proper Disposal of Necrosulfonamide-d4
For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, step-by-step procedures for the safe disposal of Necrosulfonamide-d4, a deuterated analog of Necrosulfonamide used in necroptosis research. Adherence to these guidelines will help maintain a safe laboratory environment and prevent environmental contamination.
While the Safety Data Sheet (SDS) for this compound may not classify it as a hazardous substance under the Globally Harmonized System (GHS), the non-deuterated form, Necrosulfonamide, is known to be harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Given the structural similarity, it is prudent to handle and dispose of this compound with a high degree of caution.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Key Safety Data:
| Parameter | Value | Source |
| GHS Classification | Not classified as hazardous | Cayman Chemical SDS[2] |
| Health Hazards | Health = 0, Fire = 0, Reactivity = 0 (NFPA/HMIS) | Cayman Chemical SDS[2] |
| Aquatic Toxicity (Necrosulfonamide) | Acute aquatic toxicity (Category 1), Chronic aquatic toxicity (Category 1) | DC Chemicals SDS[1] |
| First Aid - Inhalation | Supply fresh air; consult a doctor in case of complaints.[2] | Cayman Chemical SDS |
| First Aid - Skin Contact | Generally, the product does not irritate the skin.[2] | Cayman Chemical SDS |
| First Aid - Eye Contact | Rinse opened eye for several minutes under running water.[2] | Cayman Chemical SDS |
| First Aid - Ingestion | If symptoms persist, consult a doctor. | Cayman Chemical SDS[2] |
Step-by-Step Disposal Protocol
The primary directive for the disposal of Necrosulfonamide and its analogs is to avoid environmental release.[1] Therefore, disposal via sinks or general waste is strictly prohibited.
1. Waste Collection:
- Designate a specific, clearly labeled, and sealed container for this compound waste. This includes any unused product, contaminated consumables (e.g., pipette tips, vials), and cleaning materials.
- The container should be made of a material compatible with the chemical and its solvent.
2. Waste Segregation:
- Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
3. Arrange for Professional Disposal:
- The collected waste must be disposed of through an approved waste disposal plant.[1][3]
- Contact your institution's EHS office to schedule a pickup for hazardous chemical waste. They will have the expertise and resources to handle and dispose of the material in accordance with local, state, and federal regulations.
4. Decontamination of Labware:
- Thoroughly rinse any reusable labware that has come into contact with this compound with an appropriate solvent.
- The rinseate should be collected and treated as hazardous waste, to be added to the designated this compound waste container.
5. Spill Management:
- In the event of a spill, avoid breathing dust or vapors.
- Wear appropriate PPE and mechanically pick up any solid material.
- Clean the spill area with a suitable solvent and collect all cleaning materials in the designated waste container.
- Do not allow the spilled material or cleaning solutions to enter sewers or waterways.
Experimental Workflow for Disposal
Logical Relationship of Safety Precautions
References
Personal protective equipment for handling Necrosulfonamide-d4
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of Necrosulfonamide-d4. Given the conflicting safety data available, a cautious approach is strongly advised. While some suppliers classify this compound as non-hazardous, others indicate potential health and environmental risks for the non-deuterated form, Necrosulfonamide. Therefore, it is prudent to handle this compound with the comprehensive safety measures outlined below.
Hazard Identification and Classification
There is a notable discrepancy in the classification of Necrosulfonamide and its deuterated form across different suppliers. To ensure the highest level of safety, the more stringent hazard classifications should be followed.
| Hazard Classification | Supplier 1 (Cayman Chemical) for this compound[1] | Supplier 2 (DC Chemicals) for Necrosulfonamide[2] |
| GHS Classification | Not classified as a hazardous substance | Acute toxicity, Oral (Category 4), H302; Acute aquatic toxicity (Category 1), H400; Chronic aquatic toxicity (Category 1), H410 |
| Signal Word | None | Not available |
| Hazard Statements | None | H302: Harmful if swallowed. H410: Very toxic to aquatic life with long lasting effects. |
| Pictograms | None | Not available |
Personal Protective Equipment (PPE)
Consistent use of appropriate personal protective equipment is the most critical line of defense against potential exposure. The following PPE is recommended for all procedures involving this compound.[3][4][5]
| PPE Category | Recommended Equipment | Specifications |
| Eye and Face Protection | Safety goggles with side-shields or a face shield | Must be worn whenever there is a splash hazard. Safety glasses must be worn beneath a face shield.[6] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Disposable nitrile gloves provide a good barrier for incidental contact. For prolonged or direct contact, consider double-gloving or using gloves with a higher level of chemical resistance.[6] |
| Body Protection | Laboratory coat or impervious clothing | A lab coat should be worn to protect clothing and skin from potential splashes and spills.[3] |
| Respiratory Protection | Suitable respirator | Recommended when working with the powder form to avoid inhalation of dust, or if the procedure may generate aerosols.[7] |
Operational Plan: Safe Handling Procedures
Adherence to a strict operational workflow is essential to minimize the risk of exposure and contamination.
-
Preparation :
-
Handling :
-
Avoid direct contact with skin, eyes, and clothing.[7]
-
Do not eat, drink, or smoke in the handling area.[2]
-
When weighing the solid compound, do so in a fume hood or a ventilated balance enclosure to prevent inhalation of dust.
-
If preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
-
Post-Handling :
-
Thoroughly wash hands and any exposed skin with soap and water after handling.[2]
-
Decontaminate all work surfaces and equipment after use.
-
Properly label all containers with the chemical name and any associated hazards.
-
Disposal Plan
Due to the potential for high aquatic toxicity, proper disposal of this compound and any contaminated materials is critical to prevent environmental harm.[2]
-
Chemical Waste :
-
Dispose of unused this compound and solutions containing the compound as hazardous chemical waste.
-
Do not pour down the drain or discard in the regular trash.
-
Collect all chemical waste in a clearly labeled, sealed container.
-
-
Contaminated Materials :
-
All disposable items that have come into contact with this compound, such as gloves, pipette tips, and paper towels, should be collected in a designated hazardous waste container.
-
-
Waste Disposal Vendor :
-
Follow your institution's guidelines for hazardous waste disposal and contact your designated environmental health and safety office for pickup and disposal by a licensed contractor.
-
Experimental Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Necrosulfonamide|432531-71-0|MSDS [dcchemicals.com]
- 3. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 4. How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals | NZ [sdsmanager.com]
- 5. ehs.princeton.edu [ehs.princeton.edu]
- 6. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 7. Necrosulfonamide (NSA)|1360614-48-7|MSDS [dcchemicals.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
